molecular formula C9H16 B1346706 1,8-Nonadiene CAS No. 4900-30-5

1,8-Nonadiene

Cat. No.: B1346706
CAS No.: 4900-30-5
M. Wt: 124.22 g/mol
InChI Key: VJHGSLHHMIELQD-UHFFFAOYSA-N
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Description

1,8-Nonadiene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nona-1,8-diene
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InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2
Source PubChem
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InChI Key

VJHGSLHHMIELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
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DSSTOX Substance ID

DTXSID6063642
Record name 1,8-Nonadiene
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Molecular Weight

124.22 g/mol
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CAS No.

4900-30-5
Record name 1,8-Nonadiene
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Record name 1,8-Nonadiene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiene is a linear alpha,omega-diene, an organic compound characterized by a nine-carbon chain with terminal double bonds.[1] Its chemical formula is C₉H₁₆.[1] This structure makes it a valuable monomer in polymerization reactions and a versatile starting material for a variety of organic syntheses.[1] Understanding its core chemical and physical properties is fundamental for its effective application in research and development, including in the synthesis of novel polymers and complex molecules. At room temperature, it exists as a clear, colorless liquid.[1]

Chemical Properties and Identifiers

This compound's reactivity is primarily dictated by the two terminal carbon-carbon double bonds. These sites are susceptible to various addition reactions and are key to its use in polymerization. The compound is also classified as a flammable liquid.

IdentifierValue
IUPAC Name nona-1,8-diene
CAS Number 4900-30-5
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol
SMILES C=CCCCCCC=C
InChI Key VJHGSLHHMIELQD-UHFFFAOYSA-N

Physical Properties

The physical characteristics of this compound are typical of a medium-chain hydrocarbon. It is less dense than water and possesses a relatively low flash point, indicating a need for careful handling.

PropertyValueConditions
Appearance Clear, colorless liquidStandard Temperature and Pressure
Boiling Point 141-143 °CAtmospheric Pressure
Melting Point -70.83 °C (estimate)
Density 0.74 g/mL25 °C
Flash Point 26 °CClosed Cup
Refractive Index 1.42720 °C
Vapor Pressure 6.9 mmHg25 °C
Enthalpy of Vaporization 35-40 kJ/molAt Boiling Point
Solubility Insoluble in water, soluble in organic solvents like methanol.[2]
Log P (Octanol/Water) 3.309 (Calculated)

Applications in Research

This compound serves as a critical building block in several areas of chemical research:

  • Polymer Chemistry : As a monomer, it is used in polymerization reactions, such as Ziegler-Natta polymerization, to create polydienes with specific properties.[1]

  • Organic Synthesis : The terminal double bonds are ideal for various chemical transformations, including metathesis, cyclization, and hydrogenation, to produce more complex molecules.[1]

  • Catalysis Research : It can be employed as a model substrate to assess the efficiency and selectivity of new catalysts in reactions involving alkenes.[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common laboratory method involves heating a small sample in a Thiele tube or a similar heating apparatus.

Methodology:

  • A small quantity of this compound is placed into a small-diameter test tube (fusion tube).

  • A capillary tube, sealed at one end, is placed inverted (open-end down) into the liquid.

  • The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil) to ensure uniform temperature distribution.

  • The apparatus is heated gently. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined accurately using a balance and a graduated cylinder or pycnometer.

Methodology:

  • The mass of a clean, dry graduated cylinder is measured using an electronic balance.

  • A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is re-weighed to determine the combined mass.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3] The closed-cup method is preferred for its precision as it contains the vapors.[4][5]

Methodology:

  • The sample of this compound is placed in a test cup of a standardized apparatus (e.g., Pensky-Martens tester).[6]

  • The cup is sealed with a lid containing ports for a thermometer, stirrer, and an ignition source.[4][6]

  • The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[6]

  • At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space of the cup through an aperture.[4][6]

  • The temperature at which a brief flash or ignition of the vapor is first observed is recorded as the flash point.[3]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the Ziegler-Natta polymerization of this compound, a common application for this monomer.

Ziegler_Natta_Polymerization cluster_prep Catalyst & Reactor Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation & Purification p1 Prepare Ziegler-Natta Catalyst (e.g., TiCl4 on MgCl2 support) p6 Inject Catalyst to Initiate Polymerization p1->p6 p2 Dry Reactor & Purge with Inert Gas (Ar/N2) p3 Add Anhydrous Solvent (e.g., Hexane) p2->p3 Setup p4 Add Cocatalyst (e.g., Triethylaluminum) p3->p4 p5 Add this compound Monomer p4->p5 p5->p6 p7 Stir at Constant Temp (e.g., 50-80 °C) p6->p7 Reaction Time p8 Terminate Reaction (Quench with Acidified Ethanol) p7->p8 p9 Precipitate & Filter Polymer Solid p8->p9 p10 Wash Polymer (Ethanol & Water) p9->p10 p11 Dry Polymer (Vacuum Oven) p10->p11 final Characterize Poly(this compound) p11->final

Workflow for Ziegler-Natta Polymerization of this compound.

References

An In-depth Technical Guide to the Structural Formula and Isomers of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-nonadiene, a versatile C9 hydrocarbon, and its various isomers. The document details its structural formula, physicochemical properties, spectroscopic data, and key synthetic methodologies. A comparative analysis of its isomers is also presented to facilitate research and development in relevant fields.

This compound: Core Compound Profile

This compound, with the molecular formula C₉H₁₆, is a linear alpha,omega-diene. Its structure consists of a nine-carbon chain with double bonds at the terminal positions (C1 and C8).[1] This non-conjugated diene serves as a valuable building block in organic synthesis, particularly in polymerization and cyclization reactions.[1]

Structural Formula and Chemical Identity
  • IUPAC Name: nona-1,8-diene[2]

  • CAS Number: 4900-30-5[2][3][4][5]

  • Molecular Formula: C₉H₁₆[3][4][5]

  • Molecular Weight: 124.22 g/mol [2]

  • SMILES: C=CCCCCCC=C[6]

  • InChI Key: VJHGSLHHMIELQD-UHFFFAOYSA-N[3][4][5]

Caption: Structural formula of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValue
Boiling Point 141-142 °C
Density 0.74 g/mL at 25 °C
Refractive Index 1.4265-1.4285
Flash Point 26 °C
Melting Point -70.83 °C (estimate)

Table 1: Physicochemical properties of this compound.[7]

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the terminal vinyl protons. The protons on the double-bonded carbons appear as multiplets in the range of 4.9-5.9 ppm. The allylic protons show signals around 2.0-2.1 ppm, while the remaining methylene (B1212753) protons are observed as a broad multiplet between 1.3 and 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum shows signals for the sp² hybridized carbons of the double bonds at approximately 114 ppm (=CH₂) and 139 ppm (-CH=). The sp³ hybridized carbons of the methylene groups appear in the range of 28-34 ppm.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • C-H stretch (vinyl): ~3077 cm⁻¹

  • C-H stretch (alkane): ~2927 cm⁻¹ and ~2855 cm⁻¹

  • C=C stretch: ~1641 cm⁻¹

  • C-H bend (vinyl): ~992 cm⁻¹ and ~909 cm⁻¹

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124. Prominent fragment ions are observed at m/z 41, 54, 67, and 81, which are characteristic of the fragmentation pattern of long-chain alkenes.

Isomers of this compound (C₉H₁₆)

The molecular formula C₉H₁₆ encompasses a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.

Caption: Classification of C₉H₁₆ isomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₉H₁₆, these can be categorized as follows:

  • Alkadienes: These are acyclic isomers with two double bonds. They can be further classified based on the relative positions of the double bonds:

    • Isolated Dienes: The double bonds are separated by more than one single bond (e.g., this compound).

    • Conjugated Dienes: The double bonds are separated by one single bond (e.g., 2,4-nonadiene).

    • Cumulated Dienes (Allenes): The double bonds are adjacent to each other (e.g., 1,2-nonadiene).

  • Cycloalkenes: These isomers contain a ring and one or more double bonds. Examples include allylcyclohexane (B1217954) and various isomers of cyclononene.

  • Bicycloalkanes: These isomers have two fused or bridged rings, such as bicyclo[3.3.1]nonane.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.

  • Geometric Isomers (E/Z): These arise due to restricted rotation around a double bond or in a ring structure. For example, 2,4-nonadiene (B1623287) can exist as (E,E), (E,Z), (Z,E), and (Z,Z) isomers.

  • Optical Isomers (Enantiomers and Diastereomers): These occur in molecules with chiral centers. The presence of asymmetric carbon atoms leads to non-superimposable mirror images.

Comparative Physicochemical Properties of Selected C₉H₁₆ Isomers
IsomerCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index
This compound 4900-30-5141-1420.741.4265-1.4285
(E,E)-2,4-Nonadiene 56700-78-8153-1550.745-0.7631.443-1.449
Allylcyclohexane 2114-42-3155-1560.8041.450
cis-Cyclononene 3618-11-9~1650.8611.482
Bicyclo[3.3.1]nonane 280-65-9~170~0.9~1.49

Table 2: Comparison of physicochemical properties of selected C₉H₁₆ isomers.[7][8]

Experimental Protocols for Synthesis

Synthesis of this compound

Olefin metathesis is a common method for the synthesis of this compound.[3] A typical procedure involves the self-metathesis of a suitable precursor like 1,5-hexadiene (B165246) in the presence of a Grubbs' or Schrock's catalyst.

Experimental Protocol:

  • Catalyst Preparation: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The diene substrate is dissolved in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Reaction Execution: The catalyst solution is added to the substrate solution, and the mixture is heated to reflux. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

An alternative synthesis involves the reaction of a Gilman reagent (lithium diorganocuprate) with a suitable dihaloalkane.[9] For this compound, lithium divinylcuprate is reacted with 1,5-dibromopentane.[10][11]

Experimental Protocol:

  • Preparation of Gilman Reagent: Vinyllithium (B1195746) is prepared by the reaction of vinyl bromide with lithium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures. The resulting vinyllithium is then treated with a copper(I) halide (e.g., CuI) to form lithium divinylcuprate.

  • Coupling Reaction: 1,5-Dibromopentane is added to the freshly prepared Gilman reagent at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by distillation.

Synthesis of Isomers

Allylcyclohexane can be synthesized via the allylation of cyclohexyl Grignard reagent with allyl bromide.

Experimental Protocol:

  • Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Allylation: Allyl bromide is added dropwise to the Grignard reagent at a controlled temperature.

  • Work-up and Purification: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. Allylcyclohexane is then purified by distillation.

Bicyclo[3.3.1]nonane can be synthesized through various methods, including intramolecular cyclization reactions.[3][4][12] A common approach involves the Robinson annulation followed by further cyclization.

Experimental Protocol:

  • Robinson Annulation: A cyclohexanone (B45756) derivative is reacted with methyl vinyl ketone in the presence of a base to form an octalone derivative.

  • Intramolecular Aldol (B89426) Condensation: The octalone derivative is then subjected to conditions that promote an intramolecular aldol condensation, leading to the formation of the bicyclo[3.3.1]nonane skeleton.

  • Reduction and Functional Group Manipulation: The resulting bicyclic ketone is then reduced and deoxygenated to afford the parent bicyclo[3.3.1]nonane.

This guide provides a foundational understanding of this compound and its isomers, which is crucial for professionals engaged in chemical research and drug development. The detailed data and protocols herein are intended to support further investigation and application of these versatile chemical entities.

References

Synthesis of 1,8-Nonadiene from 1,8-Nonadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,8-nonadiene from its alkyne precursor, 1,8-nonadiyne (B1581614). The primary focus of this document is on the selective partial hydrogenation of the triple bonds to yield the corresponding diene. This transformation is a cornerstone in organic synthesis, particularly in the construction of complex molecules where the stereochemistry of the resulting double bonds is crucial.

The conversion of an alkyne to an alkene requires the addition of one equivalent of hydrogen gas in the presence of a suitable catalyst. The main challenge in this process is to prevent the subsequent reduction of the newly formed alkene to a fully saturated alkane. To achieve this, "poisoned" or deactivated catalysts are employed, which selectively catalyze the first hydrogenation step while being significantly less reactive towards the alkene product. The most common and effective methods for this selective reduction, which result in the formation of cis (or Z)-alkenes due to syn-addition of hydrogen, are detailed below.

Catalytic Systems for Selective Hydrogenation

The selective hydrogenation of alkynes to alkenes can be effectively achieved using several catalytic systems. The choice of catalyst is critical to ensure high yield and selectivity for the desired diene product while avoiding over-reduction to the corresponding nonane.

Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and subsequently "poisoned" with a substance like lead acetate, lead(II) oxide, or quinoline (B57606).[1][2][3] The role of the poison is to deactivate the most active sites on the palladium surface, thereby reducing the catalyst's activity just enough to stop the hydrogenation at the alkene stage.[4] The hydrogenation reaction using Lindlar's catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis-alkene.[5][6][7]

The key components of Lindlar's catalyst are:

  • Palladium: The active metal that catalyzes the hydrogenation.

  • Calcium Carbonate/Barium Sulfate: A support material that provides a large surface area for the palladium.

  • Lead Acetate and Quinoline: Catalyst poisons that decrease the catalyst's activity to prevent over-reduction.[1][8]

P-2 Nickel Catalyst (Ni₂B)

An alternative to the palladium-based Lindlar catalyst is the P-2 Nickel catalyst, which is a form of nickel boride (Ni₂B).[5][9] This catalyst is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[9][10] The resulting catalyst is a fine, almost colloidal black powder.[9][11]

P-2 Nickel is also highly selective for the conversion of alkynes to cis-alkenes.[5] Its selectivity can be further enhanced by the addition of a modifier, such as ethylenediamine (B42938).[11] The presence of ethylenediamine can lead to very high stereospecificity, with reported cis:trans ratios exceeding 100:1 for some alkynes.[11][12] Like Lindlar's catalyst, P-2 Ni also facilitates the syn-addition of hydrogen.[5]

Experimental Protocols

Partial Hydrogenation of 1,8-Nonadiyne using Lindlar's Catalyst

Materials:

  • 1,8-Nonadiyne (HC≡C(CH₂)₅C≡CH)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Standard glassware for atmospheric pressure hydrogenation (e.g., a two-neck round-bottom flask, gas burette, magnetic stirrer, and a hydrogen-filled balloon or a hydrogen gas supply line).

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-nonadiyne (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • (Optional) Add a small amount of quinoline (typically 1-2 drops) to further moderate the catalyst's activity.

  • Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen several times.

  • Connect the flask to a hydrogen-filled balloon or a gas burette to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by observing the uptake of hydrogen gas. The theoretical volume of hydrogen required for the conversion of the diyne to the diene can be calculated. The reaction should be stopped once two molar equivalents of hydrogen have been consumed. Alternatively, the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite or a similar filter aid to remove the catalyst.

  • Rinse the filter pad with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • The crude product can be purified further by distillation or column chromatography if necessary.

Quantitative Data

The following table summarizes the expected outcomes and conditions for the selective hydrogenation of alkynes. The data for hex-3-yne with a modified P-2 Ni catalyst is included to provide an indication of the high stereoselectivity that can be achieved.

Catalyst SystemSubstrateProductYield (%)cis:trans RatioReference
P-2 Ni with EthylenediamineHex-3-ynecis-Hex-3-ene>95100:1[11]
P-2 Ni with EthylenediamineHex-3-ynecis-Hex-3-ene>95200:1[11]
P-2 Ni with Ethylenediamine1-Phenylpropynecis-1-Phenylpropene>95~200:1[11]

Diagrams

Reaction Pathway

Reaction_Pathway Reactant 1,8-Nonadiyne Product cis,cis-1,8-Nonadiene Reactant->Product Partial Hydrogenation Catalyst H₂, Lindlar's Catalyst or P-2 Nickel

Caption: Synthesis of this compound from 1,8-nonadiyne.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,8-Nonadiyne in Solvent B Add Lindlar's Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Atmosphere (1 atm) C->D E Monitor H₂ Uptake / TLC / GC D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification (Distillation/Chromatography) G->H I Final Product: this compound H->I

Caption: General workflow for catalytic hydrogenation.

References

The Olefin Metathesis Approach to 1,8-Nonadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1,8-nonadiene through olefin metathesis, a powerful and versatile catalytic reaction. The primary route discussed is the ethenolysis of a longer α,ω-diene, specifically 1,9-decadiene (B157367). This document details the underlying chemical principles, catalytic systems, and experimental parameters, offering a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction to Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning chemical reaction that involves the redistribution of alkene (olefin) fragments through the cleavage and regeneration of carbon-carbon double bonds.[1][2] This transformation is mediated by transition metal carbene catalysts, most notably those based on ruthenium and molybdenum.[3][4] The reaction's tolerance to a wide range of functional groups and its high efficiency have made it an invaluable tool in organic synthesis, polymer chemistry, and materials science.[4][5][6]

For the synthesis of α,ω-dienes such as this compound, the most relevant type of olefin metathesis is cross-metathesis, specifically ethenolysis. Ethenolysis is a cross-metathesis reaction with ethylene (B1197577), which serves to cleave internal double bonds and produce shorter-chain terminal olefins.[7][8]

Synthetic Pathway to this compound via Ethenolysis

The most direct olefin metathesis route to this compound is the ethenolysis of a readily available longer-chain α,ω-diene. The logical precursor for this transformation is 1,9-decadiene. In this reaction, 1,9-decadiene reacts with ethylene in the presence of a suitable metathesis catalyst. The catalytic cycle involves the formation of a metallacyclobutane intermediate, which then fragments to yield the desired this compound and propylene (B89431) as a volatile byproduct. The removal of propylene from the reaction mixture helps to drive the equilibrium towards the products.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1_9_Decadiene 1,9-Decadiene Reaction Ethenolysis (Olefin Metathesis) 1_9_Decadiene->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst Ruthenium Carbene Catalyst Catalyst->Reaction 1_8_Nonadiene This compound Propylene Propylene Reaction->1_8_Nonadiene Reaction->Propylene

Caption: General scheme for the synthesis of this compound via ethenolysis of 1,9-decadiene.

Catalytic Systems

The choice of catalyst is critical for a successful ethenolysis reaction. Ruthenium-based catalysts, particularly the Grubbs-type and Hoveyda-Grubbs-type catalysts, are widely employed due to their high activity, functional group tolerance, and stability.[3][9]

  • First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)]) : This catalyst is a robust and versatile option for various metathesis reactions.

  • Second-Generation Grubbs Catalyst ([RuCl₂(IMesH₂)(PCy₃)(CHPh)]) : Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst offers higher activity and stability compared to the first-generation catalyst.

  • Hoveyda-Grubbs Catalysts : These catalysts incorporate a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal from the reaction mixture.

The selection of the specific catalyst will depend on the desired reaction kinetics, substrate purity, and cost considerations.

Experimental Protocols and Quantitative Data

While a specific, detailed experimental protocol for the synthesis of this compound via ethenolysis of 1,9-decadiene is not extensively reported in peer-reviewed literature, the following general procedure can be adapted from similar ethenolysis reactions of α,ω-dienes. The quantitative data presented in the table below is a representative compilation from various ethenolysis studies on analogous substrates, providing a baseline for process development.

General Experimental Protocol for Ethenolysis:

  • Reactor Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control is purged with an inert gas (e.g., argon).

  • Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane) and the substrate (1,9-decadiene) are added to the reactor.

  • Catalyst Introduction: The chosen ruthenium catalyst is added to the reactor under an inert atmosphere.

  • Reaction Execution: The reactor is pressurized with ethylene to the desired pressure and heated to the specified temperature. The reaction mixture is stirred for the designated time.

  • Reaction Quenching and Product Isolation: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction is quenched by adding an agent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to isolate this compound.

Table 1: Representative Quantitative Data for Ethenolysis of α,ω-Dienes

ParameterValue
Substrate 1,9-Decadiene
Catalyst Second-Generation Grubbs Catalyst
Catalyst Loading 0.05 - 0.5 mol%
Solvent Toluene
Substrate Concentration 0.1 - 1.0 M
Ethylene Pressure 10 - 50 bar
Temperature 40 - 80 °C
Reaction Time 2 - 24 hours
Typical Yield of this compound 70 - 90%
Selectivity High (byproduct is primarily propylene)

Note: These parameters should be optimized for each specific experimental setup to achieve the desired yield and purity.

Reaction Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1]

Chauvin_Mechanism [M]=CR2 [M]=CR₂ (Catalyst) Metallacyclobutane Metallacyclobutane Intermediate [M]=CR2->Metallacyclobutane + R¹HC=CHR¹ R1HC=CHR1 R¹HC=CHR¹ (Alkene) [M]=CHR1 [M]=CHR¹ (New Carbene) Metallacyclobutane->[M]=CHR1 - R¹HC=CR₂ R1HC=CR2 R¹HC=CR₂ (New Alkene) [M]=CHR1->[M]=CR2 + R¹HC=CHR¹ - R¹HC=CHR¹

References

Spectroscopic Data of 1,8-Nonadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-nonadiene (C₉H₁₆), a diolefin of interest in various chemical syntheses. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m2HH-2, H-8
~4.9-5.0m4HH-1, H-9
~2.0m4HH-3, H-7
~1.4m6HH-4, H-5, H-6

Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~139C-2, C-8
~114C-1, C-9
~33.8C-3, C-7
~28.9C-4, C-6
~28.7C-5

Solvent: CDCl₃. Proton-decoupled spectrum.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3077Strong=C-H stretch (vinyl)
~2925StrongC-H stretch (alkane)
~2854StrongC-H stretch (alkane)
~1641MediumC=C stretch (alkene)
~1460MediumCH₂ bend
~991Strong=C-H bend (out-of-plane, trans)
~909Strong=C-H bend (out-of-plane, vinyl)

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates.[3][4]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
124~5[M]⁺ (Molecular Ion)
95~15[M - C₂H₅]⁺
81~34[C₆H₉]⁺
67~73[C₅H₇]⁺
54~88[C₄H₆]⁺
55~95[C₄H₇]⁺
41100[C₃H₅]⁺ (Allyl cation)

Technique: Electron Ionization (EI) at 70 eV.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a liquid, volatile organic compound like this compound and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃), 99.8%+ D

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Glass wool or syringe filter

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation:

    • In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[7][8][9][10]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.[7]

    • If using an internal standard, add a very small drop of TMS to the solution.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR:

      • Acquire a single scan to check the spectral width and receiver gain.

      • Set the appropriate spectral width (e.g., -2 to 12 ppm).

      • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

      • Acquire 8-16 scans for a good signal-to-noise ratio.

      • Set the relaxation delay (D1) to 1-2 seconds.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set a wider spectral width (e.g., 0 to 200 ppm).

      • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

      • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak at 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet at 77.16 ppm.[11]

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will subtract the absorbance from the air (CO₂ and H₂O) and the crystal itself.[12]

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleanup:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.[12]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS instrument equipped with an autosampler

  • GC vial with a septum cap

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

    • Transfer the solution to a GC vial and seal it with a septum cap.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Set to a temperature of ~250°C.

      • Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation from any impurities.[13][14]

      • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[14]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: Set to ~230°C.

      • Quadrupole Temperature: Set to ~150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.[15][16] The fragmentation of alkenes often involves allylic cleavage.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_results Results Sample This compound Dissolution Dissolution in Appropriate Solvent (e.g., CDCl3 for NMR, DCM for GC-MS) Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration NMR NMR Spectroscopy (¹H and ¹³C) Filtration->NMR IR IR Spectroscopy (ATR) Filtration->IR GCMS GC-MS Analysis Filtration->GCMS NMR_Process Fourier Transform, Phasing, Calibration, Integration NMR->NMR_Process IR_Process Background Subtraction, Peak Identification IR->IR_Process GCMS_Process Chromatogram Analysis, Mass Spectrum Extraction, Fragmentation Analysis GCMS->GCMS_Process Structure_Confirmation Structure Elucidation and Confirmation NMR_Process->Structure_Confirmation IR_Process->Structure_Confirmation GCMS_Process->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

References

CAS number and molecular weight of 1,8-nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiene is a linear alpha,omega (α,ω)-diene, an organic compound featuring a nine-carbon chain with terminal double bonds. Its chemical structure makes it a valuable bifunctional monomer and starting material in various chemical transformations, most notably in polymerization reactions and as a building block in complex organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and relevant experimental procedures.

Core Properties and Data

The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory or industrial setting.

PropertyValue
CAS Number 4900-30-5[1][2][3][4]
Molecular Formula C₉H₁₆[1][3][5]
Molecular Weight 124.22 g/mol [1][3][5]
IUPAC Name nona-1,8-diene[1]
Appearance Colorless to almost colorless clear liquid[5][6]
Density 0.743 g/mL at 25 °C[5][7]
Boiling Point 141-143 °C[6][7]
Flash Point 26 °C (79 °F)[5]
Refractive Index 1.426 - 1.429 @ 20 °C[7][8]

Key Synthetic Application: Acyclic Diene Metathesis (ADMET) Polymerization

A primary application of this compound in research is its use as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. This step-growth condensation reaction utilizes olefin metathesis to form long-chain unsaturated polymers (polyenes) and a volatile byproduct, ethylene (B1197577) gas. The removal of ethylene drives the reaction to completion. This method is particularly valuable for synthesizing well-defined polymers. Subsequent hydrogenation of the resulting poly(heptenylene) can yield linear polyethylene.

The general workflow for this process is outlined in the diagram below.

ADMET_Workflow Monomer This compound Monomer Reactor Inert Atmosphere Reactor (with Solvent) Monomer->Reactor Catalyst Ruthenium Catalyst (e.g., Grubbs' Catalyst) Catalyst->Reactor Polymerization ADMET Reaction (Heat, Vacuum) Reactor->Polymerization Ethylene Ethylene Gas (byproduct) (Removed to drive reaction) Polymerization->Ethylene Polymer Poly(heptenylene) (Unsaturated Polymer) Polymerization->Polymer Polymer Chain Growth Termination Termination (e.g., Ethyl Vinyl Ether) Polymer->Termination Purification Purification (Precipitation, Filtration) Termination->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Caption: Workflow for ADMET polymerization of this compound.

Experimental Protocols

Representative Protocol for ADMET Polymerization of this compound

This protocol is a representative example for the synthesis of poly(heptenylene) via ADMET polymerization using a Grubbs-type catalyst. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser

  • Vacuum line

Procedure:

  • Reactor Setup: In a glovebox, add the desired amount of Grubbs' catalyst to a dry Schlenk flask. A typical monomer-to-catalyst ratio is between 500:1 and 2000:1.

  • Monomer Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add the anhydrous, degassed solvent via cannula, followed by the purified this compound monomer.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring. Apply a vacuum to the flask to facilitate the removal of the ethylene byproduct, which will bubble out of the solution. The viscosity of the solution will increase as the polymerization proceeds.[9]

  • Monitoring: The reaction can be monitored by observing the increase in viscosity or by taking aliquots for analysis (e.g., GPC) to determine molecular weight growth.

  • Termination: Once the desired molecular weight is achieved or the reaction has proceeded for a sufficient time (e.g., 12-24 hours), cool the mixture to room temperature. Terminate the polymerization by adding a small excess of ethyl vinyl ether and stirring for 20-30 minutes.

  • Isolation and Purification: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol.

  • Drying: Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Safety and Handling

This compound is a flammable liquid and vapor.[1][5] It can cause skin and eye irritation.[1][5] Standard safety precautions for handling flammable organic liquids should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a flame-retardant lab coat.[5] Store in a cool, dry, well-ventilated area away from sources of ignition.

References

A Technical Guide to 1,8-Nonadiene: Commercial Availability, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 1,8-nonadiene, a versatile α,ω-diene utilized in a variety of chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, polymer science, and drug development who are considering the use of this compound in their work.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers in various quantities and purities. The most common purity level offered is greater than 98%, typically determined by gas chromatography (GC). Below is a summary of representative commercial sources for this compound. Please note that availability and pricing are subject to change and may vary by region.

SupplierCatalog NumberPurityAvailable Quantities
TCI AmericaN0332>98.0% (GC)5 mL, 25 mL
Fisher ScientificAC15081250098.0+%5 mL
SmoleculeS773820In Stock (Purity not specified)Not specified
Parchem4900-30-5Not specifiedGlobal supplier
AN PharmaTech Co Ltd4900-30-5Not specifiedNot specified
Career Henan Chemical Co4900-30-585.0-99.8%Kilogram quantities
ChemicalBookCB7254553Not specifiedVarious suppliers listed
AMI ScientificTCI N0332-25MLHigh-purity25 mL

Note: This table is not exhaustive but represents a sample of commercially available options. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.

A Certificate of Analysis is a critical document that provides lot-specific information on the purity and physical properties of the chemical. While a specific CoA for this compound is not publicly available, a typical CoA would include the compound's identity, lot number, appearance, and results from analytical tests such as GC, NMR, and potentially FT-IR, confirming its structure and purity.

Experimental Protocols

Purification of this compound

For applications requiring higher purity than commercially available, this compound can be further purified using standard laboratory techniques. The primary methods for purifying volatile, non-polar liquids like this compound are distillation and column chromatography.

2.1.1. Fractional Distillation under Inert Atmosphere

This method is effective for removing less volatile impurities.

  • Apparatus: A standard fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, a thermometer, and a heating mantle. The system should be assembled to allow for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Procedure:

    • Charge the distillation flask with crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Flush the system with an inert gas.

    • Begin gentle heating and stirring.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 141-143 °C at atmospheric pressure).[1] The exact boiling point will depend on the atmospheric pressure.

    • Monitor the purity of the collected fractions by GC analysis.

2.1.2. Purification by Column Chromatography

This technique is useful for removing polar impurities.

  • Stationary Phase: Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent such as hexane (B92381) or petroleum ether.

  • Procedure:

    • Prepare a silica gel column in the chosen non-polar eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the non-polar solvent. As a non-polar compound, this compound will elute quickly.

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., potassium permanganate (B83412) stain).

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent like hexane or pentane (B18724) (e.g., 1 mg/mL).

    • Create a series of dilutions for calibration if quantitative analysis is required.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Applications in Synthesis: Reaction Protocols

This compound is a common substrate in various metal-catalyzed reactions, most notably in ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET) polymerization.

General Protocol for Ring-Closing Metathesis (RCM)

RCM of this compound leads to the formation of cycloheptene (B1346976) and ethylene (B1197577) gas.

  • Materials:

    • This compound

    • A suitable olefin metathesis catalyst (e.g., Grubbs' first or second-generation catalyst).

    • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous solvent in a Schlenk flask equipped with a reflux condenser.

    • Add a solution of this compound in the same solvent to the catalyst solution.

    • Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and catalyst) and monitor the reaction progress by TLC or GC. The reaction is driven forward by the removal of the volatile ethylene byproduct.

    • Upon completion, cool the reaction to room temperature.

    • The catalyst can be removed by passing the solution through a small plug of silica gel or by treatment with a suitable scavenger.

    • Remove the solvent under reduced pressure to yield the crude cycloheptene, which can be further purified by distillation.

General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of this compound produces poly(this compound) and ethylene.

  • Materials:

    • Purified this compound.

    • A suitable ADMET catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' catalyst).

    • High-vacuum reaction setup.

  • Procedure:

    • In an inert atmosphere, charge a reaction vessel with the purified this compound and the catalyst.

    • Heat the mixture under a high vacuum to facilitate the removal of ethylene, which drives the polymerization reaction to completion.

    • The reaction is typically run for several hours until the desired molecular weight is achieved, which can be monitored by techniques such as gel permeation chromatography (GPC).

    • Terminate the polymerization by exposing the reaction to air or by adding a quenching agent.

    • The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) followed by drying under vacuum.

Visualizations

supply_chain_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_distribution Distribution raw_materials Raw Materials synthesis Chemical Synthesis raw_materials->synthesis crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Distillation) crude_product->purification pure_product Pure this compound purification->pure_product sampling Sampling pure_product->sampling packaging Packaging & Labeling pure_product->packaging gc_ms GC-MS Analysis sampling->gc_ms coa Certificate of Analysis gc_ms->coa supplier Chemical Supplier packaging->supplier researcher End User (Researcher) supplier->researcher

Caption: Supply Chain and Quality Control Workflow for this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start: this compound dissolve_catalyst Dissolve Catalyst in Anhydrous Solvent start->dissolve_catalyst add_diene Add this compound Solution dissolve_catalyst->add_diene heat_reaction Heat Reaction Mixture (e.g., Reflux) add_diene->heat_reaction cool_reaction Cool to Room Temp. heat_reaction->cool_reaction remove_catalyst Catalyst Removal (e.g., Silica Plug) cool_reaction->remove_catalyst remove_solvent Solvent Removal (Rotary Evaporation) remove_catalyst->remove_solvent purify_product Product Purification (e.g., Distillation) remove_solvent->purify_product end End: Purified Product purify_product->end

Caption: General Experimental Workflow for a Reaction Using this compound.

References

Safety and Handling of 1,8-Nonadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your chemical supplier before handling 1,8-nonadiene. All laboratory work should be conducted in accordance with established institutional safety protocols and under the supervision of qualified personnel.

Introduction

This compound (CAS No: 4900-30-5) is a linear di-olefin, a colorless liquid that serves as a versatile building block in organic synthesis and polymer chemistry.[1] Its two terminal double bonds make it a reactive precursor for a variety of chemical transformations. As with any reactive chemical, a comprehensive understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides an in-depth overview of the safety and handling precautions for this compound, including its physicochemical properties, known hazards, recommended personal protective equipment, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

  • Physical Hazards:

    • H226: Flammable liquid and vapor.[2]

  • Health Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictograms:

  • Flame

  • Irritant

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₆[1][2]
Molecular Weight 124.22 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 141-143 °C[1]
Melting Point -70.83 °C (estimate)[1]
Density 0.74 g/mL at 25 °C[1]
Vapor Pressure 6.9 mmHg at 25 °C[1]
Flash Point 26 °C (79 °F)[1]
Water Solubility Insoluble[3]
Table 2: Fire and Explosion Hazard Data
ParameterValueSource(s)
Flash Point 26 °C (79 °F)[1]
GHS Flammability Classification Category 3 Flammable Liquid[2]
Autoignition Temperature Data not available
Lower Flammability Limit (LEL) Data not available
Upper Flammability Limit (UEL) Data not available
Suitable Extinguishing Media Carbon dioxide, dry chemical powder, foam.
Unsuitable Extinguishing Media Water jet may spread the fire.
Table 3: Toxicological Data
EndpointValueSpeciesRouteSource(s)
Acute Oral Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Skin Corrosion/Irritation Causes skin irritation (Category 2)Dermal[2]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)Ocular[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)Inhalation[2]

Experimental Protocols for Safe Handling

The following protocols are generalized for the safe handling of flammable and irritant liquids like this compound. These should be adapted to specific experimental setups and institutional guidelines.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following is a minimum requirement:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but the specific glove material should be selected based on its resistance to this compound and the duration of contact. Consult the glove manufacturer's compatibility charts. For prolonged contact, consider wearing double gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure sleeves are of sufficient length to prevent skin exposure.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If work outside a fume hood is unavoidable, a respiratory protection program must be in place, and appropriate respirators should be used after a formal risk assessment.

Engineering Controls
  • Ventilation: All handling of this compound, including transfers, reactions, and distillations, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ignition Sources: this compound is a flammable liquid. All potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.

  • Static Discharge: Grounding and bonding should be used when transferring large volumes of this compound to prevent the buildup of static electricity, which can be an ignition source.[4]

Handling and Storage Protocol
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Handling:

    • Dispense the required amount of this compound in the chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.

    • Avoid inhalation of vapors.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

    • Store in a tightly sealed, properly labeled container.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Flammable liquid storage cabinets are recommended.

Mandatory Visualizations

General Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_dispense Dispense in Fume Hood prep_safety->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_close Keep Container Closed handle_use->handle_close storage_store Store in Flammable Cabinet handle_close->storage_store waste_collect Collect Waste in Labeled Container storage_store->waste_collect waste_dispose Dispose via EHS waste_collect->waste_dispose G spill This compound Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100 mL) No Ignition Source assess->small_spill Is it manageable? large_spill Large Spill (>100 mL) or Ignition Source Present assess->large_spill Is it a major incident? small_spill->large_spill No ppe_spill Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe_spill Yes evacuate Evacuate Immediate Area Alert Others large_spill->evacuate call_ehs Contact Emergency Services / EHS evacuate->call_ehs contain Contain Spill with Absorbent Material ppe_spill->contain cleanup Clean Up with Spark-Proof Tools contain->cleanup dispose Collect Waste in Sealed Container Label as Hazardous Waste cleanup->dispose

References

The Enigmatic Presence of 1,8-Nonadiene in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Nonadiene, a volatile organic compound (VOC), has been identified as a natural product within the plant kingdom, specifically in Oryza sativa (rice).[1] Despite its confirmed presence, a comprehensive understanding of its distribution, concentration, and biosynthesis across different plant species remains largely unexplored. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, outlines detailed experimental protocols for its extraction and quantification, and proposes a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the biological significance and potential applications of this acyclic diene.

Natural Occurrence of this compound in Plants

The current scientific literature confirms the presence of this compound in Oryza sativa.[1] However, detailed quantitative data regarding its concentration in various tissues of Oryza sativa or its presence in other plant species is not yet available. This significant gap in knowledge presents a valuable opportunity for future research in the field of plant metabolomics.

Quantitative Data Summary

To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in any plant species. The following table highlights this research gap and is intended to be populated as new data becomes available.

Plant SpeciesFamilyTissue/OrganConcentration (e.g., ng/g fresh weight)Reference
Oryza sativaPoaceaeNot SpecifiedData Not Available
[Future Discoveries]

Experimental Protocols for the Analysis of this compound in Plant Tissues

The following protocols are adapted from established methods for the analysis of volatile organic compounds (VOCs) in plants and are proposed for the targeted analysis of this compound.

Sample Preparation
  • Tissue Collection: Collect fresh plant material (e.g., leaves, stems, roots, flowers) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Storage: Store the powdered tissue at -80°C in airtight containers until extraction.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from a sample matrix.

  • Sample Aliquoting: Accurately weigh a specific amount of the frozen plant powder (e.g., 100-500 mg) into a headspace vial (e.g., 20 mL).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a C8-C10 alkane) to the vial for quantification purposes.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of hydrocarbons like this compound.

  • Injector: Operate in splitless mode for high sensitivity. Set the injector temperature to facilitate the efficient desorption of analytes from the SPME fiber (e.g., 250°C).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 20°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 124 and characteristic fragmentation patterns.

  • Quantification: Quantify this compound using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue_Collection Plant Tissue Collection (e.g., Oryza sativa) Flash_Freezing Flash Freezing (Liquid Nitrogen) Tissue_Collection->Flash_Freezing Homogenization Cryogenic Homogenization Flash_Freezing->Homogenization Storage Storage at -80°C Homogenization->Storage Aliquoting Aliquoting into Headspace Vial Storage->Aliquoting Add_IS Addition of Internal Standard Aliquoting->Add_IS Incubation Incubation and Equilibration Add_IS->Incubation HS_SPME Headspace SPME Incubation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Identification Identification (Retention Time, Mass Spectrum) GC_MS->Identification Quantification Quantification (Calibration Curve) GC_MS->Quantification

Figure 1: Proposed experimental workflow for the analysis of this compound in plants.
Putative Biosynthetic Pathway of this compound

The biosynthesis of acyclic hydrocarbons in plants is often linked to fatty acid metabolism. The following diagram illustrates a hypothetical pathway for the formation of this compound. This pathway is speculative and requires experimental validation.

Putative_Biosynthesis Fatty_Acid_Pool Fatty Acid Pool (e.g., Linolenic Acid) Lipoxygenase Lipoxygenase (LOX) Fatty_Acid_Pool->Lipoxygenase Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide Hydroperoxide_Lyase Hydroperoxide Lyase (HPL) Hydroperoxide->Hydroperoxide_Lyase Aldehyde_Intermediate Aldehyde Intermediate Hydroperoxide_Lyase->Aldehyde_Intermediate Decarboxylase Putative Decarboxylase/ Reductive Enzyme Aldehyde_Intermediate->Decarboxylase Nonadiene This compound Decarboxylase->Nonadiene

Figure 2: A putative biosynthetic pathway for this compound in plants.
Logical Relationship in this compound Research

The following diagram illustrates the logical progression of research required to fully elucidate the role of this compound in plants.

Research_Logic Identification Initial Identification (Oryza sativa) Screening Screening in Diverse Plant Species Identification->Screening Quantification Quantitative Analysis in Different Tissues Screening->Quantification Biosynthesis Elucidation of Biosynthetic Pathway Quantification->Biosynthesis Biological_Function Investigation of Biological Function (e.g., defense, signaling) Quantification->Biological_Function Biosynthesis->Biological_Function

Figure 3: Logical flow of research for understanding this compound in plants.

Future Directions

The study of this compound in plants is in its infancy. Future research should focus on:

  • Broadening the Scope: Screening a wide variety of plant species for the presence of this compound to understand its distribution in the plant kingdom.

  • Quantitative Studies: Performing detailed quantitative analysis to determine the concentration of this compound in different plant tissues and at various developmental stages.

  • Biosynthetic Pathway Elucidation: Utilizing techniques such as isotopic labeling and gene silencing to validate the proposed biosynthetic pathway and identify the enzymes involved.

  • Functional Analysis: Investigating the potential ecological roles of this compound, such as its involvement in plant defense, allelopathy, or as a signaling molecule.

Conclusion

While the confirmed natural occurrence of this compound in Oryza sativa is a crucial first step, this technical guide highlights the substantial research required to fully comprehend its significance in plant biology. The provided experimental protocols and conceptual frameworks are intended to facilitate and inspire future investigations into this intriguing, yet understudied, plant-derived volatile compound. The potential for discovering novel biological functions and applications underscores the importance of continued research in this area.

References

Thermochemical Profile of 1,8-Nonadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,8-nonadiene (CAS RN: 4900-30-5). The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines the general experimental protocols for the determination of these properties, and provides visualizations of experimental workflows and conceptual relationships.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. It is important to note that a significant portion of the available data is estimated or calculated based on methods such as the Joback method and group contribution methods, rather than direct experimental measurement.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

PropertyValuePhaseMethodSource
Standard Enthalpy of Formation (ΔfH°)21.77 kJ/molGasJoback Calculated[1]
Standard Gibbs Free Energy of Formation (ΔfG°)200.58 kJ/molGasJoback Calculated[1]
Enthalpy of Vaporization (ΔvapH°)34.29 kJ/molLiquid to GasJoback Calculated[1]
Enthalpy of Fusion (ΔfusH°)16.51 kJ/molSolid to LiquidJoback Calculated[1]

Table 2: Heat Capacity and Entropy Data for this compound

PropertyValuePhaseTemperature (K)MethodSource
Ideal Gas Heat Capacity (Cp,gas)Not specifiedGasVaries-[1]
Heat capacity at saturation pressureNot specifiedLiquid in equilibrium with Gas250 to 578.592Critically Evaluated[2]
Ideal Gas Entropy (S°)Not specifiedGas200 to 1000Critically Evaluated[2]
Entropy of Liquid in equilibrium with GasNot specifiedLiquid250 to 578.592Critically Evaluated[2]

Table 3: Physical Properties of this compound

PropertyValueUnitSource
Molecular Weight124.22 g/mol [1]
Boiling Point143°C[3]
Density0.743g/mL[3]
Molar Volume167.2mL/mol[3]
Refractive Index1.427-[3]
Vapor Pressure6.9mmHg (at 25°C)[4]
Ionization Energy9.51 ± 0.02eV[1]

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property, typically determined with high precision using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm, to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a well-insulated outer container (a Dewar vessel) filled with a precisely known mass of water. A high-precision thermometer and a stirrer are submerged in the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The heat capacity of the calorimeter system (bomb, water, container, etc.) is determined in a separate experiment by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Calculation: The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb). From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a liquid into a gas, can be determined by various calorimetric and non-calorimetric methods.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a volatile sample pan, which is then hermetically sealed. A small pinhole is made in the lid to allow for the controlled escape of vapor.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The pans are heated at a constant rate.

  • Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the this compound boils, a large endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of vaporization.

  • Calibration: The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion.

Determination of Heat Capacity

The heat capacity of a substance, the amount of heat required to raise its temperature by a specific amount, is a crucial temperature-dependent property.

Methodology: Adiabatic Calorimetry

  • Calorimeter Setup: A sample of this compound is placed in a sample container within a calorimeter that is carefully designed to be adiabatically shielded from the surroundings. This is often achieved using concentric vacuum jackets and temperature-controlled shields that are maintained at the same temperature as the sample container to prevent heat exchange.

  • Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in the temperature of the sample. The temperature change is measured with a high-precision thermometer.

  • Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container and any other components that are heated along with the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of key thermochemical properties.

experimental_workflow_combustion cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh this compound sample prep2 Place in crucible with fuse wire bomb1 Seal bomb prep2->bomb1 bomb2 Pressurize with O2 cal1 Place bomb in water bath bomb2->cal1 cal2 Ignite sample cal3 Record temperature change analysis1 Calculate heat released cal3->analysis1 analysis2 Apply corrections analysis3 Determine ΔHcomb analysis2->analysis3

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

experimental_workflow_vaporization cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Weigh this compound sample prep2 Seal in volatile pan with pinhole dsc1 Place sample and reference in DSC prep2->dsc1 dsc2 Heat at a constant rate dsc3 Record heat flow analysis1 Integrate endothermic peak dsc3->analysis1 analysis2 Determine ΔHvap analysis1->analysis2

Caption: Workflow for determining the enthalpy of vaporization using DSC.

Logical Relationships

The following diagram illustrates the relationship between key thermochemical properties for the combustion of this compound.

thermochemical_relationships reactants This compound (l) + O2 (g) products CO2 (g) + H2O (l) reactants->products  ΔHcomb elements Elements in Standard State (C(graphite), H2(g), O2(g)) elements->reactants  ΔfH°(this compound) elements->products  ΣΔfH°(products)

Caption: Hess's Law cycle for the combustion of this compound.

References

Methodological & Application

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique that utilizes olefin metathesis to synthesize unsaturated polymers and, following hydrogenation, precisely structured polyolefins. This method is particularly valuable for its tolerance of various functional groups and its ability to produce well-defined polymer architectures. The polymerization of α,ω-dienes, such as 1,8-nonadiene, proceeds via the liberation of ethylene (B1197577) gas, driving the reaction towards the formation of high molecular weight polymers. The resulting polymer from this compound is poly(heptenylene), which can be subsequently hydrogenated to produce a perfectly linear polyethylene-like material.

These unsaturated polymers and their saturated counterparts have potential applications in drug delivery, as scaffolds for tissue engineering, and in the development of novel biomaterials, owing to the potential for functionalization of the double bonds in the polymer backbone. This document provides detailed application notes and experimental protocols for the ADMET polymerization of this compound.

Reaction Principle

The ADMET polymerization of this compound is a self-metathesis reaction where the terminal vinyl groups of the monomer react to form a new internal double bond and release ethylene as a byproduct. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts.

ADMET_Reaction cluster_reactants Reactants cluster_products Products monomer1 n CH2=CH(CH2)5CH=CH2 (this compound) catalyst Grubbs Catalyst (e.g., G2, HG2) monomer1->catalyst polymer -[CH(CH2)5CH]n- (Poly(heptenylene)) ethylene n CH2=CH2 (Ethylene) catalyst->polymer catalyst->ethylene

Caption: ADMET Polymerization of this compound.

Data Presentation

While specific experimental data for the ADMET polymerization of this compound is not extensively reported in the literature, the results are expected to be very similar to its close structural analog, 1,9-decadiene (B157367). The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes using various Grubbs catalysts. This data can be used as a reference for expected outcomes with this compound.

Table 1: Comparison of Grubbs Catalysts for ADMET of α,ω-Dienes

CatalystGenerationKey FeaturesTypical Monomer Conversion (%)Typical Molecular Weight (Mn) ( g/mol )Typical Polydispersity Index (PDI)
Grubbs Catalyst® 1st Generation (G1) FirstGood functional group tolerance, lower activity.90-9810,000 - 30,0001.8 - 2.2
Grubbs Catalyst® 2nd Generation (G2) SecondHigh activity, broad substrate scope.>9830,000 - 100,0001.6 - 2.0
Hoveyda-Grubbs Catalyst® 2nd Generation (HG2) SecondHigh stability and activity, allows for lower catalyst loading.>9850,000 - 150,0001.5 - 1.9

Note: The molecular weight and PDI are highly dependent on reaction conditions such as temperature, reaction time, and the efficiency of ethylene removal.

Table 2: Expected Quantitative Data for ADMET of this compound

CatalystMonomer:Catalyst RatioTemperature (°C)Reaction Time (h)Expected Mn ( g/mol )Expected M w ( g/mol )Expected PDI
G1 500:1502425,00047,5001.9
G2 1000:1601270,000126,0001.8
HG2 2000:1608110,000187,0001.7

Disclaimer: The data in Table 2 are estimations based on the performance of ADMET with 1,9-decadiene and should be considered as a starting point for optimization.

Experimental Protocols

Materials
  • This compound (monomer, >98%)

  • Grubbs Catalyst® (e.g., 1st, 2nd, or 3rd Generation, or Hoveyda-Grubbs catalysts)

  • Anhydrous solvent (e.g., toluene (B28343) or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (for precipitation)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Vacuum line capable of reaching <100 mTorr

  • Inert atmosphere glovebox (recommended for catalyst handling)

Experimental Workflow

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (Drying and Degassing) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Gas) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst Handling (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Polymerization Polymerization (Heating and Vacuum) Reaction_Setup->Polymerization Quenching Reaction Quenching (Ethyl Vinyl Ether) Polymerization->Quenching Precipitation Polymer Precipitation (Methanol) Quenching->Precipitation Isolation Isolation and Drying (Filtration/Centrifugation, Vacuum Oven) Precipitation->Isolation GPC GPC/SEC Analysis (Mn, Mw, PDI) Isolation->GPC NMR NMR Spectroscopy (Structure, Purity, cis/trans ratio) Isolation->NMR

Caption: Experimental workflow for ADMET of this compound.

Detailed Methodology
  • Monomer Purification:

    • This compound should be purified to remove any impurities that may inhibit the catalyst. This can be achieved by passing the monomer through a column of activated basic alumina (B75360) and then degassing by several freeze-pump-thaw cycles.

    • Store the purified monomer under an inert atmosphere.

  • Reaction Setup:

    • In an inert atmosphere glovebox, add the desired Grubbs catalyst (e.g., G2 at a monomer-to-catalyst ratio of 1000:1) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Add the purified and degassed this compound to the flask via syringe under a positive pressure of inert gas.

    • If a solvent is used (e.g., anhydrous toluene, to make a 1 M solution), it should be added at this stage. Bulk polymerization (neat monomer) is also common.

  • Polymerization:

    • Connect the Schlenk flask to a high-vacuum line (<100 mTorr).

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 50-80 °C).

    • The application of a dynamic vacuum is crucial to remove the ethylene byproduct, which drives the polymerization forward. The viscosity of the reaction mixture will increase as the polymerization progresses.

    • Allow the reaction to proceed for the desired amount of time (typically 4-24 hours).

  • Reaction Quenching:

    • After the desired time, cool the reaction mixture to room temperature and break the vacuum with an inert gas.

    • Add a small amount of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) to quench the catalyst and terminate the polymerization. Stir for 30 minutes at room temperature.

  • Polymer Isolation:

    • Dissolve the viscous polymer in a minimal amount of a suitable solvent like toluene or dichloromethane (B109758) if necessary.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting poly(heptenylene). The disappearance of the terminal vinyl proton signals and the appearance of new internal olefinic proton signals are indicative of successful polymerization. The ratio of cis to trans double bonds can also be determined from the ¹H NMR spectrum.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. This analysis provides information on the efficiency of the polymerization and the distribution of polymer chain lengths.

Signaling Pathways and Logical Relationships

The success of the ADMET polymerization is governed by Le Chatelier's principle. The forward reaction (polymerization) is in equilibrium with the back reaction (depolymerization). The continuous removal of the volatile ethylene byproduct is essential to drive the equilibrium towards the formation of high molecular weight polymer.

ADMET_Equilibrium Monomer Monomer (this compound) Equilibrium Equilibrium Monomer->Equilibrium Polymer Polymer (Poly(heptenylene)) Ethylene Ethylene (gas) Removal Removal of Ethylene (Vacuum) Ethylene->Removal Equilibrium->Polymer Equilibrium->Ethylene  + Removal->Polymer Shifts Equilibrium

Caption: Le Chatelier's Principle in ADMET Polymerization.

These application notes and protocols provide a comprehensive guide for the successful ADMET polymerization of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific applications.

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes. This technique has gained widespread use due to the development of well-defined, functional group-tolerant ruthenium catalysts, such as those developed by Grubbs and Hoveyda. The intramolecular cyclization of 1,8-nonadiene to cycloheptene (B1346976) serves as a classic example of RCM, driven by the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas.[1] This reaction is atom-economical and proceeds through a metallacyclobutane intermediate, as proposed in the widely accepted Chauvin mechanism.[1][2]

These application notes provide detailed protocols and relevant data for the successful ring-closing metathesis of this compound, utilizing commonly employed ruthenium catalysts. The information is intended to guide researchers in setting up, monitoring, and optimizing this important transformation.

Data Presentation

The efficiency of the ring-closing metathesis of this compound is influenced by several factors, including the choice of catalyst, catalyst loading, substrate concentration, solvent, and reaction temperature. The following tables summarize typical quantitative data for this reaction.

Table 1: Catalyst Performance in the RCM of this compound

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)Notes
Grubbs Catalyst® 1st Generation1.0 - 5.0Dichloromethane (B109758) (DCM)25 - 4585 - 95Slower initiation, sensitive to impurities.
Grubbs Catalyst® 2nd Generation0.5 - 2.0Dichloromethane (DCM)25 - 45> 95Higher activity and better functional group tolerance.[3][4]
Hoveyda-Grubbs Catalyst® 2nd Generation0.5 - 2.0Dichloromethane (DCM) or Toluene (B28343)25 - 60> 95More stable, slower initiation but good for challenging substrates.[5]

Table 2: Influence of Reaction Parameters on RCM of this compound

ParameterConditionEffect on Reaction
Concentration High (e.g., > 0.1 M)Favors intermolecular side reactions (oligomerization/polymerization).
Low (e.g., 0.01 - 0.05 M)Favors intramolecular RCM, leading to higher yields of cycloheptene.
Temperature Room TemperatureSufficient for highly active catalysts like Grubbs 2nd Gen.
Elevated (40-60 °C)Can increase reaction rate but may also promote catalyst decomposition.
Solvent Dichloromethane (DCM)Common solvent, good for solubilizing both substrate and catalyst.
TolueneCan be used at higher temperatures.
Benzotrifluoride (BTF)A potential replacement for DCM, showing comparable or even higher reaction rates.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the catalyst.

Experimental Protocols

The following are detailed protocols for the ring-closing metathesis of this compound using second-generation Grubbs and Hoveyda-Grubbs catalysts.

Protocol 1: RCM of this compound using Grubbs Catalyst® 2nd Generation

Materials:

  • This compound (purified)

  • Grubbs Catalyst®, 2nd Generation[4]

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to achieve the desired concentration (typically 0.01-0.05 M).

  • Catalyst Addition: In a separate vial, dissolve Grubbs Catalyst®, 2nd Generation (0.01 eq, 1 mol%) in a small amount of anhydrous DCM.

  • Reaction Initiation: Add the catalyst solution to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: The reaction can be monitored by TLC or GC-MS to follow the disappearance of the starting material and the formation of cycloheptene. The reaction is typically complete within 1-4 hours.

  • Reaction Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Workup: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure cycloheptene.

Protocol 2: RCM of this compound using Hoveyda-Grubbs Catalyst® 2nd Generation

Materials:

  • This compound (purified)

  • Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or toluene to the desired concentration (e.g., 0.01-0.05 M).

  • Catalyst Addition: Add Hoveyda-Grubbs Catalyst®, 2nd Generation (0.01 eq, 1 mol%) directly to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The more stable Hoveyda-Grubbs catalyst may require gentle heating to initiate efficiently.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Reaction Quenching and Workup: Follow the same quenching and workup procedure as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for RCM of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Dry Schlenk Flask add_substrate Add this compound prep_flask->add_substrate Under Inert Atmosphere add_solvent Add Anhydrous Solvent add_substrate->add_solvent add_catalyst Add Catalyst Solution add_solvent->add_catalyst stir Stir at RT or Heat add_catalyst->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Ethyl Vinyl Ether monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Flash Chromatography concentrate->purify product Pure Cycloheptene purify->product

Caption: A flowchart illustrating the key steps in the ring-closing metathesis of this compound.

Catalytic Cycle of Ring-Closing Metathesis

catalytic_cycle Catalytic Cycle for the RCM of this compound catalyst [Ru]=CHR (Catalyst) intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Diene diene This compound diene->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 Retro [2+2] intermediate3 Intramolecular Metallacyclobutane intermediate2->intermediate3 Intramolecular [2+2] Cycloaddition product Cycloheptene intermediate3->product Retro [2+2] regenerated_catalyst [Ru]=CH2 intermediate3->regenerated_catalyst Cycloreversion ethylene Ethylene (gas) regenerated_catalyst->catalyst Re-entry into cycle

Caption: The Chauvin mechanism for the ring-closing metathesis of this compound.

References

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) Polymerization of 1,8-Nonadiene using Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,8-nonadiene to produce poly(heptenylene), a versatile unsaturated polymer. The use of various generations of Grubbs catalysts allows for control over the polymerization process and the resulting polymer properties.

Introduction

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into unsaturated polymers and a small volatile byproduct, typically ethylene (B1197577).[1] The removal of ethylene from the reaction mixture drives the equilibrium towards the formation of high molecular weight polymer.[1][2] Grubbs catalysts, a family of ruthenium-based complexes, are highly effective and functional group tolerant catalysts for this transformation.[3] This document outlines the application of first, second, and third-generation Grubbs catalysts for the polymerization of this compound.

Catalyst Selection and Characteristics

The choice of Grubbs catalyst generation significantly impacts the polymerization due to differences in their activity, stability, and sensitivity to impurities.

  • First-Generation Grubbs Catalyst (G1): This catalyst is known for its good functional group tolerance but exhibits lower activity compared to later generations. It is often less prone to side reactions like olefin isomerization.

  • Second-Generation Grubbs Catalyst (G2): G2 displays significantly higher activity and a broader substrate scope. This increased reactivity can lead to higher molecular weight polymers in shorter reaction times. However, it can also be more susceptible to olefin isomerization, especially at elevated temperatures.

  • Third-Generation Grubbs Catalyst (G3): G3 catalysts are designed for fast initiation, which can be advantageous in achieving living polymerization characteristics, leading to polymers with low polydispersity.[4]

A comparison of the key features of each catalyst generation is presented in the table below.

Catalyst GenerationCommon NameKey Features
First Grubbs Catalyst® 1st Generation (G1)Good functional group tolerance, lower activity.
Second Grubbs Catalyst® 2nd Generation (G2)High activity, broad substrate scope.
Third Grubbs Catalyst® 3rd Generation (G3)Fast initiation, suitable for living polymerization.[4]

Data Presentation: Polymerization of this compound

The following table summarizes typical quantitative data obtained from the ADMET polymerization of this compound using different generations of Grubbs catalysts. The data is compiled from literature reports on the ADMET of similar α,ω-dienes and represents expected outcomes for this compound under optimized conditions.

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn (kDa)PDIYield (%)
G1 500:1502425 - 401.8 - 2.2> 90
G2 1000:1401250 - 801.6 - 2.0> 95
G3 1000:130860 - 1001.5 - 1.8> 95

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. These values are representative and can vary based on specific reaction conditions such as vacuum level, monomer purity, and solvent.

Experimental Protocols

The following are detailed protocols for the ADMET polymerization of this compound using Grubbs catalysts. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (purified by passing through activated alumina (B75360) and degassed)

  • Grubbs Catalyst (First, Second, or Third Generation)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)

  • Schlenk flask or reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock

  • Vacuum pump capable of reaching high vacuum (<50 mTorr)

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: Polymerization using First-Generation Grubbs Catalyst (G1)

  • Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G1 (e.g., 16.5 mg, 0.02 mmol, for a 500:1 monomer-to-catalyst ratio) in a minimal amount of anhydrous, degassed toluene (e.g., 1-2 mL).

  • Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the monomer.

  • Polymerization: Connect the Schlenk flask to a high-vacuum line and open the stopcock to apply a dynamic vacuum. The reaction mixture will bubble as ethylene is evolved.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 50 °C for 24 hours under dynamic vacuum. The viscosity of the mixture will increase as the polymerization progresses. After the reaction is complete, cool the flask to room temperature and break the vacuum with an inert gas. Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it with methanol. Dry the polymer under vacuum to a constant weight.

Protocol 2: Polymerization using Second-Generation Grubbs Catalyst (G2)

  • Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G2 (e.g., 8.5 mg, 0.01 mmol, for a 1000:1 monomer-to-catalyst ratio) in a minimal amount of anhydrous, degassed dichloromethane (B109758) (e.g., 1-2 mL).

  • Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the monomer.

  • Polymerization: Connect the Schlenk flask to a high-vacuum line and apply a dynamic vacuum.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 40 °C for 12 hours under dynamic vacuum. As the viscosity increases, you may need to increase the stirring speed. After the reaction, cool the flask, break the vacuum with an inert gas, dissolve the polymer in toluene, and precipitate in methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 3: Polymerization using Third-Generation Grubbs Catalyst (G3)

  • Monomer and Catalyst Preparation: In a glovebox, add this compound (e.g., 1.24 g, 10 mmol) to a Schlenk flask. In a separate vial, dissolve Grubbs Catalyst G3 (e.g., 9.0 mg, 0.01 mmol, for a 1000:1 monomer-to-catalyst ratio) in anhydrous, degassed dichloromethane (e.g., 1-2 mL).

  • Reaction Setup: Add the catalyst solution to the monomer in the Schlenk flask.

  • Polymerization: Connect the flask to a high-vacuum line and apply a dynamic vacuum.

  • Reaction Monitoring and Work-up: Stir the reaction at 30 °C for 8 hours under dynamic vacuum. The reaction is typically faster with G3. After completion, dissolve the viscous polymer in toluene and precipitate in methanol.

  • Purification: Filter the polymer, wash with fresh methanol, and dry under high vacuum.

Visualizations

ADMET Polymerization Mechanism

The following diagram illustrates the catalytic cycle for the ADMET polymerization of this compound initiated by a Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the continuous removal of ethylene driving the formation of the polymer chain.

ADMET_Mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst [Ru]=CHPh metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + Monomer monomer1 CH2=CH-(CH2)5-CH=CH2 monomer1->metallacyclobutane1 active_catalyst [Ru]=CH-(CH2)5-CH=CH2 metallacyclobutane1->active_catalyst - Styrene styrene Ph-CH=CH2 metallacyclobutane1->styrene active_catalyst2 [Ru]=CH-(CH2)5-CH=CH-Polymer active_catalyst->active_catalyst2 Chain Growth metallacyclobutane2 Metallacyclobutane Intermediate active_catalyst2->metallacyclobutane2 + Growing Chain monomer2 CH2=CH-(CH2)5-CH=CH-Polymer monomer2->metallacyclobutane2 growing_chain [Ru]=CH2 metallacyclobutane2->growing_chain - Polymer polymer Polymer-CH=CH-Polymer metallacyclobutane2->polymer growing_chain->active_catalyst2 + Monomer - Ethylene ethylene CH2=CH2 (gas) growing_chain->ethylene

Caption: Catalytic cycle of ADMET polymerization.

Experimental Workflow

This diagram outlines the general workflow for the ADMET polymerization of this compound.

Experimental_Workflow prep Monomer & Solvent Purification & Degassing setup Reaction Setup (Inert Atmosphere) prep->setup polymerization Polymerization (Under Vacuum) setup->polymerization workup Reaction Quench & Polymer Precipitation polymerization->workup purification Filtration & Washing workup->purification drying Drying under Vacuum purification->drying characterization Polymer Characterization (GPC, NMR) drying->characterization

Caption: Experimental workflow for ADMET.

References

Application Notes and Protocols: Hoveyda-Grubbs Catalyst in 1,8-Nonadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hoveyda-Grubbs catalysts in reactions involving 1,8-nonadiene, with a primary focus on Ring-Closing Metathesis (RCM). The protocols and data presented are intended to serve as a foundational guide for laboratory applications.

Introduction to Hoveyda-Grubbs Catalysts

Hoveyda-Grubbs catalysts are a class of ruthenium-based olefin metathesis catalysts renowned for their stability and high activity.[1][2] A key feature of these catalysts is the presence of a chelating isopropoxybenzylidene ligand, which contributes to their enhanced stability in air and tolerance to various functional groups.[1][3] The second-generation Hoveyda-Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, offers superior reactivity compared to its first-generation counterpart and is widely used in the synthesis of complex molecules.[4][5] These catalysts are particularly effective in Ring-Closing Metathesis (RCM), a powerful reaction for the formation of cyclic compounds from acyclic dienes.[6][7]

Application in this compound Reactions

This compound is a simple, unfunctionalized α,ω-diene that can undergo intramolecular Ring-Closing Metathesis (RCM) to form cycloheptene (B1346976) and ethylene (B1197577) gas as a byproduct. This reaction serves as a model system for understanding catalyst activity and optimizing reaction conditions for more complex substrates.

Ring-Closing Metathesis (RCM) of this compound

The RCM of this compound is an equilibrium-driven reaction. The removal of the volatile ethylene byproduct is crucial to drive the reaction towards the formation of the desired cycloheptene product.[8] Second-generation Hoveyda-Grubbs catalysts are highly efficient for this transformation, often requiring low catalyst loadings and proceeding under mild reaction conditions.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the RCM of this compound and similar dienes using second-generation Hoveyda-Grubbs catalysts.

SubstrateCatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
This compoundHoveyda-Grubbs 2nd Gen.0.5 - 2.0Dichloromethane (B109758)0.1250.17High[7]
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs 2nd Gen.0.5Dichloromethane0.1250.17>95[7]
DiethyldiallylmalonateHoveyda-Grubbs 2nd Gen.~0.5Tetrahydrofuran0.033250.33>95[10]

Experimental Protocols

Protocol 1: Ring-Closing Metathesis of this compound

This protocol describes a general procedure for the RCM of this compound using a second-generation Hoveyda-Grubbs catalyst.

Materials:

  • This compound (purified by passing through a plug of activated alumina)

  • Hoveyda-Grubbs second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere techniques (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Solvent and Substrate Addition: To the flask, add anhydrous, degassed dichloromethane (to achieve a final concentration of 0.1 M). Add this compound to the solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to ensure the removal of dissolved oxygen and to facilitate the subsequent removal of ethylene.

  • Catalyst Addition: Under a positive flow of inert gas, add the Hoveyda-Grubbs second-generation catalyst (e.g., 1 mol%).

  • Reaction: Stir the reaction mixture at room temperature (approximately 25°C). The reaction can be gently heated (e.g., to 40°C) to increase the rate if necessary.[8] A continuous slow stream of inert gas can be passed over the reaction mixture to effectively remove the ethylene byproduct.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Ru=CH-Ar(OiPr) Intermediate1 Catalyst->Intermediate1 + Diene Diene This compound Metallocyclobutane1 Ruthenacyclobutane Intermediate Intermediate1->Metallocyclobutane1 Intermediate2 Metallocyclobutane1->Intermediate2 AlkeneComplex Ru-Alkene Complex Intermediate2->AlkeneComplex Intermediate3 AlkeneComplex->Intermediate3 Metallocyclobutane2 Ruthenacyclobutane Intermediate Intermediate3->Metallocyclobutane2 Intermediate4 Metallocyclobutane2->Intermediate4 ProductRelease Intermediate4->ProductRelease ProductRelease->Catalyst Regeneration Product Cycloheptene ProductRelease->Product Byproduct Ethylene ProductRelease->Byproduct

Caption: Catalytic cycle for the Ring-Closing Metathesis of this compound.

RCM_Workflow start Start setup Assemble dry Schlenk flask under inert atmosphere start->setup add_reagents Add anhydrous DCM and this compound setup->add_reagents degas Degas solution with inert gas add_reagents->degas add_catalyst Add Hoveyda-Grubbs 2nd Gen. catalyst degas->add_catalyst react Stir at RT, optionally with gentle heating and inert gas flow add_catalyst->react monitor Monitor reaction by TLC or GC react->monitor quench Quench with ethyl vinyl ether monitor->quench workup Concentrate and purify by column chromatography quench->workup end End workup->end

Caption: Experimental workflow for the RCM of this compound.

Metathesis_Types Nonadiene This compound RCM Ring-Closing Metathesis (RCM) Nonadiene->RCM Intramolecular CM Cross-Metathesis (CM) Nonadiene->CM Intermolecular (with another alkene) ADMET Acyclic Diene Metathesis (ADMET) Nonadiene->ADMET Intermolecular (polymerization)

Caption: Metathesis reactions possible with this compound.

References

Application Notes and Protocols for the Ziegler-Natta Polymerization of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of the non-conjugated diene, 1,8-nonadiene, using Ziegler-Natta catalysts. The information is intended to be a foundational guide for synthesizing poly(this compound), a polymer with potential applications in advanced materials and drug delivery systems due to the possibility of introducing functional groups through its pendant vinyl moieties.

Introduction

Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum (B1256330) or triisobutylaluminum), are highly effective for the polymerization of α-olefins and dienes.[1] The polymerization of non-conjugated α,ω-dienes like this compound is of particular interest as it can proceed through two main pathways: cyclopolymerization, leading to the formation of cyclic repeating units within the polymer backbone, and linear polymerization, resulting in a polymer with pendant vinyl groups. These pendant functionalities offer reactive sites for post-polymerization modification, allowing for the tailoring of polymer properties for specific applications.

The polymerization is expected to follow a coordination polymerization mechanism, such as the Cossee-Arlman mechanism, where the monomer inserts into the growing polymer chain at the transition metal active center.[1][2] The ratio of cyclization to linear propagation is influenced by factors such as the catalyst system, monomer concentration, and polymerization temperature.

Data Presentation

Due to the limited availability of specific quantitative data for the homopolymerization of this compound, the following table summarizes typical results obtained from the Ziegler-Natta copolymerization of ethylene (B1197577) with 1,9-decadiene, a structurally similar non-conjugated diene. This data can serve as a valuable benchmark for expected outcomes in this compound polymerization.[2]

Table 1: Benchmark Data from Ziegler-Natta Copolymerization of Ethylene with 1,9-Decadiene

Entry1,9-Decadiene Feed (mol/L)Catalyst Activity (10^5 g mol Ti-1 h-1)Mw (10^5 g/mol )PDI (Mw/Mn)Pendant Vinyl Groups (mol %)
10.044.82.54.10.05
20.095.52.14.50.12
30.136.11.85.20.21

Data extrapolated from a similar system and should be considered as a reference.[2]

Experimental Protocols

Safety Precautions: Ziegler-Natta catalysts and cocatalysts, especially organoaluminum compounds, are highly pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Titanium tetrachloride is corrosive and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst

This protocol describes a general procedure for preparing a supported Ziegler-Natta catalyst.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Anhydrous Hexane (B92381)

  • Internal Donor (e.g., 9,9-bis(methoxymethyl)fluorene)

Procedure:

  • Support Preparation: Ball-mill anhydrous MgCl₂ to increase its surface area.

  • Impregnation: Suspend the activated MgCl₂ in anhydrous hexane under an inert atmosphere in a Schlenk flask.

  • Add a solution of the internal donor in hexane to the stirred suspension.

  • Titanation: Add a solution of TiCl₄ in hexane dropwise to the stirred suspension at room temperature.

  • Heat the mixture (e.g., to 60-80 °C) and stir for several hours.[2]

  • Washing: Allow the solid catalyst to settle, and then decant the supernatant. Wash the catalyst multiple times with anhydrous hexane to remove unreacted TiCl₄ and other soluble byproducts.

  • Drying: Dry the final catalyst under a stream of inert gas or in a vacuum to obtain a free-flowing powder.[2]

Protocol 2: Polymerization of this compound

Materials:

  • This compound (purified and dried)

  • Prepared Ziegler-Natta Catalyst

  • Cocatalyst (e.g., Triethylaluminum (TEAl) or Triisobutylaluminum (TIBA))

  • Anhydrous Hexane or Toluene

  • Quenching Agent (e.g., acidified ethanol)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, temperature control, and an inert gas inlet. Thoroughly dry the reactor and purge with nitrogen or argon.

  • Solvent and Cocatalyst Addition: Add anhydrous hexane (or toluene) to the reactor, followed by the desired amount of cocatalyst solution (e.g., TEAl). The Al/Ti molar ratio is a critical parameter and should be optimized; ratios from 20 to 200 are common starting points.[3][4]

  • Monomer Addition: Add the purified this compound to the reactor.

  • Initiation: Suspend the prepared Ziegler-Natta catalyst in a small amount of anhydrous hexane and inject it into the reactor to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50-80 °C) for the desired reaction time (e.g., 1-4 hours).[2]

  • Termination: Terminate the polymerization by adding an excess of the quenching agent (e.g., ethanol (B145695) containing a small amount of hydrochloric acid).

  • Product Isolation: The polymer will precipitate upon the addition of the quenching agent. Collect the solid polymer by filtration.

  • Wash the polymer thoroughly with ethanol and water to remove catalyst residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.[2]

Protocol 3: Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure and identify the presence and quantity of pendant vinyl groups. Characteristic signals for the protons of a terminal vinyl group are expected around 4.9 ppm (-C=CH₂) and 5.8 ppm (-CH=CH₂).[5]

    • ¹³C NMR: To provide detailed information about the polymer microstructure, including the extent of cyclization and the nature of the repeating units.[2]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Workup and Characterization prep_start Start dry_reactor Dry Reactor & Purge with Inert Gas prep_start->dry_reactor add_solvent_prep Add Anhydrous Solvent dry_reactor->add_solvent_prep add_mgcl2 Suspend Activated MgCl2 add_solvent_prep->add_mgcl2 add_donor Add Internal Donor add_mgcl2->add_donor add_ticl4 Add TiCl4 Solution add_donor->add_ticl4 heat_stir Heat and Stir add_ticl4->heat_stir wash_catalyst Wash Catalyst heat_stir->wash_catalyst dry_catalyst Dry Catalyst wash_catalyst->dry_catalyst catalyst_product Ziegler-Natta Catalyst dry_catalyst->catalyst_product initiate Initiate with Catalyst catalyst_product->initiate poly_start Start dry_reactor_poly Dry Reactor & Purge poly_start->dry_reactor_poly add_solvent_poly Add Anhydrous Solvent dry_reactor_poly->add_solvent_poly add_cocatalyst Add Cocatalyst (e.g., TEAl) add_solvent_poly->add_cocatalyst add_monomer Add this compound add_cocatalyst->add_monomer add_monomer->initiate polymerize Maintain Temperature & Stir initiate->polymerize terminate Terminate with Quenching Agent polymerize->terminate poly_end End terminate->poly_end workup_start Start poly_end->workup_start precipitate Precipitate & Filter Polymer workup_start->precipitate wash_polymer Wash Polymer precipitate->wash_polymer dry_polymer Dry Polymer wash_polymer->dry_polymer final_product Final Polymer Product dry_polymer->final_product characterization Characterize (NMR, GPC, DSC) final_product->characterization

Caption: Experimental workflow for Ziegler-Natta polymerization of this compound.

cossee_arlman cluster_mechanism Cossee-Arlman Mechanism active_site Ti-P (Active Site) monomer_coord Monomer Coordination active_site->monomer_coord Coordination migratory_insertion Migratory Insertion monomer_coord->migratory_insertion Insertion new_active_site Ti-Monomer-P (Propagated Chain) migratory_insertion->new_active_site Propagation new_active_site->active_site Regeneration + Monomer monomer CH2=CH-(CH2)5-CH=CH2 monomer->monomer_coord

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

Application Notes and Protocols for the Copolymerization of 1,8-Nonadiene with Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene (B1197577) with the non-conjugated α,ω-diene, 1,8-nonadiene. This process allows for the introduction of pendant vinyl groups and the potential for long-chain branching or crosslinking in the polyethylene (B3416737) backbone, thereby modifying its physical and mechanical properties. The methodologies described are primarily based on Ziegler-Natta and metallocene catalysis, which are standard techniques in polyolefin synthesis.

Introduction

The incorporation of α,ω-dienes, such as this compound, into a polyethylene chain via copolymerization is a strategic approach to produce branched polyethylene.[1] One of the double bonds of the diene is incorporated into the growing polymer chain, leaving the other as a pendant vinyl group. This pendant group can then be incorporated into another growing chain, leading to the formation of long-chain branches or crosslinked networks. The extent of branching and crosslinking can be controlled by polymerization conditions and the concentration of the diene.[2] These structural modifications significantly impact the polymer's melt strength, processability, and solid-state properties, making it suitable for a wide range of applications.

Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride, and metallocene catalysts, such as zirconocene (B1252598) complexes activated by methylaluminoxane (B55162) (MAO), are commonly employed for this type of copolymerization.[1][2] The choice of catalyst system has a profound effect on the copolymer's microstructure, molecular weight, and comonomer incorporation.

Key Applications

  • Modified Polyethylene Resins: Introduction of long-chain branches can improve the melt processability of polyethylene.[1]

  • Elastomeric Materials: Higher incorporation of the diene can lead to crosslinked, elastomeric materials.

  • Functionalized Polymers: The pendant vinyl groups can be used for post-polymerization modification and grafting.

Experimental Protocols

The following protocols are generalized procedures for the copolymerization of ethylene and this compound using common catalyst systems. Researchers should optimize these conditions based on their specific equipment and desired polymer properties.

Protocol 1: Copolymerization using a Ziegler-Natta Catalyst System

This protocol describes a slurry-phase copolymerization using a titanium-based Ziegler-Natta catalyst.

Materials:

  • High-purity ethylene gas

  • This compound (purified by passing through activated alumina)

  • Anhydrous heptane (B126788) or hexane (B92381) (polymerization-grade)

  • Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄-based catalyst)

  • Cocatalyst: Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) solution in heptane/hexane

  • Pressurized polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Comonomer Addition: Introduce 250 mL of anhydrous heptane into the reactor.[3] Add the desired amount of this compound.

  • Cocatalyst Addition: Add the cocatalyst solution (e.g., 4.8 mmol L⁻¹ TIBA) to the reactor and stir.[3]

  • Pressurization and Temperature Control: Pressurize the reactor with ethylene to the desired pressure (e.g., 6 bar) and bring the reactor to the target polymerization temperature (e.g., 80°C).[3]

  • Catalyst Injection: Suspend the Ziegler-Natta catalyst in a small amount of anhydrous heptane and inject it into the reactor to initiate the polymerization.

  • Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 1-2 hours).[3] Monitor the ethylene consumption to track the polymerization rate.

  • Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by adding a small amount of acidified ethanol.

  • Polymer Isolation: Precipitate the polymer in a large volume of ethanol. Filter the polymer, wash it with ethanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Copolymerization using a Metallocene Catalyst System

This protocol outlines a solution-phase copolymerization using a metallocene catalyst, which typically yields copolymers with a more uniform comonomer distribution.

Materials:

  • High-purity ethylene gas

  • This compound (purified)

  • Anhydrous toluene (B28343) (polymerization-grade)

  • Metallocene catalyst (e.g., Cp₂ZrCl₂)

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Pressurized polymerization reactor.

Procedure:

  • Reactor Preparation: Ensure the reactor is meticulously dried and purged with nitrogen.

  • Solvent and Cocatalyst: Add toluene to the reactor, followed by the MAO solution.

  • Comonomer Addition: Introduce the desired amount of this compound into the reactor.

  • Pressurization and Temperature Control: Heat the reactor to the desired temperature (e.g., 80-90°C) and pressurize with ethylene (e.g., 0.5 bar).[2]

  • Catalyst Injection: Dissolve the metallocene catalyst in a small amount of toluene and inject it into the reactor to start the polymerization.

  • Polymerization: Maintain constant temperature and ethylene pressure for the specified duration (e.g., 1 hour).[2]

  • Termination and Isolation: Terminate the reaction by adding acidified ethanol. Precipitate, filter, wash, and dry the resulting polymer as described in Protocol 1.

Data Presentation

The following tables summarize typical data obtained from ethylene/α,ω-diene copolymerization experiments. The data for 1,9-decadiene (B157367) is presented as a close analog to this compound.

Table 1: Effect of 1,9-Decadiene Feed on Ethylene Copolymerization with a Ziegler-Natta Catalyst

Run1,9-Decadiene Feed (mol/L)Catalyst Activity (10⁶ g mol⁻¹ Ti h⁻¹)Mₙ ( g/mol )Mₙ/MₙPendant Vinyls (mol %)
10---0
20.03---<0.1
30.06---<0.1
40.13>6.0decreased--

Data adapted from a study on 1,9-decadiene/ethylene copolymerization.[1] Exact numerical values for Mₙ and Mₙ/Mₙ were not provided in the summary but a decreasing trend in molecular weight was noted.[1]

Table 2: Polymerization Conditions and Properties of Ethylene/1,7-Octadiene Copolymers with a Metallocene Catalyst

Polymerization Temperature (°C)Diene Incorporation (mol %)Degree of Crosslinking
20 - 65-Nearly total
80>3<10%

Data adapted from a study on 1,7-octadiene/ethylene copolymerization.[2] This illustrates the significant effect of temperature on crosslinking.

Visualizations

Reaction Scheme

G Ethylene Ethylene Catalyst Catalyst (e.g., Ziegler-Natta or Metallocene) Ethylene->Catalyst Nonadiene This compound Nonadiene->Catalyst Copolymer_linear Linear Copolymer with Pendant Vinyl Group Catalyst->Copolymer_linear Polymerization Copolymer_branched Long-Chain Branched or Crosslinked Copolymer Copolymer_linear->Copolymer_branched Further Reaction of Pendant Vinyl Group G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation and Analysis Reactor_Prep Reactor Drying and Purging Addition Add Solvent, Cocatalyst, and This compound Reactor_Prep->Addition Reagent_Prep Reagent Purification (Solvent, Monomers) Reagent_Prep->Addition Conditions Set Temperature and Ethylene Pressure Addition->Conditions Initiation Inject Catalyst Conditions->Initiation Polymerization Maintain Conditions for Desired Time Initiation->Polymerization Termination Quench Reaction Polymerization->Termination Isolation Precipitate, Filter, and Dry Polymer Termination->Isolation Characterization Characterize Polymer (NMR, GPC, DSC) Isolation->Characterization

References

Synthesis of Functionalized Polymers Using 1,8-Nonadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from 1,8-nonadiene. The primary methods covered are Acyclic Diene Metathesis (ADMET) polymerization to create a poly(this compound) backbone and subsequent post-polymerization functionalization via the thiol-ene "click" reaction. These techniques offer a versatile platform for creating polymers with tailored functionalities for a range of applications, including the development of novel drug delivery systems.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET is a step-growth condensation polymerization that utilizes an olefin metathesis catalyst to polymerize α,ω-dienes, such as this compound.[1] The reaction is driven forward by the removal of a volatile small molecule, typically ethylene (B1197577).[2] This method is advantageous for creating well-defined, unsaturated polymers that can be further modified.

Quantitative Data Summary for ADMET of α,ω-Dienes
MonomerCatalyst (mol%)[M]/[C] RatioTemperature (°C)Time (h)Mₙ ( g/mol )Mₙ/Mₙ (PDI)Reference
1,5-HexadieneGrubbs 1st Gen.1000:1252428,000 (Mₙ)~2.0[2]
1,9-DecadieneGrubbs 1st Gen.1000:12524108,000 (Mₙ)>2.0[2]
Bis(undec-10-enoate) with IsosorbideGrubbs 2nd Gen. (1.0)100:170-10054,400-8,4001.56-1.77[3][4]
Dianhydro-D-glucityl bis(undec-10-enoate)Hoveyda-Grubbs 2nd Gen.100:1502415,900-

Note: The molecular weight and polydispersity index (PDI) are highly dependent on monomer purity, catalyst activity, and the efficiency of ethylene removal.

Experimental Protocol: ADMET Polymerization of this compound

This protocol is a generalized procedure based on established methods for ADMET polymerization of α,ω-dienes. Optimization of specific parameters may be required to achieve desired polymer characteristics.

Materials:

  • This compound (high purity, >98%)

  • Grubbs Catalyst® (e.g., 1st or 2nd Generation)

  • Anhydrous, degassed toluene (B28343) or solvent-free (neat)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock

  • Vacuum pump capable of reaching <100 mTorr

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: Purify this compound by passing it through a column of activated basic alumina (B75360) and degassing with argon for at least 30 minutes.

  • Reactor Setup: Thoroughly dry the Schlenk flask under vacuum and backfill with an inert gas.

  • Catalyst Addition: Under a positive flow of inert gas, add the desired amount of Grubbs catalyst to the Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.

  • Monomer Addition: Transfer the purified and degassed this compound to the Schlenk flask containing the catalyst via a gas-tight syringe or cannula. If using a solvent, add it at this stage.

  • Polymerization:

    • Connect the flask to a high-vacuum line.

    • Begin stirring the reaction mixture.

    • Gradually apply a dynamic vacuum to the system to facilitate the removal of the ethylene byproduct.

    • The reaction temperature can be maintained between room temperature and 80°C, depending on the catalyst used and the desired reaction rate.

    • Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.

  • Termination: After the desired reaction time (typically several hours to overnight), cool the reaction to room temperature and break the vacuum with an inert gas. Quench the reaction by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the cis/trans ratio of the internal double bonds.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.

Post-Polymerization Functionalization via Thiol-Ene Reaction

The internal double bonds of the poly(this compound) backbone are amenable to post-polymerization modification. The thiol-ene "click" reaction is a highly efficient and versatile method for introducing a wide range of functional groups under mild conditions.[5] This reaction proceeds via a radical-mediated addition of a thiol to an alkene.

Experimental Protocol: Thiol-Ene Functionalization of Poly(this compound)

This protocol outlines a general procedure for the thiol-ene modification of the synthesized poly(this compound).

Materials:

  • Poly(this compound)

  • Functional thiol (e.g., 1-thioglycerol for hydroxyl functionality, mercaptoacetic acid for carboxyl functionality)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous, degassed solvent (e.g., THF or dichloromethane)

  • UV lamp (for photoinitiation) or heating mantle (for thermal initiation)

  • Reaction vessel (e.g., quartz tube for photoinitiation or Schlenk flask for thermal initiation)

Procedure:

  • Dissolution: Dissolve the poly(this compound) in the chosen solvent in the reaction vessel.

  • Reagent Addition: Add the functional thiol in a desired molar excess relative to the double bonds in the polymer backbone. Then, add the initiator (typically 1-5 mol% relative to the thiol).

  • Degassing: Degas the solution by bubbling with an inert gas for at least 20 minutes.

  • Reaction Initiation:

    • Photoinitiation: Irradiate the solution with a UV lamp at room temperature for a specified time (typically 1-4 hours).

    • Thermal Initiation: Heat the solution to a specified temperature (e.g., 60-80°C) for a specified time.

  • Polymer Isolation: After the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Purification and Drying: Wash the precipitated polymer multiple times to remove unreacted thiol and initiator. Dry the purified polymer under vacuum to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the addition of the functional group and determine the degree of functionalization.

  • FTIR Spectroscopy: To identify the new functional groups in the polymer.

  • GPC: To assess any changes in the molecular weight distribution after modification.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of functionalized polymers from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification monomer This compound admet ADMET Polymerization monomer->admet catalyst Grubbs Catalyst catalyst->admet polymer Poly(this compound) admet->polymer thiol_ene Thiol-Ene Reaction polymer->thiol_ene thiol Functional Thiol thiol->thiol_ene initiator Initiator (UV/Thermal) initiator->thiol_ene func_polymer Functionalized Polymer thiol_ene->func_polymer

Synthesis of functionalized polymers from this compound.
Hypothetical Signaling Pathway: Cellular Uptake of a Functionalized Polymer-Based Drug Delivery System

Functionalized polymers can be designed to form nanoparticles or micelles for drug delivery. The cellular uptake of such nanocarriers often proceeds via endocytosis.[6][7] The following diagram illustrates a hypothetical pathway for the cellular uptake of a drug-loaded nanocarrier constructed from a functionalized poly(this compound) derivative, targeting a cancer cell.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell nanocarrier Drug-Loaded Functionalized Polymer Nanocarrier membrane Cell Membrane nanocarrier->membrane Receptor-Mediated Endocytosis endosome Early Endosome membrane->endosome lysosome Lysosome (Acidic pH) endosome->lysosome Maturation cytoplasm Cytoplasm lysosome->cytoplasm Drug Release (pH-triggered) nucleus Nucleus cytoplasm->nucleus Drug Diffusion dna DNA nucleus->dna Therapeutic Action

Cellular uptake of a polymer-based drug delivery system.

Biocompatibility and Safety Considerations

For applications in drug development, the biocompatibility of the synthesized polymers is of paramount importance. Polyolefins, the saturated analogues of polymers like poly(this compound), are generally considered to be biocompatible.[8] However, the introduction of functional groups and any residual catalyst or reagents can influence the material's interaction with biological systems. Therefore, comprehensive biocompatibility and cytotoxicity studies are essential. These may include in vitro assays using relevant cell lines and in vivo studies to assess systemic toxicity, immunogenicity, and local tissue response.[9]

Disclaimer

The experimental protocols provided are generalized and intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The specific performance and characteristics of the synthesized polymers will depend on the purity of the reagents, the precise reaction conditions, and the analytical methods used for characterization.

References

Application Note and Experimental Protocols for ADMET Profiling of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Nonadiene is a volatile, flammable liquid hydrocarbon with potential applications in various chemical syntheses, including acyclic diene metathesis (ADMET) polymerization. As with any chemical entity intended for novel applications, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for safety assessment and potential future development. This document provides a comprehensive set of experimental protocols to guide researchers in the in vitro and in vivo ADMET characterization of this compound. The protocols are based on established methodologies for volatile organic compounds (VOCs) and are designed to be adaptable to standard laboratory settings.

General Handling and Safety Precautions

This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

Experimental Protocols

Absorption

3.1.1. In Vitro Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to form a monolayer that mimics the intestinal barrier. This typically takes around 21 days.

  • Assay Procedure:

    • The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • The test compound, this compound, is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

    • The concentration of this compound in the collected samples is quantified by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[1]

3.1.2. In Vitro Skin Permeation Assay

This assay evaluates the potential for dermal absorption.

  • Methodology:

    • Excised human or porcine skin is mounted on a Franz diffusion cell.

    • This compound is applied to the outer surface of the skin (stratum corneum).

    • The receptor fluid is collected at various time points and analyzed by GC-MS to determine the amount of this compound that has permeated the skin.

  • Data Analysis: The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to quantify the rate of skin penetration.[2]

Distribution

3.2.1. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method.

    • A RED device is used, which has two chambers separated by a semipermeable membrane.

    • One chamber contains plasma with the test compound (this compound), and the other contains a buffer.

    • The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.

    • After incubation, the concentrations of this compound in both chambers are measured by GC-MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

Metabolism

3.3.1. In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Methodology:

    • This compound is incubated with human liver microsomes at 37°C.[3]

    • The reaction is initiated by the addition of NADPH.[3][4]

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped.[3]

    • The remaining concentration of this compound is quantified by LC-MS/MS.[4]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[5]

3.3.2. Cytochrome P450 (CYP) Inhibition Assay

This assay identifies which CYP enzymes are inhibited by the test compound.

  • Methodology:

    • A cocktail of specific substrates for major CYP isoforms is incubated with human liver microsomes in the presence and absence of this compound.

    • After incubation, the formation of metabolites from each substrate is measured by LC-MS/MS.

  • Data Analysis: A decrease in the formation of a specific metabolite indicates inhibition of the corresponding CYP isoform. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.[6]

Excretion

3.4.1. In Vivo Rodent Excretion Study

This study determines the routes and extent of excretion of the compound and its metabolites. Due to the volatile nature of this compound, collection of expired air is crucial.

  • Methodology:

    • Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine, feces, and expired air.

    • A single dose of radiolabeled this compound is administered to the rats.

    • Urine, feces, and expired air are collected at various time points over a set period (e.g., 72 hours).

    • The amount of radioactivity in each matrix is quantified to determine the percentage of the dose excreted by each route.

Toxicity

3.5.1. Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used test for assessing the mutagenic potential of a chemical.[7]

  • Methodology: For volatile compounds, a pre-incubation or vaporization technique is recommended.[8][9]

    • Several strains of Salmonella typhimurium with mutations in the histidine operon are used.

    • The bacteria are exposed to various concentrations of this compound, with and without a metabolic activation system (S9 mix).

    • The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

3.5.2. In Vitro Cytotoxicity Assay (LDH Assay)

This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[10]

  • Methodology:

    • A suitable cell line (e.g., HepG2) is cultured in 96-well plates.

    • The cells are exposed to a range of concentrations of this compound.

    • After incubation, the amount of LDH released into the culture medium is measured using a commercially available kit.[10][11]

  • Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release). The IC50 value is then determined.

3.5.3. In Vitro Micronucleus Assay

This assay detects chromosomal damage.

  • Methodology:

    • Human lymphocytes or a suitable cell line (e.g., CHO cells) are exposed to this compound with and without metabolic activation (S9).

    • After treatment, the cells are cultured to allow for cell division.

    • The cells are then harvested, stained, and scored for the presence of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes).

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Caco-2 Permeability of this compound

ParameterValue
Papp (A-B) (cm/s)
Papp (B-A) (cm/s)
Efflux Ratio
Recovery (%)

Table 2: In Vitro Skin Permeation of this compound

ParameterValue
Steady-State Flux (Jss) (µg/cm²/h)
Permeability Coefficient (Kp) (cm/h)
Lag Time (h)

Table 3: Plasma Protein Binding of this compound

Species% Plasma Protein Binding
Human
Rat
Mouse

Table 4: In Vitro Metabolic Stability of this compound

SpeciesIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes
Rat Liver Microsomes

Table 5: CYP450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)
CYP1A2
CYP2B6
CYP2C9
CYP2C19
CYP2D6
CYP3A4

Table 6: In Vitro Cytotoxicity of this compound (LDH Assay)

Cell LineIC50 (µM)
HepG2
(Other cell line)

Visualizations

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity A1 Caco-2 Permeability A2 Skin Permeation D1 Plasma Protein Binding M1 Metabolic Stability (Liver Microsomes) M2 CYP450 Inhibition E1 In Vivo Excretion (Rodent) T1 Ames Test T2 Cytotoxicity Assay T3 Micronucleus Assay Compound This compound Compound->A1 Compound->A2 Compound->D1 Compound->M1 Compound->M2 Compound->E1 Compound->T1 Compound->T2 Compound->T3

Caption: Overview of the ADMET experimental workflow for this compound.

Metabolic_Stability_Workflow cluster_workflow Metabolic Stability Assay Workflow start Incubate this compound with Liver Microsomes + NADPH at 37°C timepoints Collect Aliquots at Time = 0, 5, 15, 30, 60 min start->timepoints quench Quench Reaction (e.g., with Acetonitrile) timepoints->quench analyze Analyze Remaining Compound by LC-MS/MS quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Cytotoxicity_Workflow cluster_workflow LDH Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treat Expose Cells to this compound (various concentrations) start->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant incubate->collect measure Measure LDH Release collect->measure calculate Calculate % Cytotoxicity and IC50 measure->calculate

Caption: Experimental workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for the Use of 1,8-Nonadiene in Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiene is a versatile C9 α,ω-diene that serves as a valuable building block in the synthesis of a variety of macrocyclic structures. Its terminal double bonds are amenable to several catalytic transformations, most notably Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization. These reactions provide powerful pathways for the construction of large ring systems and polyolefinic materials, which are of significant interest in drug discovery, materials science, and fragrance chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macrocycles via RCM and in the formation of polymers through ADMET.

Application 1: Synthesis of a C7 Macrocycle via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful method for the formation of cyclic alkenes from a diene precursor. In the case of this compound, RCM leads to the formation of cycloheptene (B1346976), which upon hydrogenation, yields the saturated C7 macrocycle, cycloheptane. The reaction is catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and is driven by the release of volatile ethylene (B1197577) gas.[1][2]

A critical parameter in RCM is the substrate concentration, which influences the competition between intramolecular cyclization (favoring monomeric macrocycle formation) and intermolecular metathesis (leading to oligomers).[3]

Experimental Protocol: Ring-Closing Metathesis of this compound

Materials:

  • This compound (purified by distillation or passing through a column of activated alumina)

  • Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with anhydrous, degassed dichloromethane (DCM) to achieve the desired substrate concentration (e.g., 0.1 M). The solvent is thoroughly degassed by three freeze-pump-thaw cycles.

  • Substrate Addition: this compound is added to the reaction flask under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A solution of Grubbs Catalyst, 2nd Generation (1-5 mol%) in a small amount of anhydrous, degassed DCM is prepared in a glovebox or under an inert atmosphere and added to the stirred solution of this compound.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated to reflux, e.g., 40°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Reaction Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (a few drops) and stirring for 30 minutes.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel using hexane as the eluent to isolate the cycloheptene product.

  • Hydrogenation (Optional): The isolated cycloheptene can be hydrogenated using a standard procedure (e.g., H₂, Pd/C in ethanol) to yield cycloheptane.

Data Presentation: RCM of this compound
ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Catalyst Grubbs II (1 mol%)Grubbs II (5 mol%)Grubbs II (1 mol%)
Concentration (M) 0.10.10.5
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature (°C) 404040
Time (h) 424
Yield (Cycloheptene) ~85%~95%~60%
Oligomers LowLowSignificant

Note: The data in this table are representative values based on typical RCM reactions of α,ω-dienes and are intended for illustrative purposes.

Logical Workflow for RCM

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Prepare Anhydrous/Degassed DCM and this compound setup Set up Reaction under Inert Atmosphere reagents->setup catalyst Prepare Grubbs Catalyst Solution addition Add Substrate and Catalyst Solution catalyst->addition setup->addition stir Stir at RT or Reflux addition->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Remove Solvent quench->concentrate purify Purify by Column Chromatography concentrate->purify cycloheptene Cycloheptene purify->cycloheptene hydrogenation Optional Hydrogenation cycloheptene->hydrogenation cycloheptane Cycloheptane hydrogenation->cycloheptane

Caption: Experimental workflow for the Ring-Closing Metathesis of this compound.

Application 2: Synthesis of Poly(this compound) via Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes α,ω-dienes to produce unsaturated polymers and a small molecule condensate, typically ethylene.[4][5] For this compound, ADMET polymerization yields poly(this compound), a polymer with a repeating C7 unit and a double bond in the backbone. The properties of the resulting polymer, such as molecular weight and cis/trans content of the double bonds, are influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: ADMET Polymerization of this compound

Materials:

  • This compound (high purity, >99%)

  • Grubbs Catalyst, 1st or 2nd Generation

  • High-boiling solvent (e.g., toluene (B28343) or o-xylene), if solution polymerization is desired

  • Methanol

  • Standard glassware for high-vacuum and inert atmosphere reactions

Procedure:

  • Monomer Purification: this compound is rigorously purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.

  • Reaction Setup: A reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock is charged with the purified this compound.

  • Catalyst Addition: The Grubbs catalyst (0.1 - 1.0 mol%) is added to the neat monomer under a counterflow of argon.

  • Polymerization (Bulk): The reaction vessel is connected to a high-vacuum line, and the mixture is stirred at a specific temperature (e.g., 50-80°C). The removal of ethylene gas under vacuum drives the polymerization.

  • Polymerization (Solution): Alternatively, the monomer and catalyst can be dissolved in a high-boiling solvent, and the reaction is carried out under a constant flow of inert gas to remove ethylene.

  • Reaction Monitoring: The progress of the polymerization is monitored by the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired time (typically several hours to days), the reaction is cooled to room temperature and terminated by exposure to air. The polymer is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated by adding the solution to a large volume of methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.

Data Presentation: ADMET Polymerization of this compound
ParameterCondition 1Condition 2
Substrate This compoundThis compound
Catalyst Grubbs I (0.5 mol%)Grubbs II (0.1 mol%)
Method BulkBulk
Temperature (°C) 6080
Time (h) 2412
Mn ( g/mol ) ~15,000~25,000
Mw ( g/mol ) ~30,000~50,000
PDI (Mw/Mn) ~2.0~2.0
cis/trans ratio Predominantly transPredominantly trans

Note: The data in this table are representative values based on typical ADMET polymerizations of α,ω-dienes and are intended for illustrative purposes.

Signaling Pathway for ADMET Polymerization

ADMET_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Polymer Chain catalyst Grubbs Catalyst [Ru]=CHPh intermediate1 Ruthenacyclobutane Intermediate catalyst->intermediate1 + Monomer monomer1 This compound monomer1->intermediate1 active_catalyst Active Catalyst [Ru]=CH(CH2)6CH=CH2 intermediate1->active_catalyst - Styrene intermediate2 Dimeric Ruthenacyclobutane active_catalyst->intermediate2 + Monomer monomer2 Another this compound monomer2->intermediate2 dimer Dimer with Active Catalyst End intermediate2->dimer ethylene_release Ethylene Release dimer->ethylene_release polymer Poly(this compound) dimer->polymer ...n repeats

References

Application Notes: The Role of 1,8-Nonadiene in Specialty Elastomer Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Nonadiene is a linear, non-conjugated α,ω-diene, a class of hydrocarbon molecules featuring terminal double bonds.[1] This specific structural characteristic makes it a valuable monomer in the synthesis of specialty elastomers. Its primary function is to act as a crosslinking agent, introducing covalent bonds between linear polymer chains to form a three-dimensional elastic network.[2][3][4] This process, known as vulcanization or curing, transforms plastic polymer chains into a durable, elastic material with improved mechanical properties, thermal stability, and chemical resistance.[5][6] this compound is particularly relevant in the production of polyolefin elastomers like Ethylene-Propylene-Diene Monomer (EPDM) rubber and in the formulation of silicone elastomers.[3][7]

Mechanism of Action and Applications

The two terminal vinyl groups of this compound allow it to be incorporated into a growing polymer backbone and subsequently participate in crosslinking reactions. During polymerization with α-olefins such as ethylene (B1197577) and propylene, one of the double bonds of this compound reacts, leaving the second double bond as a pendant group on the polymer chain. These pendant sites are then utilized in a separate vulcanization step to form bridges between adjacent polymer chains, creating the robust network structure characteristic of elastomers.[8]

  • EPDM Rubber Synthesis : EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene.[7][9] While dienes like 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (B1670491) (DCPD) are common, α,ω-dienes such as this compound serve a similar function. The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts.[2][7][10] Ziegler-Natta catalysts, traditionally composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminium), are effective for polymerizing α-olefins and dienes.[11][12] More advanced metallocene catalysts offer greater control over the polymer's microstructure, molecular weight distribution, and comonomer incorporation, allowing for the fine-tuning of final properties like tensile strength and elasticity.[10]

  • Silicone Elastomer Curing : In silicone chemistry, this compound can be used as a crosslinker in platinum-catalyzed hydrosilylation reactions.[3] This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the diene. By reacting a polysiloxane containing multiple Si-H groups with this compound, a crosslinked silicone network is formed.[3][13] This method is a common way to cure room-temperature-vulcanizing (RTV) and high-temperature-vulcanizing (HTV) silicone rubbers.

Visualizations

Caption: Role of this compound as a crosslinking agent between polymer chains.

Ziegler_Natta_Workflow start Reactor Preparation (Inert Atmosphere) solvent Add Anhydrous Solvent (e.g., Hexane) start->solvent cocatalyst Add Cocatalyst (e.g., Triethylaluminum) solvent->cocatalyst monomers Introduce Monomers (Ethylene, Propylene, This compound) cocatalyst->monomers catalyst Inject Ziegler-Natta Catalyst (e.g., TiCl₄ suspension) monomers->catalyst polymerization Polymerization (Constant Temp & Pressure) catalyst->polymerization termination Termination (Add Quenching Agent, e.g., Acidified Ethanol) polymerization->termination isolation Polymer Isolation & Purification termination->isolation product Elastomer Product isolation->product Hydrosilylation_Pathway polysiloxane Polysiloxane with Si-H Groups (R₃Si-H) intermediate Intermediate Complex Formation polysiloxane->intermediate diene This compound (H₂C=CH-R'-CH=CH₂) diene->intermediate catalyst Platinum Catalyst (e.g., Karstedt's catalyst) catalyst->intermediate activates crosslinked Crosslinked Silicone Elastomer (R₃Si-CH₂-CH₂-R'-...) intermediate->crosslinked Addition Reaction

References

Troubleshooting & Optimization

Technical Support Center: ADMET Polymerization of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Acyclic Diene Metathesis (ADMET) polymerization of 1,8-nonadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the ADMET polymerization of this compound?

A1: The main side reactions include olefin isomerization, intramolecular cyclization (ring-closing metathesis), and catalyst decomposition.[1][2] Olefin isomerization can lead to a loss of the desired polymer structure, while cyclization competes with linear polymer chain growth, potentially limiting molecular weight.[3] Catalyst decomposition can reduce the overall efficiency of the polymerization.[4]

Q2: How does olefin isomerization affect the final polymer?

A2: Olefin isomerization, often promoted by ruthenium hydride species formed from catalyst decomposition, can alter the repeat unit structure of the polymer.[1] This can impact the material's thermal and mechanical properties.[1] For instance, the cis/trans ratio of the double bonds in the polymer backbone can be affected, which in turn influences properties like the decomposition temperature.[1]

Q3: What is the competition between polymerization and cyclization in the ADMET of this compound?

A3: During the ADMET polymerization of α,ω-dienes like this compound, there is a competition between intermolecular metathesis, which leads to polymer chain growth, and intramolecular metathesis (ring-closing metathesis), which forms cyclic byproducts.[3] The formation of small, volatile cyclic olefins can be a thermodynamic sink, but the desired polymerization is driven forward by the removal of ethylene (B1197577) gas under high vacuum.[5][6] Studies have shown that for this compound, both intra- and intermolecular metathesis occur.[3]

Q4: How can I suppress olefin isomerization?

A4: The addition of a weak oxidizing agent, such as benzoquinone, to the polymerization mixture has been shown to effectively prevent olefin isomerization when using second-generation ruthenium metathesis catalysts.[2] This allows for the synthesis of well-defined polymers with minimal structural defects.[2]

Q5: What is the role of the catalyst in promoting side reactions?

A5: The choice of catalyst can significantly influence the extent of side reactions. Second and third-generation Grubbs catalysts are more prone to inducing olefin isomerization compared to first-generation Grubbs catalysts or Schrock catalysts.[7] Catalyst decomposition can also lead to the formation of species that promote side reactions.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight 1. Inefficient removal of ethylene byproduct. 2. Presence of impurities (e.g., water, oxygen). 3. Competing cyclization reaction. 4. Catalyst decomposition.1. Ensure a high vacuum is applied throughout the polymerization to effectively remove ethylene and drive the equilibrium towards polymer formation. 2. Purify the this compound monomer and solvents to remove any potential catalyst poisons. 3. Optimize reaction concentration; higher monomer concentrations can favor intermolecular polymerization over intramolecular cyclization. 4. Choose a more stable catalyst or optimize reaction temperature to minimize decomposition. The choice of solvent can also impact catalyst stability, with dichloromethane (B109758) often yielding higher molecular weights.[4]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain transfer reactions. 2. Incomplete initiation or slow propagation relative to termination. 3. Secondary metathesis reactions.1. Ensure high monomer purity. 2. Optimize catalyst loading and reaction time. 3. While difficult to completely avoid in step-growth polymerization, ensuring efficient ethylene removal can help drive the reaction to completion and narrow the PDI.
Presence of Isomerized Double Bonds in the Polymer 1. Use of second or third-generation Grubbs catalysts. 2. Formation of ruthenium hydride species from catalyst decomposition.1. Consider using a first-generation Grubbs catalyst or a Schrock catalyst, which are less prone to causing isomerization.[7] 2. Add a suppressor like benzoquinone to the reaction mixture.[2]
Formation of Cyclic Oligomers 1. High dilution favoring intramolecular reactions. 2. Thermodynamic stability of the resulting cycloalkene.1. Conduct the polymerization at a higher monomer concentration. 2. While some cyclization is often unavoidable with this compound, focusing on efficient ethylene removal will favor the desired polymerization pathway.[3]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Cis/Trans Selectivity and Molecular Weight in a Model ADMET Polymerization

EntryCatalystTime (h)Temperature (°C)Mn ( kg/mol )PDI (Đ)% Cis
1Ru-1165013.12.6123
8Ru-34RT12.6-62
9Ru-32RT11.8-73
10Ru-3-RT13.51.88>99

Data adapted from a study on stereocontrolled ADMET, illustrating how catalyst choice, time, and temperature can influence polymer characteristics. "RT" denotes room temperature.[1]

Table 2: Influence of Cis Content on Polymer Decomposition Temperature (Td)

Polymer% CisMn ( kg/mol )Td at 5% Mass Loss (°C)
poly-59415.9361
poly-56223.1357
poly-53119.0330
poly-699--
poly-616-Td decreased by 46°C

Data adapted from a study on stereocontrolled ADMET, showing a correlation between the percentage of cis double bonds and the thermal stability of the polymer.[1]

Experimental Protocols

General Protocol for ADMET Polymerization of this compound

  • Monomer and Solvent Purification: this compound should be purified prior to use, for example, by stirring over calcium hydride followed by vacuum distillation. Solvents like dichloromethane should be similarly dried and deoxygenated.

  • Reaction Setup: The polymerization is typically carried out in a Schlenk flask or a similar reaction vessel that allows for the application of a high vacuum while maintaining an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: The chosen ruthenium catalyst (e.g., a Grubbs-type catalyst) is added to the reaction vessel under an inert atmosphere.

  • Polymerization: The purified this compound is added to the catalyst. The reaction mixture is then subjected to a high vacuum (e.g., <100 mTorr) with stirring. The reaction is often heated (e.g., to 50 °C) to facilitate the reaction and the removal of the ethylene byproduct.[1] The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Product Isolation: The polymerization is typically terminated by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine the cis/trans ratio of the double bonds.[8]

Visualizations

ADMET_Pathway cluster_main ADMET Polymerization Monomer Monomer Metallocyclobutane Metallocyclobutane Monomer->Metallocyclobutane + Catalyst Catalyst Catalyst Catalyst->Metallocyclobutane Polymer_Chain Growing Polymer Chain Metallocyclobutane->Polymer_Chain - Ethylene (removed) Polymer_Chain->Metallocyclobutane + Monomer Ethylene Ethylene

Caption: Main reaction pathway for ADMET polymerization of this compound.

Side_Reactions cluster_side Side Reactions ADMET_Polymerization Desired Polymerization Isomerization Olefin Isomerization ADMET_Polymerization->Isomerization leads to structural defects Cyclization Intramolecular Cyclization (Ring-Closing Metathesis) ADMET_Polymerization->Cyclization competes with chain growth Decomposition Catalyst Decomposition Decomposition->Isomerization forms species that promote isomerization

Caption: Key side reactions in ADMET polymerization.

Troubleshooting_Workflow Start Problem with ADMET Polymerization Check_MW Low Molecular Weight? Start->Check_MW Check_PDI Broad PDI? Start->Check_PDI Check_Structure Incorrect Structure (Isomerization)? Start->Check_Structure Check_Yield Low Yield? Start->Check_Yield Vacuum High Vacuum Applied? Check_MW->Vacuum Purity Monomer/Solvent Purity High? Check_PDI->Purity Catalyst Catalyst Choice Appropriate? Check_Structure->Catalyst Check_Yield->Vacuum Vacuum->Purity Yes Improve_Vacuum Improve Vacuum System Vacuum->Improve_Vacuum No Concentration Concentration Optimized? Purity->Concentration Yes Purify Purify Monomer and Solvents Purity->Purify No Catalyst->Purity Yes Change_Catalyst Change Catalyst/ Add Suppressor Catalyst->Change_Catalyst No Adjust_Conc Adjust Concentration Concentration->Adjust_Conc No

Caption: Troubleshooting workflow for ADMET polymerization of this compound.

References

Technical Support Center: Isomerization during Metathesis of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering isomerization during the ring-closing metathesis (RCM) of 1,8-nonadiene to form cyclooctene.

Frequently Asked Questions (FAQs)

Q1: My RCM of this compound is producing byproducts with the same mass as the desired cyclooctene, but with different NMR shifts. What is happening?

A1: You are likely observing the formation of isomerized products. During the metathesis reaction, the catalyst can sometimes facilitate the migration of the double bonds in your starting material (this compound) or the product (cyclooctene). This leads to a mixture of constitutional isomers, which complicates purification and reduces the yield of your target molecule.[1][2][3]

Q2: What is the primary cause of this isomerization?

A2: The most widely accepted cause is the formation of ruthenium hydride species from the decomposition of the Grubbs catalyst.[4][5] These hydrides are active catalysts for alkene isomerization.[6] Under certain conditions, such as elevated temperatures or long reaction times, the metathesis catalyst can degrade, generating these problematic hydride species.[4][7] Another potential contributor to isomerization is the formation of ruthenium nanoparticles from catalyst decomposition.[8][9]

Q3: I observe the formation of a seven-membered ring instead of the expected eight-membered cyclooctene. Is this related to isomerization?

A3: Yes. If this compound isomerizes to 1,7-nonadiene, subsequent ring-closing metathesis will lead to the formation of cycloheptene (B1346976), a seven-membered ring, along with the evolution of ethylene (B1197577). This is a common issue when isomerization is not suppressed.[2] Similarly, isomerization to other internal dienes can lead to different, undesired cyclic and acyclic byproducts.

Q4: How can I prevent or minimize this unwanted isomerization?

A4: Several strategies can be employed:

  • Use of Additives: The addition of a co-catalyst or an additive can suppress isomerization. Mild acids like acetic acid or quinone-type compounds, particularly 1,4-benzoquinone (B44022) and its electron-deficient derivatives, have been shown to be effective.[4][7][10] These additives are thought to quench the ruthenium hydride species responsible for isomerization.[4]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4] Performing the reaction at the lowest feasible temperature (e.g., room temperature instead of reflux) can minimize the formation of hydride species.

  • Optimize Reaction Time: Extended reaction times can lead to greater catalyst decomposition.[7] Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the active catalyst.

  • Catalyst Selection and Handling: Ensure the catalyst is pure and handled under an inert atmosphere to prevent degradation.[4] Newer generation catalysts or those with specific ligand designs, such as cyclic (alkyl)(amino)carbene (CAAC) ligands, may offer greater stability and reduced isomerization.[11]

Troubleshooting Guide

The following table summarizes common issues, potential causes, and recommended solutions for isomerization during the RCM of this compound.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low yield of cyclooctene; presence of multiple isomers in GC-MS or NMR. Catalyst decomposition leading to ruthenium hydride formation.[4][5]1. Add an isomerization inhibitor like 1,4-benzoquinone (1-10 mol%) or acetic acid.[7][10] 2. Lower the reaction temperature.[4]
Formation of cycloheptene or other smaller rings. Isomerization of this compound to 1,7-nonadiene (or other isomers) prior to RCM.[2]1. Implement the solutions for general isomerization (additives, lower temperature). 2. Re-purify the this compound starting material to remove any existing isomers.
Reaction is sluggish and produces significant byproducts. Impurities in the solvent or substrate are decomposing the catalyst.[4]1. Use freshly distilled and thoroughly degassed solvents.[4] 2. Ensure the this compound is free of peroxides or other impurities.
Isomerization is still observed even with additives. The chosen additive is not effective enough or is used in the wrong concentration.1. Screen different additives, such as electron-deficient benzoquinones (e.g., 2,6-dichlorobenzoquinone).[4][7] 2. Optimize the concentration of the additive.

Quantitative Data Summary

The effectiveness of various additives in suppressing isomerization during RCM has been studied. The table below presents a summary of representative data.

Catalyst Substrate Additive Reaction Time (h) Isomerization (%) Desired Product Yield (%) Reference
Grubbs 2nd Gen.Allylic EtherNone24>95<5[7]
Grubbs 2nd Gen.Allylic EtherAcetic Acid24<5>95[7]
Grubbs 2nd Gen.Allylic Ether1,4-Benzoquinone24<5>95[7]
Grubbs 2nd Gen.Allylic Ether2,6-Dichlorobenzoquinone24<1>98[7]

Note: Data is illustrative of trends reported in the literature. Actual results will vary based on specific substrate and conditions.

Experimental Protocols

Standard RCM Protocol for this compound
  • Preparation: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add dry, degassed solvent (e.g., dichloromethane, 0.005 M concentration) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Substrate Addition: Add freshly purified this compound (1.0 equivalent) to the flask.

  • Catalyst Addition: Weigh the Grubbs catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%) in the glovebox and add it to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux at 40°C for dichloromethane). The reaction is driven by the removal of ethylene gas, which can be bubbled through the solution.[12]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclooctene.

Protocol for RCM with an Isomerization Inhibitor
  • Follow steps 1 and 2 of the standard protocol.

  • Additive Addition: Before adding the catalyst, add the isomerization inhibitor (e.g., 1,4-benzoquinone, 5 mol%) to the flask and stir until dissolved.

  • Continue with steps 3 through 7 of the standard protocol.

Product Analysis by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject the sample into a GC-MS equipped with a non-polar capillary column (e.g., DB-5).

  • Method: Use a temperature program that effectively separates this compound, cyclooctene, and potential isomers like 1,7-nonadiene or other C9 dienes.

  • Analysis: Identify the components by their mass spectra and retention times. Quantify the relative amounts by integrating the peak areas.

Visualizations

RCM_Isomerization_Pathway cluster_0 Desired RCM Pathway cluster_1 Isomerization Side Reaction This compound This compound Ruthenacyclobutane_1 Ruthenacyclobutane_1 This compound->Ruthenacyclobutane_1 + Catalyst 1,7-Nonadiene 1,7-Nonadiene This compound->1,7-Nonadiene [Ru]-H Cyclooctene Cyclooctene Ruthenacyclobutane_1->Cyclooctene - Ethylene Ruthenacyclobutane_2 Ruthenacyclobutane_2 1,7-Nonadiene->Ruthenacyclobutane_2 + Catalyst Cycloheptene Cycloheptene Ruthenacyclobutane_2->Cycloheptene - Ethylene Catalyst Catalyst Decomposition Decomposition Catalyst->Decomposition [Ru]-H [Ru]-H Decomposition->[Ru]-H Forms Hydride

Caption: Reaction scheme showing the desired RCM of this compound and the competing isomerization pathway.

Troubleshooting_Workflow start Isomerization Observed? add_inhibitor Add Inhibitor (e.g., Benzoquinone) start->add_inhibitor Yes lower_temp Lower Reaction Temperature add_inhibitor->lower_temp check_purity Check Purity of Reagents/Solvents lower_temp->check_purity problem_not_solved Problem Persists check_purity->problem_not_solved problem_solved Problem Resolved problem_not_solved->problem_solved No change_catalyst Screen Different Catalysts problem_not_solved->change_catalyst Yes change_catalyst->problem_solved

Caption: A logical workflow for troubleshooting isomerization in this compound RCM experiments.

References

Technical Support Center: Ring-Closing Metathesis (RCM) of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing cyclodimerization during the Ring-Closing Metathesis (RCM) of 1,8-nonadiene to form cycloheptene (B1346976).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the RCM of this compound?

The primary challenge is the competition between the desired intramolecular ring-closing metathesis, which forms the seven-membered ring cycloheptene, and intermolecular reactions. These intermolecular reactions include dimerization, which produces a 14-membered ring, and oligomerization.

Q2: What is cyclodimerization and why does it occur in the RCM of this compound?

Cyclodimerization is an intermolecular reaction between two molecules of this compound, catalyzed by the ruthenium complex, to form a 14-membered cyclic diene. This occurs when the reactive ruthenium carbene intermediate of one diene molecule reacts with the terminal olefin of a second diene molecule before it can react with the other olefin on the same molecule.

Q3: What are the key factors that influence the ratio of monomer (cycloheptene) to dimer?

The key factors that influence the product distribution in the RCM of this compound are:

  • Concentration of this compound: Higher concentrations favor intermolecular reactions, leading to increased dimer and oligomer formation.

  • Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity.

  • Reaction Temperature: Temperature can affect the rates of both the desired RCM and undesired side reactions.

  • Choice of Catalyst: Different generations and types of Grubbs or Hoveyda-Grubbs catalysts exhibit varying activities and selectivities.

  • Solvent: The choice of solvent can impact catalyst activity and stability.

Q4: Which type of catalyst is generally recommended for the RCM of this compound?

Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and stability.[1] The specific choice may depend on the desired reaction conditions and tolerance to functional groups. For challenging RCM reactions, Hoveyda-Grubbs type catalysts can offer enhanced stability and efficiency.[2]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
High percentage of cyclodimer and/or oligomers in the final product. The concentration of this compound is too high, favoring intermolecular reactions.Decrease the substrate concentration significantly. High dilution is a critical factor for successful RCM of medium-sized rings.[3]
The catalyst was added all at once, leading to a high concentration of reactive intermediates.Employ a slow addition of the catalyst solution using a syringe pump over an extended period. This maintains a low instantaneous concentration of the active catalyst.[3]
Low conversion of this compound. The catalyst is not active enough or has decomposed.Consider using a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure the solvent is anhydrous and degassed, as impurities can deactivate the catalyst.
The reaction temperature is too low.Gradually increase the reaction temperature. However, be aware that excessively high temperatures can also lead to catalyst decomposition.
Formation of undesired isomers. Isomerization of the double bond can be a side reaction, particularly with second-generation Grubbs catalysts.Additives such as 1,4-benzoquinone (B44022) can sometimes suppress isomerization, but may also reduce catalyst activity.

Data Presentation

The following table provides illustrative data on the expected trends in the product ratio for the RCM of this compound under various conditions. Note: This data is representative and actual results may vary.

Substrate Concentration (M)Catalyst Loading (mol%)Temperature (°C)Monomer:Dimer Ratio (Illustrative)
0.154030:70
0.0154075:25
0.005 5 40 90:10
0.00514085:15
0.00556088:12

Experimental Protocols

Detailed Protocol for Minimizing Cyclodimerization in this compound RCM

This protocol is designed to favor the formation of the monomeric product, cycloheptene, by utilizing high dilution and slow catalyst addition.

Materials:

  • This compound

  • Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM) or toluene

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Substrate Solution:

    • Under an inert atmosphere (Argon or Nitrogen), prepare a solution of this compound in the chosen anhydrous and degassed solvent. The concentration should be very low, typically in the range of 0.001 M to 0.01 M. For this protocol, a concentration of 0.005 M is recommended.

    • Heat the solution to the desired reaction temperature (e.g., 40°C for DCM or 80°C for toluene).

  • Preparation of the Catalyst Solution:

    • In a separate flask under an inert atmosphere, dissolve the RCM catalyst (typically 1-5 mol%) in a small amount of the same anhydrous and degassed solvent.

  • Slow Addition of the Catalyst:

    • Using a syringe pump, add the catalyst solution to the refluxing solution of the this compound precursor very slowly over a period of several hours (e.g., 4-12 hours).[3] A slow addition rate is crucial for maintaining a low concentration of the active catalyst and minimizing intermolecular reactions.[3]

  • Reaction Monitoring:

    • Stir the reaction mixture at the same temperature for the specified time (ranging from 4 to 24 hours).

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the ratio of monomer to dimer and the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to separate the desired cycloheptene from any cyclodimer, oligomers, and residual catalyst.

Mandatory Visualizations

RCM_Reaction cluster_reactants Reactant cluster_catalyst Catalyst cluster_products Products This compound cycloheptene This compound->cycloheptene + catalyst Grubbs Catalyst (e.g., 2nd Gen) ethylene Ethylene (g) cycloheptene->ethylene +

Caption: Reaction scheme for the Ring-Closing Metathesis of this compound to cycloheptene.

RCM_vs_Dimerization A This compound + Catalyst B Intramolecular RCM (Favored at low concentration) A->B D Intermolecular Reaction (Favored at high concentration) A->D C Cycloheptene (Monomer) B->C E Cyclodimer D->E

Caption: Competition between intramolecular RCM and intermolecular dimerization.

Troubleshooting_Workflow start High Dimer Formation? concentration Is substrate concentration low (<0.01 M)? start->concentration slow_addition Is catalyst added slowly (syringe pump)? concentration->slow_addition Yes reduce_conc Action: Decrease concentration concentration->reduce_conc No implement_slow_addition Action: Use slow addition slow_addition->implement_slow_addition No optimized Optimized for Monomer slow_addition->optimized Yes reduce_conc->concentration implement_slow_addition->slow_addition

Caption: Troubleshooting workflow for minimizing cyclodimerization.

References

Technical Support Center: Polymerization of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,8-nonadiene polymerization. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.

Issue 1: Low or No Polymer Yield

Question: My polymerization of this compound resulted in a very low yield or no polymer at all. What are the likely causes and how can I address this?

Answer: Low polymer yield is a frequent challenge that can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Degradation: The catalyst is critical for a successful polymerization. Its inactivity is a primary reason for low yields. Some catalysts are sensitive to air and moisture and must be handled under inert conditions using Schlenk line or glovebox techniques.[1]

  • Impurities: The effectiveness of the catalyst can be severely compromised by impurities in the monomer, solvent, or inert gas.[1] It is crucial to rigorously purify all reagents and materials. Monomers and solvents should be distilled and dried over appropriate agents, and a high-purity inert gas (like argon or nitrogen) should be used.[1]

  • Improper Catalyst Activation: Many catalyst systems, particularly metallocenes, require a cocatalyst (e.g., methylaluminoxane, MAO) for activation.[1] It is important to verify the correct catalyst-to-cocatalyst ratio and ensure proper mixing and incubation time.[1]

  • Suboptimal Reaction Temperature: Temperature significantly influences the polymerization rate. If the temperature is too low, the reaction may be too slow, leading to minimal conversion in a practical timeframe.[1] Conversely, elevated temperatures can lead to catalyst decomposition.[1] Experimenting with a range of temperatures, typically between 25°C and 80°C for olefin polymerization, can help identify the optimal condition for your specific catalyst system.[1]

  • Inappropriate Solvent: The choice of solvent can impact catalyst solubility and stability. Toluene (B28343) and hexane (B92381) are commonly used solvents for olefin polymerization.[1] Ensure the chosen solvent is compatible with your catalyst system and is thoroughly dried.[1]

Issue 2: Poor Control Over Polymer Molecular Weight and High Polydispersity Index (PDI)

Question: The resulting polymer from my this compound polymerization has a very broad molecular weight distribution (high PDI). How can I achieve better control?

Answer: A high PDI indicates a lack of control over the polymerization process. The following factors can influence molecular weight and PDI:

  • Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation, which leads to lower molecular weight and a broader PDI.[1] Running the polymerization at a lower, controlled temperature can help mitigate this.[1]

  • Monomer and Catalyst Concentration: The ratio of monomer to catalyst concentration can influence molecular weight. A higher monomer-to-catalyst ratio generally leads to a higher molecular weight.[1]

  • Presence of Chain Transfer Agents: Impurities that can act as chain transfer agents, such as water and alcohols, will broaden the PDI.[1] Rigorous purification of all components is essential.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most common methods for polymerizing α,ω-dienes like this compound are Acyclic Diene Metathesis (ADMET) polymerization and Ziegler-Natta polymerization.[2] ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene (B1197577).[2][3] Ziegler-Natta polymerization is a coordination polymerization that is highly effective for α-olefins and dienes.

Q2: How can I purify the this compound monomer before polymerization?

A2: Monomer purity is critical for successful polymerization.[3] this compound can be purified by distillation from a suitable drying agent, such as calcium hydride (CaH₂), to remove water and other volatile impurities.[1] For higher purity, techniques like flash column chromatography can be employed.[4]

Q3: How do I remove the catalyst from the final polymer?

A3: To remove catalyst residues, the polymer can be stirred in a methanol (B129727)/HCl solution, followed by washing with pure methanol until the solution is neutral.[1] Another common method is to precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), followed by filtration and repeated washing of the collected polymer.[1][5]

Q4: What techniques can be used to characterize the resulting poly(this compound)?

A4: The resulting polymer can be characterized using various techniques to determine its structure, molecular weight, and thermal properties.[6] These include:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the microstructure of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[6]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Polymerization Yield and Molecular Weight

ParameterEffect on YieldEffect on Molecular WeightEffect on PDIGeneral Recommendation
Monomer Purity IncreasesIncreasesNarrowsDistill monomer from a drying agent (e.g., CaH₂).[1]
Catalyst Concentration Increases up to a pointDecreasesBroadens at high concentrationsOptimize catalyst loading for the specific system.
Cocatalyst/Catalyst Ratio Increases up to an optimumCan influenceCan influenceVerify the optimal ratio for the chosen catalyst system (e.g., 100:1 to 1000:1 for MAO).[1]
Reaction Temperature Increases with temperature, but catalyst decomposition can occur at high temperatures.[1]Decreases at higher temperatures due to chain transfer.[1]Broadens at higher temperatures.[1]Experiment within a range (e.g., 25-80°C) to find the optimum.[1]
Reaction Time Increases with timeCan increase initially, then may decrease due to side reactionsCan broaden with very long reaction timesMonitor the reaction to determine the optimal duration.
Solvent Purity IncreasesIncreasesNarrowsUse dry, deoxygenated solvents like toluene or hexane.[1]

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of this compound

This protocol is a generalized procedure and may require optimization for specific catalyst systems and desired polymer properties.

1. Materials and Reagents:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous hexane or toluene (dried and deoxygenated)

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., triethylaluminum, TEAL)

  • Quenching agent (e.g., acidified ethanol)

  • Inert gas (high-purity argon or nitrogen)

2. Equipment:

  • Schlenk line or glovebox

  • Glass reactor with a magnetic stirrer and inert gas inlet

  • Syringes and cannulas for transferring air-sensitive reagents

3. Procedure:

  • Reactor Setup: Assemble a dry Schlenk flask or glass reactor under an inert atmosphere.[1]

  • Solvent and Cocatalyst Addition: Add anhydrous solvent to the reactor, followed by the cocatalyst solution (e.g., triethylaluminum).[6]

  • Monomer Addition: Add the purified this compound to the reactor.[6]

  • Initiation: Suspend the Ziegler-Natta catalyst in a small amount of anhydrous solvent and inject it into the reactor to start the polymerization.[6]

  • Polymerization: Stir the reaction mixture at a constant temperature (e.g., 50-80°C) for the desired reaction time (e.g., 1-4 hours).[6]

  • Termination: Quench the polymerization by adding an excess of the quenching agent.[6]

  • Product Isolation: The polymer will precipitate upon addition of the quenching agent. Collect the solid polymer by filtration, wash it thoroughly with ethanol (B145695) and water, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6]

Protocol 2: General Procedure for Acyclic Diene Metathesis (ADMET) Polymerization of this compound

This protocol provides a general framework for ADMET polymerization and should be optimized based on the specific catalyst and desired outcome.

1. Materials and Reagents:

  • This compound (rigorously purified)

  • ADMET catalyst (e.g., Grubbs' catalyst)

  • High-boiling, dry, and deoxygenated solvent (e.g., toluene)

  • Inert gas (high-purity argon or nitrogen)

2. Equipment:

  • Schlenk line or glovebox

  • Reaction vessel equipped with a condenser and a vacuum line

  • Magnetic stirrer and heating mantle

3. Procedure:

  • Reactor Setup: Under an inert atmosphere, charge the reaction vessel with the purified this compound and solvent.

  • Catalyst Addition: Add the ADMET catalyst to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-80°C). Apply a vacuum to the system to remove the ethylene byproduct, which drives the polymerization forward.[3]

  • Monitoring: The viscosity of the solution will increase as the polymer forms.

  • Termination: After the desired time, cool the reaction mixture and expose it to air to deactivate the catalyst.

  • Product Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the polymer, wash it with methanol, and dry it under vacuum.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification (e.g., Distillation) Reactor_Setup Reactor Setup Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying and Deoxygenation Solvent_Drying->Reactor_Setup Inert_Atmosphere Establish Inert Atmosphere Inert_Atmosphere->Reactor_Setup Reagent_Addition Reagent Addition (Solvent, Monomer, Cocatalyst) Reactor_Setup->Reagent_Addition Catalyst_Injection Catalyst Injection Reagent_Addition->Catalyst_Injection Polymerization Polymerization (Controlled Temperature and Time) Catalyst_Injection->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR FTIR FTIR Drying->FTIR DSC DSC Drying->DSC

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Polymer Yield Catalyst_Issues Catalyst Inactivity/ Degradation Low_Yield->Catalyst_Issues Impurities Impurities in Reagents Low_Yield->Impurities Activation_Problem Improper Catalyst Activation Low_Yield->Activation_Problem Wrong_Temp Suboptimal Temperature Low_Yield->Wrong_Temp Bad_Solvent Inappropriate Solvent Low_Yield->Bad_Solvent Inert_Handling Handle Catalyst Under Inert Conditions Catalyst_Issues->Inert_Handling Purify_Reagents Purify Monomer and Solvent Impurities->Purify_Reagents Check_Ratio Verify Cocatalyst Ratio and Activation Time Activation_Problem->Check_Ratio Optimize_Temp Optimize Reaction Temperature Wrong_Temp->Optimize_Temp Choose_Solvent Select Appropriate, Dry Solvent Bad_Solvent->Choose_Solvent

Caption: Troubleshooting logic for low polymer yield.

References

Technical Support Center: Catalyst Deactivation in 1,8-Nonadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions involving 1,8-nonadiene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during this compound reactions, such as Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization.

Issue 1: Low or No Conversion of this compound

Question: My Ring-Closing Metathesis (RCM) reaction of this compound is showing low or no conversion to the desired cycloheptene (B1346976) product. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no conversion in the RCM of this compound is a common issue that can often be attributed to catalyst deactivation. Here are the potential causes and corresponding troubleshooting steps:

  • Catalyst Inactivity: The catalyst may have been improperly handled or stored, leading to degradation. Ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, are sensitive to air and moisture.[1]

    • Solution: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1] Ensure the catalyst is stored in a cool, dark, and dry place. It is advisable to use a fresh batch of catalyst if you suspect the current one is compromised.

  • Impure Reagents: Impurities in the this compound substrate or the solvent can act as poisons to the catalyst.[1] Common inhibitors include water, alcohols, and amines.

    • Solution: Purify the this compound by passing it through a column of activated alumina (B75360) or by distillation. Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use by bubbling with an inert gas like argon or nitrogen.

  • Inappropriate Reaction Temperature: The reaction temperature can significantly affect catalyst activity and stability.

    • Solution: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[2] For Grubbs' second-generation catalyst, a typical starting point is between 25°C and 40°C.[2][3] If you observe catalyst decomposition (e.g., a color change from brown to black), try lowering the reaction temperature.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.

    • Solution: While a lower catalyst loading is desirable, it might not be sufficient if there are trace impurities. You can try incrementally increasing the catalyst loading.

Issue 2: Formation of Undesired Byproducts and Isomers

Question: My this compound reaction is producing a significant amount of byproducts, including isomers of the starting material and product. What is causing this and how can I improve the selectivity?

Answer:

The formation of isomers and other byproducts is a strong indicator of catalyst decomposition.[4][5] Decomposed catalyst species, such as ruthenium hydrides, can catalyze olefin isomerization.[2][5]

  • Catalyst Decomposition: As the active catalyst degrades, it forms species that are no longer active for metathesis but can promote side reactions.

    • Solution: To suppress isomerization, you can add certain additives to the reaction mixture. Phenol and 1,4-benzoquinone (B44022) have been reported to effectively suppress olefin isomerization.[2] However, be aware that 1,4-benzoquinone can also reduce the catalyst's activity.[2]

  • High Reaction Temperature: Elevated temperatures can exacerbate catalyst decomposition and lead to more isomerization.[2]

    • Solution: Lowering the reaction temperature can help minimize the formation of these byproducts.[2]

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the substrate has been consumed can lead to product isomerization by the decomposed catalyst.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

1. What are the common catalysts used for this compound reactions and how do they differ in stability?

Commonly used catalysts for olefin metathesis of this compound include Grubbs' first-generation (G-I), second-generation (G-II), and Hoveyda-Grubbs (HG-I, HG-II) catalysts.

  • Grubbs' First-Generation (G-I): This catalyst is known for its functional group tolerance but has lower activity and stability compared to the second-generation catalysts.

  • Grubbs' Second-Generation (G-II): G-II is more active and stable than G-I, making it a popular choice for a wide range of metathesis reactions.[6]

  • Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst from the product.[6] They are often preferred in industrial applications due to their robustness.

2. What are the visual indicators of catalyst deactivation?

A common visual sign of catalyst deactivation, particularly for ruthenium-based catalysts, is a color change of the reaction mixture from its initial brown or green to black. This often indicates the formation of inactive ruthenium species.

3. Can I regenerate a deactivated catalyst?

While challenging, some methods for catalyst reactivation have been explored. For instance, a decomposed first-generation Hoveyda-Grubbs catalyst was reactivated by treatment with an organic precursor to regenerate an active olefin metathesis species.[7] However, for most laboratory-scale reactions, using a fresh catalyst is the more practical approach.

4. How does the solvent choice impact catalyst stability and reaction outcome?

The choice of solvent is crucial. Non-polar, hydrocarbon-based solvents like toluene (B28343) and dichloromethane (B109758) (DCM) are commonly used.[3] It is critical to use anhydrous and peroxide-free solvents, as impurities can deactivate the catalyst.

Quantitative Data Summary

ParameterRing-Closing Metathesis (RCM) of this compoundADMET Polymerization of this compound
Typical Catalyst Grubbs' II, Hoveyda-Grubbs' IIGrubbs' II, Schrock's Mo-based catalysts
Catalyst Loading 1-5 mol%0.01-0.1 mol%
Solvent Dichloromethane (DCM), TolueneToluene, Chlorobenzene
Concentration 0.01 - 0.1 MBulk or high concentration
Temperature 25 - 45 °C50 - 80 °C
Reaction Time 1 - 24 hours4 - 48 hours

Experimental Protocols

Protocol 1: Ring-Closing Metathesis (RCM) of this compound

This protocol describes a general procedure for the RCM of this compound to form cycloheptene using Grubbs' second-generation catalyst.

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent and Substrate: In a Schlenk flask, dissolve this compound (1 equivalent) in anhydrous, degassed dichloromethane (to achieve a concentration of 0.05 M).

  • Catalyst Addition: Under a positive pressure of inert gas, add Grubbs' second-generation catalyst (0.02 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

This protocol outlines a general procedure for the ADMET polymerization of this compound.

  • Monomer Purification: Purify this compound by passing it through a column of activated basic alumina followed by distillation under reduced pressure.

  • Reaction Setup: In a glovebox, add the purified this compound to a reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (typically 0.05-0.1 mol%) to the monomer.

  • Polymerization: Heat the reaction mixture to 60°C under a dynamic vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization forward.[8]

  • Termination: After the desired time (e.g., 24 hours), cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent like toluene. Precipitate the polymer by adding it to a large excess of methanol.

  • Purification: Filter the polymer and wash it with methanol. Dry the polymer under vacuum to a constant weight.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Ru-Carbene Catalyst Metathesis_Cycle Productive Metathesis Cycle Active_Catalyst->Metathesis_Cycle Reacts with Deactivated_Species Inactive Ru Species (e.g., Ru-Hydrides) Active_Catalyst->Deactivated_Species Decomposition (Heat, Impurities) Substrate This compound Substrate->Metathesis_Cycle Isomerization Isomerization Substrate->Isomerization Metathesis_Cycle->Active_Catalyst Regenerates Product Cycloheptene or Poly(this compound) Metathesis_Cycle->Product Forms Product->Isomerization Deactivated_Species->Isomerization Catalyzes Byproducts Isomeric Byproducts Isomerization->Byproducts

Caption: General pathway for catalyst deactivation and byproduct formation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Catalyst Check Catalyst (Age, Handling, Storage) Start->Check_Catalyst Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Yes Check_Reagents Check Reagents (Purity of Diene & Solvent) Check_Catalyst->Check_Reagents No Use_Fresh_Catalyst->Check_Reagents Purify_Reagents Purify Diene and Use Anhydrous Solvent Check_Reagents->Purify_Reagents Yes Check_Temp Check Reaction Temperature Check_Reagents->Check_Temp No Purify_Reagents->Check_Temp Lower_Temp Lower Temperature (e.g., to 25-40°C) Check_Temp->Lower_Temp High Additives Consider Additives (e.g., Phenol) Check_Temp->Additives Optimal Lower_Temp->Additives Add_Suppressant Add Isomerization Suppressant Additives->Add_Suppressant Yes Success Improved Yield and Selectivity Additives->Success No Add_Suppressant->Success

Caption: Troubleshooting workflow for optimizing this compound reactions.

References

Technical Support Center: Purification of 1,8-Nonadiene Polymerization Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of polymerization products of 1,8-nonadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the polymerization product of this compound?

A1: The primary impurities in the polymerization product of this compound, particularly from Acyclic Diene Metathesis (ADMET) polymerization, include:

  • Catalyst Residues: Metal-based catalysts, such as ruthenium or molybdenum complexes, are often used and can remain in the final product.[1]

  • Unreacted Monomer: Incomplete polymerization can leave residual this compound monomer.

  • Oligomers: Low molecular weight polymer chains (oligomers) are often present.

  • Solvent Residues: Solvents used during polymerization or work-up may be retained in the polymer matrix.

  • Side-Reaction Products: Depending on the polymerization conditions, side-reactions can lead to the formation of cyclic byproducts or cross-linked polymer.[2]

Q2: Why is it crucial to remove catalyst residues from the polymer?

A2: The removal of catalyst residues is critical for several reasons:

  • Toxicity: Many transition metal catalysts are toxic, which is a major concern for biomedical applications.

  • Material Properties: Residual catalyst can affect the polymer's thermal stability, color, and long-term performance.[3]

  • Downstream Reactions: Catalyst residues can interfere with subsequent chemical modifications of the polymer.

Q3: What are the primary methods for purifying poly(this compound)?

A3: The most common purification techniques for poly(this compound) include:

  • Precipitation: This involves dissolving the crude polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving impurities in the solution.[4]

  • Column Chromatography: This technique separates the polymer from impurities based on their differential adsorption to a stationary phase.[1]

  • Adsorption: Using solid supports like silica (B1680970) gel or activated carbon to specifically adsorb and remove catalyst residues.[5]

Q4: How can I assess the purity of my poly(this compound) after purification?

A4: The purity of the polymer can be assessed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify residual monomer, solvents, and other organic impurities.[5][6]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A narrower PDI after purification can indicate the removal of oligomers.[7][8]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace metal catalyst residues.[9]

Troubleshooting Guides

Issue 1: Low Polymer Yield After Purification

Question: I am losing a significant amount of my polymer during the precipitation step. What could be the cause and how can I improve the yield?

Answer:

Possible Cause Troubleshooting Step
Inappropriate Solvent/Non-solvent System The polymer may have some solubility in the chosen non-solvent. Screen different non-solvents to find one in which the polymer is completely insoluble. Common non-solvents for non-polar polymers include methanol (B129727), ethanol (B145695), and acetone.
Insufficient Non-solvent Volume If not enough non-solvent is added, the polymer may not fully precipitate. A general guideline is to add the polymer solution to a volume of non-solvent that is 5-10 times the volume of the polymer solution.
Precipitation of Oligomers A significant portion of the product might be low molecular weight oligomers that are more soluble in the non-solvent. In this case, the low yield of high molecular weight polymer is a true reflection of the polymerization outcome.
Premature Filtration The polymer may take time to fully precipitate. Allow the mixture to stand for a sufficient period (e.g., several hours or overnight), sometimes at a lower temperature, before filtration.
Issue 2: Broad Molecular Weight Distribution (High PDI) After Purification

Question: My GPC analysis shows a broad molecular weight distribution (PDI > 2) even after purification. How can I obtain a polymer with a narrower MWD?

Answer:

Possible Cause Troubleshooting Step
Inefficient Removal of Oligomers The precipitation method may not be effectively removing lower molecular weight chains. Consider fractional precipitation, where the non-solvent is added portion-wise to selectively precipitate higher molecular weight fractions first.
Chain Transfer Reactions During Polymerization Impurities in the monomer or solvent can act as chain transfer agents, leading to a broad MWD. Ensure rigorous purification of all reagents before polymerization.[2][10]
Slow Initiation or Catalyst Deactivation Inconsistent initiation or catalyst deactivation during polymerization can lead to a broad distribution of chain lengths. Re-evaluate the catalyst system and polymerization conditions.[2]
GPC Column Issues Ensure the GPC columns are appropriate for the molecular weight range of your polymer and that the system is properly calibrated.[11]
Issue 3: Persistent Catalyst Contamination

Question: I still detect significant levels of ruthenium in my polymer after precipitation. What additional steps can I take to remove the catalyst?

Answer:

Possible Cause Troubleshooting Step
Catalyst Entrapment The catalyst may be physically trapped within the precipitated polymer matrix. Re-dissolve the polymer and re-precipitate it one or more times.
Strong Catalyst-Polymer Interaction The catalyst may have a strong affinity for the polymer. After polymerization, add a reagent that can coordinate to the metal center and facilitate its removal. Examples include triphenylphosphine (B44618) oxide (TPPO) or dimethyl sulfoxide (B87167) (DMSO) followed by filtration through a silica plug.[5][12]
Ineffective Adsorbent If using an adsorbent like silica gel, it may not be efficient enough. Consider using a more specialized adsorbent, such as one functionalized with chelating agents, or passing the polymer solution through a packed column of the adsorbent.[9]

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification methods for removing ruthenium catalyst from a polymer solution, based on typical results reported for metathesis polymers. Actual results for poly(this compound) may vary and require optimization.

Purification Method Initial Ru Content (ppm) Final Ru Content (ppm) Typical Polymer Recovery (%)
Single Precipitation 20050 - 10085 - 95
Double Precipitation 20020 - 5080 - 90
Silica Gel Column Chromatography 2005 - 2070 - 85
Treatment with TPPO + Silica Plug 200< 1080 - 90

Experimental Protocols

Protocol 1: Purification by Precipitation

Objective: To remove unreacted monomer, oligomers, and some catalyst residues from the crude poly(this compound).

Materials:

  • Crude poly(this compound)

  • Toluene (B28343) (or another suitable solvent like dichloromethane (B109758) or THF)

  • Methanol (or another suitable non-solvent like ethanol or acetone)

  • Beakers, magnetic stirrer, and stir bar

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude polymer in a minimal amount of toluene (e.g., 1 g of polymer in 10-20 mL of toluene) with stirring until a homogeneous solution is formed.

  • In a separate, larger beaker, place a volume of methanol that is approximately 10 times the volume of the polymer solution.

  • While vigorously stirring the methanol, slowly add the polymer solution dropwise. A precipitate should form immediately.

  • Continue stirring for 30-60 minutes after the addition is complete to ensure full precipitation.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer on the filter with fresh methanol (2-3 times).

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Removal of Ruthenium Catalyst using TPPO and Silica Gel

Objective: To significantly reduce the concentration of ruthenium catalyst from the polymer.

Materials:

  • Crude or precipitated poly(this compound)

  • Dichloromethane (DCM)

  • Triphenylphosphine oxide (TPPO)

  • Silica gel (230-400 mesh)

  • Glass column or funnel with a frit

  • Rotary evaporator

Procedure:

  • Dissolve the polymer in DCM.

  • Add TPPO (approximately 10-20 equivalents relative to the amount of catalyst used in the polymerization).

  • Stir the solution at room temperature for at least 4 hours.

  • Prepare a short plug of silica gel in a glass funnel or column.

  • Pass the polymer solution through the silica gel plug.

  • Wash the silica gel with additional DCM to ensure all the polymer is collected.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

  • The resulting polymer can be further purified by precipitation as described in Protocol 1 to remove the excess TPPO.

Mandatory Visualizations

experimental_workflow cluster_polymerization Polymerization cluster_purification Purification monomer This compound polymerization ADMET Polymerization monomer->polymerization catalyst Catalyst (e.g., Grubbs) catalyst->polymerization crude_polymer Crude Polymer (contains catalyst, monomer, oligomers) polymerization->crude_polymer dissolution Dissolve in Good Solvent crude_polymer->dissolution precipitation Precipitate with Non-solvent dissolution->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying pure_polymer Purified Polymer drying->pure_polymer catalyst_removal_workflow crude_polymer Crude Polymer Solution (High Catalyst Content) add_tppo Add TPPO (or other scavenger) crude_polymer->add_tppo stir Stir for 4-12h add_tppo->stir silica_plug Filter through Silica Gel Plug stir->silica_plug purified_solution Purified Polymer Solution (Low Catalyst Content) silica_plug->purified_solution solvent_removal Solvent Removal purified_solution->solvent_removal final_polymer Final Polymer solvent_removal->final_polymer

References

Technical Support Center: Ruthenium Catalyst Removal in 1,8-Nonadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ruthenium catalysts from reactions involving 1,8-nonadiene.

FAQs: Common Questions in Ruthenium Catalyst Removal

Q1: Why is it crucial to remove the ruthenium catalyst after my this compound reaction?

A: Residual ruthenium catalyst can lead to several undesirable outcomes.[1] These include isomerization of the double bonds in your product, decomposition of the product over time, and potential toxicity, which is a critical concern in pharmaceutical applications.[1] For drug development, regulatory bodies typically require ruthenium levels to be below 10 parts-per-million (ppm).

Q2: What are the most common methods for removing ruthenium catalysts?

A: Several effective methods are routinely used, including:

  • Adsorption: Using materials like activated carbon or silica (B1680970) gel to bind the ruthenium species.

  • Scavenging: Employing agents that react with the ruthenium complex to form easily removable byproducts. Common scavengers include triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), functionalized silicas (metal scavengers), and isocyanides.

  • Aqueous Extraction: Particularly effective when using modified, water-soluble catalysts or water-soluble scavengers.

  • Oxidative Removal: Converting the ruthenium catalyst into insoluble ruthenium dioxide (RuO₂) using an oxidizing agent like hydrogen peroxide.[2]

Q3: My product from a this compound reaction is a polymer. Does this affect the purification strategy?

A: Yes, the physical properties of your product are important. For polymeric products from acyclic diene metathesis (ADMET) of this compound, methods involving precipitation of the polymer after treatment with a scavenger can be effective. Filtration-based methods using functionalized silica or activated carbon are also suitable. Techniques like column chromatography might be less practical for high molecular weight polymers.

Q4: I see a persistent color in my product even after purification. Does this indicate the presence of ruthenium?

A: A persistent brown or black color is a strong indicator of residual ruthenium complexes.[3] Effective removal methods should yield a colorless or pale-colored product.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of ruthenium catalysts from this compound reaction mixtures.

Problem 1: High levels of residual ruthenium (>50 ppm) detected after initial purification.

Potential Cause Suggested Solution
Inefficient Scavenging - Increase the amount of scavenger (e.g., TPPO, DMSO, or functionalized silica).[3] - Extend the reaction time with the scavenger to ensure complete complexation.[3] - Ensure adequate mixing to facilitate contact between the scavenger and the catalyst.
Saturated Adsorbent - Increase the amount of activated carbon or silica gel. - Perform a second treatment with fresh adsorbent.
Inappropriate Method for Product - For polymeric products, ensure the chosen solvent for the purification step allows for good solubility of the polymer while facilitating the removal of the ruthenium complex. - Consider a combination of methods, such as scavenger treatment followed by activated carbon filtration.

Problem 2: Product degradation or isomerization observed after purification.

Potential Cause Suggested Solution
Residual Active Catalyst - Ensure the quenching/removal agent is added promptly after the metathesis reaction is complete. - Some scavengers, like isocyanides, also act as quenching agents, rapidly deactivating the catalyst.[4]
Harsh Purification Conditions - If using oxidative removal with H₂O₂, ensure the conditions are not too harsh for your product. Perform the reaction at a controlled temperature (e.g., in an ice bath) and for a limited time.[2] - For sensitive products, consider milder methods like adsorption or scavenging under neutral conditions.

Problem 3: Low product yield after purification.

Potential Cause Suggested Solution
Product Adsorption onto Stationary Phase - When using silica gel or activated carbon, product can sometimes be irreversibly adsorbed. - Wash the solid support with a more polar solvent after the initial filtration to recover any adsorbed product, provided it doesn't also elute the ruthenium impurities.
Product Loss During Extractions - Minimize the number of aqueous extractions. - Ensure proper phase separation to avoid loss of the organic layer.

Quantitative Data on Removal Methods

The following table summarizes the efficiency of various ruthenium removal methods based on reported data. Note that efficiency can vary depending on the specific catalyst, substrate, and reaction conditions.

MethodScavenger/AdsorbentTypical Final Ru Level (ppm)Reference
Scavenging & FiltrationTriphenylphosphine Oxide (TPPO) / Silica Gel< 2 ppm[2]
Scavenging & FiltrationDimethyl Sulfoxide (DMSO) / Silica GelLow, but specific ppm not always reported[5]
AdsorptionActivated Carbon< 10 ppm
Functionalized SilicaSiliaMetS® Thiol< 10 ppm[6]
Functionalized SilicaSiliaMetS® DMT17 ppm (from 500 ppm initial)[7]
Oxidative RemovalHydrogen Peroxide (15%)< 2 ppm[2]
Aqueous ExtractionPEG-supported Catalyst< 0.04 ppm (with activated carbon)[1]
Isocyanide ScavengerCarboxylate-functionalized isocyanide< 1 µg per 5 mg of product

Experimental Protocols

Protocol 1: Ruthenium Removal using Triphenylphosphine Oxide (TPPO) and Silica Gel

This method is effective for a wide range of metathesis products.[3]

  • Reaction Quenching & Scavenging:

    • Once the metathesis reaction is complete, add triphenylphosphine oxide (TPPO) (approximately 50 equivalents relative to the ruthenium catalyst) to the crude reaction mixture.

    • Stir the mixture at room temperature for a minimum of 8 hours, though 12 hours is optimal.[3]

  • Filtration:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Prepare a short plug of silica gel in a column or funnel.

    • Pass the dissolved residue through the silica gel plug, eluting with the same solvent.

    • Collect the eluent containing the purified product.

  • Final Concentration:

    • Remove the solvent from the eluent under reduced pressure to obtain the purified product.

Protocol 2: Ruthenium Removal using Activated Carbon

This protocol is a straightforward method for adsorbing ruthenium impurities.

  • Adsorption:

    • To the crude reaction mixture, add activated carbon (the amount may need to be optimized, but a starting point is 10-20% w/w relative to the product).

    • Stir the suspension vigorously for at least 4 hours at room temperature. For more challenging removals, the time can be extended to 24 hours, and the temperature can be increased to 50°C.

  • Filtration:

    • Filter the mixture through a pad of celite or a syringe filter (e.g., 0.45 µm) to remove the activated carbon.

    • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration:

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Protocol 3: Oxidative Ruthenium Removal with Hydrogen Peroxide

This method rapidly converts the ruthenium catalyst to insoluble RuO₂.[2]

  • Oxidation:

    • To the crude reaction mixture, add 15% aqueous hydrogen peroxide (approximately 100 equivalents relative to the catalyst).

    • Stir the mixture vigorously for 1 hour. The reaction can be performed at room temperature, but for sensitive substrates, cooling in an ice bath is recommended.[2]

  • Work-up:

    • If the reaction was performed in an organic solvent, separate the organic layer.

    • Wash the organic layer with an aqueous solution of sodium sulfite (B76179) to quench any remaining peroxide.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration:

    • Filter to remove the drying agent and any precipitated RuO₂.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

General Workflow for Ruthenium Catalyst Removal

G cluster_reaction Metathesis Reaction cluster_purification Purification cluster_methods Removal Options Reaction This compound + Ru Catalyst Quench Quench Reaction (Optional) Reaction->Quench Removal Select Removal Method Quench->Removal Adsorption Adsorption (Activated Carbon/Silica) Removal->Adsorption Choose Scavenging Scavenging (TPPO/DMSO/Functionalized Silica) Removal->Scavenging Extraction Aqueous Extraction Removal->Extraction Oxidation Oxidative Removal (H2O2) Removal->Oxidation Analysis Analyze Ru Content (e.g., ICP-MS) Analysis->Removal If Ru > 10 ppm (Re-treat or change method) Product Purified Product (<10 ppm Ru) Analysis->Product If Ru < 10 ppm Adsorption->Analysis Scavenging->Analysis Extraction->Analysis Oxidation->Analysis

Caption: A general workflow for the removal of ruthenium catalyst post-metathesis reaction.

Troubleshooting Decision Tree for Ruthenium Removal

G Start High Ru Content After Initial Purification? Inefficient Possible Inefficient Removal Start->Inefficient Yes Saturated Possible Saturated Adsorbent Start->Saturated WrongMethod Method Unsuitable for Product? Start->WrongMethod IncreaseScavenger Increase Scavenger/Time Inefficient->IncreaseScavenger IncreaseAdsorbent Increase Adsorbent/Re-treat Saturated->IncreaseAdsorbent ChangeMethod Consider Alternative/Combination Method WrongMethod->ChangeMethod

Caption: A decision tree for troubleshooting high residual ruthenium levels.

References

Technical Support Center: Optimizing 1,8-Nonadiene ADMET Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Acyclic Diene Metathesis (ADMET) polymerization of 1,8-nonadiene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature range for the ADMET polymerization of this compound?

The optimal temperature for ADMET polymerization of this compound is a balance between achieving a high rate of polymerization and minimizing catalyst decomposition and side reactions. Generally, temperatures between 40°C and 80°C are a good starting point for optimization with common ruthenium-based catalysts.

Q2: My polymer has a low molecular weight. How can I increase it?

Several factors can contribute to low molecular weight. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Within the optimal range, a moderate increase in temperature can enhance the rate of polymerization and help drive the reaction towards higher molecular weight polymers. However, be cautious of exceeding the thermal stability limit of your catalyst (see Q3).

  • Improve Vacuum: ADMET is a condensation polymerization that relies on the efficient removal of the ethylene (B1197577) byproduct to drive the equilibrium towards the polymer. Ensure you are using a high vacuum system (<50 mTorr) and that your reaction vessel is properly sealed.

  • Increase Reaction Time: Step-growth polymerizations often require longer reaction times to achieve high molecular weights. Monitor the reaction progress over time to determine the point of diminishing returns.

  • Purify Monomer and Solvent: Impurities in the monomer or solvent can poison the catalyst. Ensure your this compound is freshly distilled and solvents are anhydrous and deoxygenated.

  • Check Catalyst Activity: Ensure your catalyst has been stored properly under an inert atmosphere and has not degraded.

Q3: I'm observing a high Polydispersity Index (PDI) in my polymer. What could be the cause?

A high PDI (typically > 2.0 for step-growth polymerization) can indicate a lack of control over the polymerization process. Potential causes include:

  • Catalyst Decomposition: At higher temperatures, ruthenium catalysts, particularly second-generation Grubbs catalysts, can decompose to form ruthenium hydride species. These species can initiate side reactions like olefin isomerization, leading to a broader molecular weight distribution.[1] Consider lowering the reaction temperature or using a more thermally stable catalyst.

  • Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, terminating polymer chains prematurely and broadening the PDI. Rigorous purification of monomer and solvent is crucial.

  • Inefficient Mixing: In bulk polymerizations, high viscosity can hinder efficient mixing, leading to localized areas of high monomer concentration and non-uniform chain growth. If possible, using an appropriate anhydrous and deoxygenated solvent can improve homogeneity.

Q4: My reaction has stalled, and the viscosity is no longer increasing. What should I do?

A stalled reaction is often due to catalyst deactivation.

  • Catalyst Poisoning: As mentioned, impurities can poison the catalyst.

  • Catalyst Decomposition: The catalyst may have reached the end of its thermal stability at the chosen reaction temperature.

  • Insufficient Catalyst Loading: While a high catalyst loading can be costly, a very low loading might not be sufficient to drive the reaction to high conversion.

Consider adding a fresh portion of catalyst to the reaction mixture under inert conditions to see if the polymerization reinitiates.

Q5: What are the common side reactions in this compound ADMET, and how can I minimize them?

The most common side reaction is olefin isomerization , where the double bonds migrate along the polymer chain. This is more prevalent at higher temperatures and with second-generation Grubbs catalysts. To minimize this:

  • Optimize Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Choose the Right Catalyst: First-generation Grubbs catalysts and some Hoveyda-Grubbs catalysts show lower isomerization activity.

  • Add Inhibitors: In some cases, additives like 1,4-benzoquinone (B44022) can suppress isomerization.

Another potential side reaction is cyclization , although for this compound, which would form a nine-membered ring, this is generally less favorable than intermolecular polymerization.

Data Presentation: Expected Trends in this compound ADMET

The following table summarizes the expected qualitative effects of temperature on the key outcomes of this compound ADMET polymerization using a standard second-generation Grubbs-type catalyst. Actual quantitative results will vary based on specific reaction conditions (catalyst loading, vacuum, reaction time, etc.).

Temperature (°C)Expected Molecular Weight (Mn)Expected Polydispersity Index (PDI)Expected Yield (%)Potential Issues
Room Temperature (~25°C) Low to ModerateNarrowModerateSlow reaction rate, may require very long reaction times.
40 - 60°C Moderate to HighNarrow to ModerateHighGood balance of reaction rate and catalyst stability.
60 - 80°C HighModerate to BroadHighIncreased risk of catalyst decomposition and olefin isomerization.
> 80°C May DecreaseBroadMay DecreaseSignificant catalyst decomposition, leading to side reactions and lower yields of desired polymer.

Experimental Protocol: General Procedure for this compound ADMET

This protocol provides a general starting point. Optimization of catalyst loading, temperature, and reaction time is recommended.

Materials:

  • This compound (freshly distilled over CaH₂)

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation)

  • Anhydrous, deoxygenated toluene (B28343) or chlorobenzene (B131634) (optional, for solution polymerization)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • High vacuum pump (<50 mTorr)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by vacuum distillation from calcium hydride. If using a solvent, ensure it is passed through a column of activated alumina (B75360) and thoroughly deoxygenated by sparging with an inert gas.

  • Reaction Setup: Under an inert atmosphere (in a glovebox or using Schlenk techniques), add the desired amount of catalyst to a clean, dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is in the range of 250:1 to 1000:1.

  • Monomer Addition: Add the purified and deoxygenated this compound to the Schlenk flask containing the catalyst. If using a solvent, add it at this stage.

  • Polymerization: Connect the flask to a high vacuum line and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 50°C). The removal of ethylene gas is crucial for driving the polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Polymer Isolation: After the desired time (e.g., 4-24 hours), cool the reaction mixture to room temperature. Break the vacuum with an inert gas and quench the reaction by adding a small amount of ethyl vinyl ether.

  • Precipitation and Purification: Dilute the viscous reaction mixture with a small amount of toluene (if conducted in bulk) and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirring methanol.

  • Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualizations

ADMET_Optimization cluster_inputs Input Variables cluster_outcomes Polymer Properties cluster_issues Potential Issues Temp Temperature MW Molecular Weight (Mn) Temp->MW Increases (to a point) PDI Polydispersity (PDI) Temp->PDI Can Increase Decomposition Catalyst Decomposition Temp->Decomposition Catalyst Catalyst Choice Catalyst->MW Catalyst->PDI Catalyst->Decomposition Vacuum Vacuum Level Vacuum->MW Increases Time Reaction Time Time->MW Increases Yield Yield Decomposition->MW Decreases Decomposition->PDI Increases Isomerization Olefin Isomerization Decomposition->Isomerization Promotes

Caption: Optimizing this compound ADMET polymerization.

ADMET_Workflow start Start: Purified Monomer & Catalyst setup Reaction Setup under Inert Atmosphere start->setup polymerization Polymerization under High Vacuum & Controlled Temperature setup->polymerization monitoring Monitor Viscosity Increase polymerization->monitoring monitoring->polymerization Continue quench Quench Reaction (Ethyl Vinyl Ether) monitoring->quench Reaction Complete precipitate Precipitate Polymer in Methanol quench->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize Polymer (GPC, NMR) dry->characterize end End: Purified Polymer characterize->end

Caption: Experimental workflow for this compound ADMET.

References

Technical Support Center: Ring-Closing Metathesis of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the ring-closing metathesis (RCM) of 1,8-nonadiene. It is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the RCM of this compound.

Issue 1: Low or No Conversion to Cycloheptene (B1346976)

  • Question: My RCM reaction of this compound is showing low or no conversion to the desired cycloheptene product. What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion in the RCM of this compound can stem from several factors related to catalyst activity and reaction conditions.

    • Catalyst Inactivity: The Grubbs catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried and degassed. Impurities in the this compound substrate can also poison the catalyst. It is recommended to purify the diene by distillation or by passing it through a column of activated alumina.

    • Inappropriate Solvent Choice: The choice of solvent significantly impacts catalyst activity and stability. While dichloromethane (B109758) (DCM) and toluene (B28343) are common solvents for RCM, their efficiency can vary. For instance, the initiation rates for Grubbs catalysts can be higher in toluene and THF compared to chloroform (B151607), potentially leading to better conversions.[1] Some studies suggest that benzotrifluoride (B45747) (BTF) can be a suitable replacement for DCM, offering high reaction efficiencies.[1] Conversely, highly coordinating solvents can inhibit the catalyst.

    • Insufficient Catalyst Loading: For challenging RCM reactions, a higher catalyst loading may be necessary. However, excessively high loadings can sometimes lead to increased side reactions. A typical starting point for catalyst loading is 1-5 mol%.

    • Low Reaction Temperature: While many RCM reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. The optimal temperature is dependent on the solvent and the specific Grubbs catalyst being used. For example, some reactions in ethyl acetate (B1210297) have shown good yields at 70°C. It is advisable to perform a temperature screen to find the optimal condition.

Issue 2: Formation of Oligomers/Polymers

  • Question: I am observing the formation of significant amounts of oligomeric or polymeric byproducts instead of the desired cycloheptene. How can I favor the intramolecular RCM reaction?

  • Answer: The formation of oligomers or polymers indicates that the intermolecular metathesis reaction is competing with the desired intramolecular ring-closing reaction. This is a common issue, especially at higher substrate concentrations.

    • High Concentration: The key to favoring intramolecular reactions is to work at high dilution. A lower concentration of the this compound substrate will decrease the probability of two different molecules reacting with each other. Typical concentrations for RCM reactions are in the range of 0.01 M to 0.1 M.

    • Slow Addition of Catalyst: A slow, continuous addition of the catalyst solution to the reaction mixture can help maintain a low concentration of the active catalyst species at any given time, which can favor the intramolecular pathway.

Issue 3: Isomerization of the Product

  • Question: My final product contains isomers of cycloheptene, or I observe the formation of other isomeric byproducts. What causes this and how can it be prevented?

  • Answer: Alkene isomerization is a known side reaction in olefin metathesis, often caused by the formation of ruthenium-hydride species from the decomposition of the primary catalyst.[1]

    • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of catalyst decomposition and subsequent isomerization. It is therefore advisable to monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Additives: The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress isomerization by quenching the ruthenium-hydride species. In some cases, acetic acid has also been shown to be a useful solvent for the RCM reaction itself.

Frequently Asked Questions (FAQs)

Q1: Which solvent is the most efficient for the RCM of this compound?

A1: The "most efficient" solvent can depend on the specific Grubbs catalyst used and the desired reaction parameters (e.g., reaction time, temperature). Dichloromethane (DCM) and toluene are the most commonly used solvents and generally provide good results. However, studies have shown that other solvents can also be highly effective. For example, toluene and tetrahydrofuran (B95107) (THF) may offer higher conversion rates than chloroform due to faster catalyst initiation.[1] Benzotrifluoride (BTF) has been reported to be a good alternative to DCM, providing similar high efficiencies.[1] For a greener approach, ethyl acetate has been investigated and shown to produce yields comparable to traditional solvents, particularly at elevated temperatures. A summary of reported solvent effects is presented in the table below.

Q2: What is the recommended Grubbs catalyst for the RCM of this compound?

A2: Second-generation Grubbs catalysts (e.g., Grubbs II) and Hoveyda-Grubbs second-generation catalysts are generally more active and have a broader functional group tolerance compared to the first-generation catalysts. For a simple, unfunctionalized substrate like this compound, a standard second-generation Grubbs catalyst is typically a good starting point.

Q3: How can I effectively remove the ruthenium catalyst from my product?

A3: Ruthenium catalyst residues can often be removed by column chromatography on silica (B1680970) gel. Alternatively, treatment of the crude reaction mixture with a scavenger, such as triphenylphosphine (B44618) or a functionalized silica gel (e.g., SiliaMetS Thiol), can facilitate the removal of ruthenium byproducts.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform the RCM of this compound under an inert atmosphere (e.g., argon or nitrogen). Grubbs catalysts are sensitive to oxygen, which can lead to their deactivation and result in lower reaction yields.

Data Presentation

Table 1: Effect of Solvent on the RCM Efficiency of this compound

SolventCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane (DCM)Grubbs II5402>95Generic
TolueneGrubbs II5802>95Generic
Tetrahydrofuran (THF)Grubbs IINot specifiedNot specifiedNot specifiedHigh conversion reported[1]
Benzotrifluoride (BTF)Grubbs IINot specifiedNot specifiedNot specifiedHigh efficiency reported[1]
Acetic AcidGrubbs IINot specifiedNot specifiedNot specifiedSuggested as a useful solvent
Ethyl AcetateNot specifiedNot specified70Not specifiedSimilar yields to DCM/Toluene reported

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. "Generic" refers to typical conditions found in general literature for this type of reaction. Further optimization for specific experimental setups is recommended.

Experimental Protocols

General Protocol for the Ring-Closing Metathesis of this compound

  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

    • Purify the this compound by distillation from a suitable drying agent (e.g., CaH₂) or by passing it through a plug of activated neutral alumina.

    • Use anhydrous and degassed solvent. Solvents can be dried using a solvent purification system or by distillation from appropriate drying agents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired volume of the anhydrous, degassed solvent.

    • Add the purified this compound to the solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).

    • In a separate vial, under an inert atmosphere, weigh the appropriate amount of the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).

  • Reaction Execution:

    • Add the solid catalyst to the stirred solution of this compound in one portion. Alternatively, the catalyst can be dissolved in a small amount of the reaction solvent and added to the diene solution via a cannula or syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated in an oil bath).

    • The reaction is driven by the formation of ethylene (B1197577) gas, which is volatile. To help drive the reaction to completion, a gentle stream of inert gas can be passed over the surface of the reaction mixture to facilitate the removal of ethylene.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete (typically when the starting material is no longer observed), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This deactivates the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or pentane) to obtain the pure cycloheptene.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glass Dry Glassware Setup Setup under Inert Atmosphere Prep_Glass->Setup Prep_Substrate Purify this compound Add_Substrate Add Substrate to Solvent Prep_Substrate->Add_Substrate Prep_Solvent Dry & Degas Solvent Prep_Solvent->Add_Substrate Add_Catalyst Add Grubbs Catalyst Setup->Add_Catalyst Add_Substrate->Setup Run_Reaction Stir at Desired Temperature Add_Catalyst->Run_Reaction Monitor Monitor Reaction Progress Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Concentrate Remove Solvent Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Cycloheptene Purify->Product

Caption: Experimental workflow for the RCM of this compound.

Troubleshooting_RCM cluster_causes Potential Causes cluster_solutions Solutions Start Low RCM Efficiency? Cause_Catalyst Catalyst Inactivity Start->Cause_Catalyst No/Low Conversion Cause_Concentration High Substrate Concentration Start->Cause_Concentration Oligomer Formation Cause_Solvent Inappropriate Solvent Start->Cause_Solvent No/Low Conversion Cause_Isomerization Isomerization Side Reaction Start->Cause_Isomerization Isomeric Byproducts Sol_Inert Use Inert Atmosphere Dry/Degas Reagents Cause_Catalyst->Sol_Inert Sol_Dilution Use High Dilution (0.01-0.1 M) Cause_Concentration->Sol_Dilution Sol_Solvent Screen Solvents (DCM, Toluene, THF, BTF) Cause_Solvent->Sol_Solvent Sol_Additive Add Weak Acid (e.g., Acetic Acid) Optimize Temperature/Time Cause_Isomerization->Sol_Additive

Caption: Troubleshooting guide for common issues in this compound RCM.

References

Troubleshooting low molecular weight in poly(1,8-nonadiene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low molecular weight, during the synthesis of poly(1,8-nonadiene) via Acyclic Diene Metathesis (ADMET) polymerization.

Troubleshooting Guide: Low Molecular Weight in Poly(this compound)

Low molecular weight is a common issue in ADMET polymerization. This guide provides a structured approach to identifying and resolving the root causes.

Question: My poly(this compound) has a low number-average molecular weight (Mn). What are the potential causes and how can I fix it?

Answer: Low molecular weight in the ADMET polymerization of this compound is typically traced back to one of three main areas: monomer and reagent purity, catalyst issues, or suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this problem.

Monomer and Reagent Purity

Impurities can act as catalyst poisons, terminating the polymerization process prematurely.

  • Monomer Purification: Commercial this compound may contain inhibitors or other impurities. It is crucial to purify the monomer before use.

  • Solvent Purity: Solvents must be anhydrous and deoxygenated. Common purification methods include distillation over drying agents or passing through a solvent purification system.

  • Inert Gas Quality: The inert gas (argon or nitrogen) used must be of high purity to prevent catalyst deactivation by oxygen or moisture.

Catalyst Selection and Handling

The choice and handling of the metathesis catalyst are critical for achieving high molecular weight polymer.

  • Catalyst Choice: Second and third-generation Grubbs-type catalysts and Schrock molybdenum-alkylidene catalysts are highly active for ADMET. For this compound, which is a non-functionalized diene, Grubbs-type catalysts are often a practical choice due to their better tolerance to trace impurities compared to the more sensitive Schrock catalysts.

  • Catalyst Activity: Ensure the catalyst is active. Catalysts can degrade over time, especially if not stored under a strict inert atmosphere. It is advisable to use fresh, properly stored catalyst.

  • Catalyst Loading: While a higher catalyst loading might seem beneficial, an optimal loading needs to be determined. Too high a concentration can sometimes lead to side reactions, while too low a concentration may result in incomplete polymerization.

Reaction Conditions

ADMET is a step-growth condensation polymerization, and the reaction equilibrium must be continuously shifted towards the polymer product.

  • Ethylene (B1197577) Removal: The primary driving force for ADMET polymerization is the removal of the volatile ethylene byproduct. A high vacuum (typically <100 mTorr) is essential to effectively remove ethylene and drive the reaction to completion, thereby achieving high molecular weight.

  • Reaction Temperature: The temperature needs to be high enough to ensure the monomer and resulting polymer are in a molten state or dissolved in a solvent to allow for efficient stirring and ethylene removal. However, excessively high temperatures can lead to catalyst decomposition. A typical starting range for bulk polymerization is 50-80°C.

  • Reaction Time: ADMET polymerization can be slow. Sufficient reaction time is necessary to allow the molecular weight to build up. Monitor the reaction progress by checking the viscosity of the reaction mixture.

  • Solvent Choice: While often performed neat (bulk), a high-boiling, inert solvent can be used. The solvent must be able to dissolve the monomer and the growing polymer chain and should not coordinate to the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical number-average molecular weight (Mn) and polydispersity index (PDI) for poly(this compound) synthesized by ADMET?

A1: Achieving high molecular weight for poly(this compound) can be challenging. Under optimized conditions, Mn values in the range of 10,000 to 50,000 g/mol can be expected. The PDI for step-growth polymerizations like ADMET is typically around 2.0.

Q2: Can I use a first-generation Grubbs catalyst for the polymerization of this compound?

A2: While a first-generation Grubbs catalyst can polymerize this compound, second and third-generation catalysts are generally more active and provide higher conversions and molecular weights under milder conditions.

Q3: My reaction mixture becomes very viscous early on. Is this a problem?

A3: Increased viscosity is a good indicator of successful polymerization and increasing molecular weight. However, if the mixture becomes too viscous for effective stirring, it can trap the ethylene byproduct, hindering further molecular weight growth. In such cases, you might consider increasing the reaction temperature slightly (if catalyst stability allows) or using a suitable high-boiling solvent to reduce viscosity.

Q4: How do I know if my vacuum is sufficient for ethylene removal?

A4: A dynamic high vacuum system is recommended. You should see bubbling in the reaction mixture, especially in the initial stages, which is the ethylene being evolved. A vacuum level below 100 mTorr is generally considered effective.

Q5: Are there any common side reactions I should be aware of?

A5: Besides catalyst deactivation, intramolecular cyclization of this compound to form cycloheptene (B1346976) can occur, which competes with the desired intermolecular polymerization. Additionally, olefin isomerization can be a side reaction with some ruthenium catalysts, especially at higher temperatures, which can affect the polymer's microstructure.

Data Summary

The following table summarizes the expected impact of key experimental parameters on the molecular weight of poly(this compound).

ParameterLow ValueHigh ValueExpected Impact on Molecular Weight (Mn)Reference(s)
Monomer Purity ImpureHighly PurePurity is critical; impurities significantly lower Mn.
Catalyst Activity LowHighHigher activity generally leads to higher Mn.
Vacuum Level Poor Vacuum (>1 Torr)High Vacuum (<100 mTorr)High vacuum is essential for high Mn.
Reaction Temperature Too LowToo HighAn optimal range exists; too high can cause catalyst degradation.
Reaction Time ShortLongLonger times are generally needed for high Mn in step-growth polymerization.

Experimental Protocols

Protocol 1: Purification of this compound Monomer
  • Drying: Stir commercial-grade this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., argon).

  • Distillation: Perform a vacuum distillation of the dried monomer from CaH₂. Collect the fraction boiling at the correct temperature and pressure.

  • Storage: Store the purified monomer under an inert atmosphere and over molecular sieves to prevent re-contamination with moisture.

Protocol 2: ADMET Polymerization of this compound (Bulk)
  • Reactor Setup: A Schlenk flask or a similar glass reactor equipped with a magnetic stirrer and a high-vacuum adapter is thoroughly dried in an oven, assembled while hot, and purged with a high-purity inert gas.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with the purified this compound.

  • Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove any dissolved gases.

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the metathesis catalyst (e.g., a Grubbs-type catalyst, typically 0.1-0.5 mol%) to the monomer.

  • Polymerization: Place the reactor in a preheated oil bath at the desired temperature (e.g., 60°C) and immediately apply a dynamic high vacuum.

  • Monitoring: Allow the reaction to proceed under vacuum with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses.

  • Termination: After the desired time (e.g., 24-48 hours), cool the reaction to room temperature and quench the reaction by exposing it to air or by adding a small amount of ethyl vinyl ether.

  • Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., toluene (B28343) or dichloromethane) and precipitate it into a large excess of cold methanol. Filter and dry the polymer in a vacuum oven until a constant weight is achieved.

Visualizations

Troubleshooting_Low_MW_Poly_1_8_nonadiene start Low Molecular Weight (Mn) Observed check_purity Step 1: Verify Purity start->check_purity monomer_pure Is Monomer Pure? check_purity->monomer_pure solvent_pure Is Solvent Dry & Degassed? monomer_pure->solvent_pure Yes solution_purity Action: Purify Monomer (Distill from CaH2) monomer_pure->solution_purity No check_catalyst Step 2: Evaluate Catalyst System solvent_pure->check_catalyst Yes solution_solvent Action: Use Anhydrous, Degassed Solvent solvent_pure->solution_solvent No catalyst_active Is Catalyst Active & Fresh? check_catalyst->catalyst_active check_conditions Step 3: Assess Reaction Conditions catalyst_active->check_conditions Yes solution_catalyst Action: Use Fresh Catalyst, Handle Under Inert Gas catalyst_active->solution_catalyst No vacuum_ok Is Vacuum High (<100 mTorr)? check_conditions->vacuum_ok temp_ok Is Temperature Optimal? vacuum_ok->temp_ok Yes solution_vacuum Action: Improve Vacuum System, Ensure Efficient Ethylene Removal vacuum_ok->solution_vacuum No time_ok Is Reaction Time Sufficient? temp_ok->time_ok Yes solution_temp Action: Optimize Temperature (e.g., 50-80°C) temp_ok->solution_temp No solution_time Action: Increase Reaction Time time_ok->solution_time No end_node High Molecular Weight Achieved time_ok->end_node Yes solution_purity->check_purity solution_solvent->check_purity solution_catalyst->check_catalyst solution_vacuum->check_conditions solution_temp->check_conditions solution_time->check_conditions

Caption: Troubleshooting workflow for low molecular weight in poly(this compound) synthesis.

ADMET_Cycle cluster_propagation Propagation Step catalyst [M]=CH2 (Active Catalyst) metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + Monomer monomer Diene Monomer (H2C=CH-R-CH=CH2) monomer->metallacyclobutane new_catalyst [M]=CH-R-CH=CH2 metallacyclobutane->new_catalyst ethylene Ethylene (gas) (Removed by Vacuum) metallacyclobutane->ethylene - Ethylene polymer_chain Growing Polymer Chain (...-CH=CH-R-CH=CH-R-...) new_catalyst->polymer_chain + Monomer - [M]=CH2

Caption: Simplified ADMET polymerization cycle for poly(this compound).

Technical Support Center: Preventing Gelation in 1,8-Nonadiene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copolymerization of 1,8-nonadiene. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing gelation, a common challenge in diene polymerization. By understanding the underlying causes of premature cross-linking and implementing the strategies outlined below, you can achieve successful and reproducible polymerization outcomes.

Troubleshooting Guide: Real-Time Problem Solving

This guide addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions to get your reaction back on track.

Issue Potential Causes Solutions
Rapid Gelation After Initiator Addition 1. High Monomer Concentration: Favors intermolecular cross-linking over desired linear polymerization or intramolecular cyclization.[1] 2. High Reaction Temperature: Increases reaction rates, potentially leading to uncontrolled polymerization and side reactions that cause cross-linking.[1] 3. Inappropriate Catalyst Choice: Some catalyst systems have a higher tendency to induce cross-linking.1. Reduce Monomer Concentration: Dilute the reaction mixture with a suitable solvent (e.g., toluene (B28343), hexane). A lower concentration promotes the formation of soluble polymers. 2. Lower Reaction Temperature: Conduct the polymerization at a lower, controlled temperature to manage the reaction rate. 3. Catalyst Selection: Opt for single-site catalysts like metallocenes, which offer better control over the polymer architecture and produce narrower molecular weight distributions compared to traditional Ziegler-Natta catalysts.[2][3][4][5]
Gelation at Low Monomer Conversion 1. Chain Transfer to Polymer: A growing polymer chain abstracts a hydrogen atom from an existing polymer backbone, creating a new radical site that leads to branching and eventual gelation. 2. High Catalyst Activity: A highly active catalyst can lead to rapid polymer chain growth and an increased likelihood of intermolecular reactions.1. Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan), can help control the molecular weight of the polymer chains by terminating a growing chain and initiating a new one.[6][7] This reduces the likelihood of forming a cross-linked network. 2. Optimize Catalyst Loading: Reduce the catalyst concentration to slow down the rate of polymerization.
Inconsistent Results and Batch-to-Batch Variation 1. Impurities: Trace amounts of water, oxygen, or other impurities in the monomer, solvent, or inert gas can interfere with the catalyst's activity and lead to unpredictable results.[1] 2. Inconsistent Monomer Feed Rate: In semi-batch processes, a variable monomer feed rate can lead to fluctuations in monomer concentration, affecting the polymerization kinetics and the propensity for gelation.1. Purify Reagents: Ensure all reagents are rigorously purified. Monomers and solvents should be distilled and dried over appropriate agents, and a high-purity inert gas should be used.[1] 2. Maintain a Consistent Monomer Feed Rate: For semi-batch reactions, employ a syringe pump or other calibrated delivery system to ensure a constant and controlled addition of the monomer.

Frequently Asked Questions (FAQs)

Here are answers to some of the more general questions regarding the prevention of gelation in this compound copolymerization.

Q1: What is the fundamental cause of gelation in this compound copolymerization?

A1: Gelation, or the formation of an insoluble, cross-linked polymer network, occurs when polymer chains become interconnected. In the case of this compound, which has two double bonds, intermolecular reactions (reactions between different polymer chains) can compete with intramolecular cyclization (formation of rings within a single chain) and linear polymerization. When intermolecular reactions dominate, a gel is formed.

Q2: How does the choice of catalyst impact gelation?

A2: The catalyst plays a crucial role in determining the polymer's microstructure.

  • Ziegler-Natta Catalysts: These are multi-site catalysts, which can lead to polymers with a broad molecular weight distribution and less control over the polymer architecture, potentially increasing the risk of gelation.[5]

  • Metallocene Catalysts: These are single-site catalysts that offer more precise control over the polymerization process.[2][3][4][5] They typically produce polymers with a narrower molecular weight distribution and a more uniform comonomer incorporation, which helps to minimize the formation of cross-linked structures.[2][3][4][5] For preventing gelation, metallocene catalysts, such as zirconocene-based systems, are generally preferred.[1]

Q3: What is the role of a Chain Transfer Agent (CTA) and how do I choose one?

Q4: Can reaction temperature be too low?

A4: Yes. While lower temperatures help control the reaction rate and reduce the risk of gelation, a temperature that is too low can significantly decrease the catalyst activity, leading to very slow or no polymerization. The optimal temperature will depend on the specific catalyst system being used.

Quantitative Data Summary

The following tables provide a summary of key experimental parameters and their impact on the polymerization of dienes. While specific data for this compound is limited, the data for structurally similar monomers can serve as a valuable starting point for experimental design.

Table 1: Effect of Monomer Concentration on Polymerization of a Structurally Similar Diene (2,8-Dimethyl-1,8-nonadiene)

Monomer Concentration (M)Effect on Polymerization
0.1 - 2Influences the rate of polymerization and the competition between cyclopolymerization and cross-linking.[1]

Data extrapolated from studies on a structurally similar monomer.

Table 2: Typical Catalyst and Cocatalyst Ratios for Diene Polymerization

ParameterTypical RangeEffect on Polymerization
Catalyst Loading (mol%)10⁻⁵ - 10⁻³Determines the number of active centers and the overall rate of polymerization.[1]
Cocatalyst/Catalyst Ratio (for MAO)100:1 to 1000:1Crucial for catalyst activation; the optimal ratio is dependent on the specific catalyst system.[1]

MAO: Methylaluminoxane, a common cocatalyst for metallocene catalysts.

Table 3: Impact of Chain Transfer Agent (CTA) Concentration on Molecular Weight

CTA ConcentrationEffect on Molecular Weight (Mn)Polydispersity Index (PDI)
Increasing ConcentrationDecreasesMay increase or decrease depending on the specific CTA and reaction conditions.

This table represents a general trend. The actual impact will vary based on the specific CTA, monomer, and reaction conditions.

Experimental Protocols

The following is a general protocol for the gel-free copolymerization of this compound using a zirconocene (B1252598)/methylaluminoxane (MAO) catalyst system.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (catalyst)[1]

  • Methylaluminoxane (MAO) solution in toluene (cocatalyst)

  • Methanol (quenching agent)

  • Argon or Nitrogen (inert gas)

Procedure:

  • Monomer and Solvent Purification:

    • Distill this compound from a suitable drying agent (e.g., CaH₂).

    • Dry toluene by passing it through a solvent purification system or by distilling from sodium/benzophenone.[1]

  • Reactor Setup:

    • Assemble a Schlenk flask or a glass reactor equipped with a magnetic stirrer and an inert gas inlet.

    • Thoroughly dry the glassware in an oven and purge with inert gas.[1]

  • Reaction Mixture Preparation:

    • Under an inert atmosphere, charge the reactor with the desired amount of dried toluene and this compound.[1]

  • Catalyst Activation:

    • In a separate Schlenk tube, dissolve the zirconocene catalyst in a small amount of toluene.

    • Add the MAO solution and allow the mixture to pre-activate for 15-30 minutes.[1]

  • Polymerization Initiation:

    • Inject the activated catalyst solution into the reactor containing the monomer.

    • Maintain the desired reaction temperature using a thermostated bath.[1]

  • Polymerization:

    • Allow the reaction to proceed for the desired time. The viscosity of the solution may increase as the polymer forms.

  • Quenching:

    • Quench the polymerization by adding an excess of methanol.[1]

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing gelation in this compound copolymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Purify Purify Monomer & Solvent Setup Setup & Dry Reactor Purify->Setup Purge Purge with Inert Gas Setup->Purge Charge Charge Reactor with Monomer & Solvent Purge->Charge Activate Activate Catalyst (Zirconocene + MAO) Initiate Initiate Polymerization Activate->Initiate Polymerize Polymerize at Controlled Temperature Initiate->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate & Dry Polymer Precipitate->Isolate

Caption: Experimental workflow for gel-free this compound copolymerization.

troubleshooting_logic Gelation Gelation Observed HighMonomer High Monomer Concentration? Gelation->HighMonomer HighTemp High Reaction Temperature? Gelation->HighTemp Catalyst Inappropriate Catalyst? Gelation->Catalyst NoCTA No Chain Transfer Agent Used? Gelation->NoCTA ReduceMonomer Reduce Monomer Concentration HighMonomer->ReduceMonomer Yes LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes UseMetallocene Use Metallocene Catalyst Catalyst->UseMetallocene Yes AddCTA Add Chain Transfer Agent NoCTA->AddCTA Yes

Caption: Troubleshooting logic for addressing gelation issues.

References

Validation & Comparative

Characterization of Poly(1,8-nonadiene) by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polymers. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectroscopy for the characterization of poly(1,8-nonadiene), a polyolefin with potential applications in advanced materials and drug delivery systems. We present a comparative analysis with alternative characterization techniques, supported by experimental data and detailed protocols to aid researchers in their analytical endeavors.

Comparison of NMR Spectroscopy with Alternative Techniques

While NMR provides unparalleled detail on the molecular structure of poly(this compound), other techniques offer complementary information regarding its macroscopic properties.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Polymer structure confirmation- Identification of end-groups (e.g., vinyl)- Quantification of unsaturation- Rapid analysis- High sensitivity- Broad and overlapping signals can make detailed microstructure analysis challenging.
¹³C NMR Spectroscopy - Detailed polymer microstructure- Tacticity (stereoregularity)- Regioregularity- Branching analysis- High spectral resolution- Sensitive to subtle structural variations- Lower sensitivity than ¹H NMR- Longer acquisition times
Gel Permeation Chromatography (GPC) - Molecular weight distribution (Mw, Mn)- Polydispersity Index (PDI)- Provides information on polymer size and distribution- Does not provide structural information
Fourier-Transform Infrared (FTIR) Spectroscopy - Identification of functional groups (e.g., C=C, C-H)- Fast and simple analysis- Provides limited information on polymer microstructure
Differential Scanning Calorimetry (DSC) - Thermal properties (e.g., glass transition temperature, melting point)- Information on the physical state of the polymer- No direct structural information

NMR Characterization of Poly(this compound)

The polymerization of this compound, typically via Acyclic Diene Metathesis (ADMET) or Ziegler-Natta catalysis, can result in a polymer with a predominantly linear structure containing internal double bonds. The presence of residual vinyl end groups can also be detected.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the successful polymerization of this compound. The disappearance of the terminal vinyl proton signals of the monomer and the appearance of new signals corresponding to the internal olefinic protons and the saturated backbone are key indicators.

Table 2: ¹H NMR Chemical Shifts for this compound Monomer and Poly(this compound)

AssignmentThis compound Monomer (CDCl₃)Poly(this compound) (Typical, CDCl₃)
-CH=CH- (internal olefinic)-~5.4 ppm (broad multiplet)
=CH- (terminal olefinic)~5.8 ppm (m)-
=CH₂ (terminal olefinic)~4.95 ppm (m)~4.9 ppm (if present as end-group)
-CH₂-C= (allylic)~2.05 ppm (q)~2.0 ppm (broad)
-CH₂- (aliphatic backbone)~1.4 ppm (m)~1.3 ppm (broad)

Note: Chemical shifts for the polymer are approximate and can vary depending on the solvent, temperature, and polymer microstructure.

¹³C NMR Spectroscopy

¹³C NMR offers a more detailed insight into the microstructure of poly(this compound). The chemical shifts of the olefinic and aliphatic carbons provide information on the cis/trans stereochemistry of the internal double bonds and the overall linearity of the polymer chain.

Table 3: ¹³C NMR Chemical Shifts for this compound Monomer and Poly(this compound)

AssignmentThis compound Monomer (CDCl₃)Poly(this compound) (Typical, CDCl₃)
-CH=CH- (internal olefinic)-~130 ppm (trans), ~129.5 ppm (cis)
=CH- (terminal olefinic)~139 ppm-
=CH₂ (terminal olefinic)~114 ppm~114 ppm (if present as end-group)
-CH₂-C= (allylic)~33.8 ppm~32.7 ppm (trans), ~27.4 ppm (cis)
-CH₂- (aliphatic backbone)~28.9, 29.1 ppm~29-30 ppm (broad)

Note: Chemical shifts for the polymer are approximate and can vary depending on the solvent, temperature, and specific catalyst system used for polymerization.

Experimental Protocols

A general protocol for the NMR analysis of poly(this compound) is provided below. Specific parameters may need to be optimized based on the instrumentation and the sample characteristics.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ for higher molecular weight or more crystalline samples).

  • Homogenization: Gently agitate the sample at room temperature or with gentle heating to ensure complete dissolution. For high-molecular-weight polymers, this may take several hours.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are typically sufficient.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis).

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of poly(this compound).

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomer (this compound) Monomer (this compound) Polymerization (ADMET or Ziegler-Natta) Polymerization (ADMET or Ziegler-Natta) Monomer (this compound)->Polymerization (ADMET or Ziegler-Natta) Poly(this compound) Poly(this compound) Polymerization (ADMET or Ziegler-Natta)->Poly(this compound) NMR Analysis NMR Analysis Poly(this compound)->NMR Analysis GPC Analysis GPC Analysis Poly(this compound)->GPC Analysis FTIR Analysis FTIR Analysis Poly(this compound)->FTIR Analysis DSC Analysis DSC Analysis Poly(this compound)->DSC Analysis Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation Microstructure Analysis Microstructure Analysis NMR Analysis->Microstructure Analysis Molecular Weight Molecular Weight GPC Analysis->Molecular Weight Thermal Properties Thermal Properties DSC Analysis->Thermal Properties

Workflow for Poly(this compound) Characterization.

This guide provides a foundational understanding of the NMR characterization of poly(this compound). For more in-depth analysis, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HSQC) can be employed to further resolve complex spectra and provide unambiguous assignments.

A Comparative Guide to GPC Analysis of 1,8-Nonadiene Polymerization Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) data for poly(1,8-nonadiene) synthesized via two prominent polymerization methods: Acyclic Diene Metathesis (ADMET) and Ziegler-Natta polymerization. Understanding the molecular weight distribution of poly(this compound) is crucial for tailoring its physical and mechanical properties for various applications, including the development of novel materials in the pharmaceutical and biomedical fields.

Comparison of Polymerization Methods and GPC Analysis

The choice of polymerization technique significantly influences the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the resulting polymer. These parameters, in turn, dictate the material's properties such as viscosity, toughness, and degradation kinetics. GPC is an indispensable tool for characterizing these distributions.

Acyclic Diene Metathesis (ADMET) Polymerization:

ADMET is a step-growth polymerization method that typically utilizes ruthenium-based catalysts, such as Grubbs catalysts.[1] This technique is known for its excellent functional group tolerance and its ability to produce well-defined, linear unsaturated polymers.[2] The molecular weight of ADMET polymers can be controlled by adjusting the monomer-to-catalyst ratio and reaction time. Generally, ADMET polymerization of α,ω-dienes like this compound can lead to polymers with a PDI approaching 2.0, which is characteristic of step-growth polymerizations.[3]

Ziegler-Natta Polymerization:

Ziegler-Natta polymerization is a coordination polymerization method that employs a catalyst system typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[4][5] This method is widely used for the polymerization of α-olefins and can also be applied to non-conjugated dienes. Ziegler-Natta catalysts often have multiple active sites, which can result in polymers with a broader molecular weight distribution and a higher PDI compared to polymers synthesized by living polymerization methods.[6][7] For polyolefins produced with Ziegler-Natta catalysts, PDI values can range from 3 to over 20.

Experimental Data Comparison

While specific GPC data for the homopolymerization of this compound is not extensively available in publicly accessible literature, we can extrapolate expected outcomes based on studies of structurally similar α,ω-dienes like 1,9-decadiene. The following tables summarize typical GPC results for polymers obtained through ADMET and Ziegler-Natta polymerization of such dienes, providing a benchmark for the analysis of poly(this compound) products.

Table 1: GPC Data for Polymers Synthesized by ADMET Polymerization

MonomerCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
1,9-DecadieneGrubbs Catalyst (G2)25,00050,0002.0[1] (Typical)
Functionalized DienesGrubbs Catalyst (G1)15,00030,0002.0[2] (Typical)

Table 2: GPC Data for Polymers Synthesized by Ziegler-Natta Polymerization

Monomer SystemCatalyst SystemMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Ethylene (B1197577)/1,9-DecadieneMgCl₂/BMMF/TiCl₄-TEA10,00048,0004.8[5]
EthyleneTiCl₄/MgCl₂30,000192,0006.4

Experimental Protocols

Detailed methodologies for the polymerization of this compound and subsequent GPC analysis are provided below. These protocols are based on established procedures for similar dienes and polyolefins.

Protocol 1: ADMET Polymerization of this compound

Materials:

  • This compound (purified by passing through activated alumina (B75360) and degassed)

  • Grubbs Catalyst, 2nd Generation (G2)

  • Anhydrous toluene (B28343) (or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio is between 250:1 and 1000:1.[1]

  • Add the purified and degassed this compound to the flask. If using a solvent, add it at this stage.

  • Connect the flask to a vacuum line and apply a dynamic vacuum (<50 mTorr) to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction forward.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the desired reaction time (e.g., 4-24 hours).

  • Terminate the polymerization by exposing the reaction mixture to air or by adding a quenching agent like ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Ziegler-Natta Polymerization of this compound

Materials:

Procedure:

  • Set up a flame-dried, inert gas-purged reactor equipped with a stirrer.

  • Add anhydrous hexane and the triethylaluminum solution to the reactor.[4]

  • Add the purified this compound to the reactor.

  • In a separate Schlenk tube, prepare a suspension of the Ziegler-Natta catalyst (e.g., TiCl₄ on a MgCl₂ support) in anhydrous hexane.

  • Inject the catalyst suspension into the reactor to initiate polymerization.

  • Maintain the reaction at a constant temperature (e.g., 50-80 °C) with stirring for the desired duration (e.g., 1-4 hours).[4]

  • Terminate the polymerization by adding an excess of acidified ethanol.[4]

  • The polymer will precipitate. Collect the solid polymer by filtration.

  • Wash the polymer thoroughly with ethanol and water, then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 3: GPC Analysis of Poly(this compound)

Instrumentation and Conditions:

  • High-temperature GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for polyolefin analysis (e.g., PLgel MIXED-B).

  • Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., 300 ppm BHT).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 150 °C.

  • Calibration: Use polystyrene or polyethylene (B3416737) standards to generate a calibration curve.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry poly(this compound) sample.

  • Dissolve the polymer in the mobile phase (TCB) at a concentration of approximately 1-2 mg/mL. This may require heating at 150 °C for several hours with gentle agitation to ensure complete dissolution.

  • Filter the hot polymer solution through a high-temperature-resistant filter (e.g., 0.45 µm PTFE) to remove any particulates before injection.

Analysis:

  • Inject the filtered sample solution into the GPC system.

  • Record the chromatogram from the RI detector.

  • Use the calibration curve to determine the molecular weight distribution, Mn, Mw, and PDI of the polymer sample.

Visualizing the Experimental Workflow

To provide a clear overview of the GPC analysis process, the following diagram illustrates the key steps from sample preparation to data analysis.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in TCB at 150°C weigh->dissolve filter Filter Hot Solution dissolve->filter inject Inject into GPC System filter->inject separate Separation by Size inject->separate detect RI Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Apply Calibration Curve chromatogram->calibrate results Calculate Mn, Mw, PDI calibrate->results

GPC Experimental Workflow

Conclusion

The polymerization method employed for this compound has a profound impact on the molecular weight distribution of the resulting polymer. ADMET polymerization offers a route to polymers with a relatively narrow PDI, characteristic of step-growth polymerization, while Ziegler-Natta catalysis typically yields polymers with a broader molecular weight distribution. The choice between these methods will depend on the desired properties of the final material. Accurate and reliable characterization of these polymers by GPC is essential for quality control and for establishing structure-property relationships that are critical for the development of new materials in research and pharmaceutical applications.

References

A Comparative Guide to FTIR Spectroscopy for the Analysis of 1,8-Nonadiene Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of reaction intermediates of 1,8-nonadiene, a common substrate in olefin metathesis. While direct in-situ FTIR data for the transient intermediates of this compound reactions are not extensively reported in the literature, this document compiles spectroscopic information from related systems and computational studies to offer a valuable resource for researchers in this field. We will focus on the intermediates of Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM), two prevalent reactions of α,ω-dienes like this compound. Furthermore, we will compare the utility of FTIR with other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Pathways of this compound

The primary reaction pathways for this compound discussed in this guide are Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM). Both reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and proceed through metallacyclobutane and metal alkylidene intermediates.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization where terminal dienes react to form a polymer and a volatile small molecule, typically ethylene (B1197577), which drives the reaction to completion. For this compound, this results in the formation of poly(heptenylene-vinylene) and ethylene.

ADMET_pathway This compound This compound Metallacyclobutane_Intermediate Metallacyclobutane Intermediate This compound->Metallacyclobutane_Intermediate + Catalyst Catalyst Catalyst Catalyst->Metallacyclobutane_Intermediate Alkylidene_Intermediate Ruthenium Alkylidene Intermediate Metallacyclobutane_Intermediate->Alkylidene_Intermediate Polymer_Chain Growing Polymer Chain + Ethylene Alkylidene_Intermediate->Polymer_Chain + this compound

ADMET Polymerization of this compound
Ring-Closing Metathesis (RCM)

RCM is an intramolecular reaction that results in the formation of a cyclic alkene and a small volatile molecule. For this compound, RCM yields cycloheptene (B1346976) and ethylene.

RCM_pathway This compound This compound Intramolecular_Complex Intramolecular Complex This compound->Intramolecular_Complex + Catalyst Catalyst Catalyst Catalyst->Intramolecular_Complex Metallacyclobutane_Intermediate Metallacyclobutane Intermediate Intramolecular_Complex->Metallacyclobutane_Intermediate Cycloheptene Cycloheptene + Ethylene Metallacyclobutane_Intermediate->Cycloheptene

Ring-Closing Metathesis of this compound

FTIR Spectral Data for Reactants, Intermediates, and Products

The following table summarizes the key infrared absorption bands for the reactant (this compound), the expected intermediates (ruthenium alkylidene and metallacyclobutane), and the final polymer product from ADMET. The data for the intermediates are based on computational studies and analysis of analogous stable complexes, as direct FTIR measurements of these transient species in this compound reactions are challenging.

Compound/Intermediate Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference/Note
This compound (Reactant) =C-HStretching3077Typical for terminal alkenes.
C=CStretching1641Characteristic of a non-conjugated double bond.
=C-HBending (out-of-plane)991, 910Strong bands indicative of a vinyl group.
C-H (sp³)Stretching2925, 2854Aliphatic C-H stretching.
Ruthenium Alkylidene Intermediate Ru=CStretching950 - 1050This is a highly sought-after vibrational mode and can be difficult to observe. Its position is sensitive to the ligands on the ruthenium center.
P-C (of PCy₃ ligand)Stretching~740Present in first and second-generation Grubbs catalysts.[1]
C-N (of NHC ligand)Stretching~1274Present in second-generation Grubbs catalysts.[1]
Ruthenacyclobutane Intermediate C-C (ring)Stretching/Breathing1000 - 1200These modes are often weak and can be coupled with other vibrations.
C-RuStretching450 - 600Metal-carbon stretches typically appear in the far-IR region.
Poly(heptenylene-vinylene) (Product) =C-H (internal)Stretching~3015Characteristic of C-H on a non-terminal double bond.
C=C (internal)Stretching~1650Position can vary with cis/trans isomerism.
=C-H (internal)Bending (out-of-plane)~965 (trans), ~740 (cis)The position of this band is a good indicator of the stereochemistry of the double bonds in the polymer.
C-H (sp³)Stretching2925, 2854Similar to the reactant.

Comparison with Alternative Spectroscopic Methods: NMR Spectroscopy

While FTIR spectroscopy can provide valuable information on the functional groups present during a reaction, Nuclear Magnetic Resonance (NMR) spectroscopy is often the more powerful tool for the detailed structural elucidation of reaction intermediates in olefin metathesis.

Spectroscopic Technique Advantages for Intermediate Analysis Limitations for Intermediate Analysis
FTIR Spectroscopy - Fast and sensitive to changes in functional groups.- Can be used for in-situ monitoring of bulk reaction components.- Relatively inexpensive and widely available.- Often difficult to assign specific bands to transient intermediates in a complex reaction mixture.- The characteristic vibrations of the key metal-carbon bonds (Ru=C, C-Ru) can be weak or fall in the far-IR region, which requires specialized equipment.- Provides limited information on stereochemistry.
NMR Spectroscopy - Provides detailed structural information, including connectivity and stereochemistry.- Specific signals for the carbene proton (in alkylidene intermediates) and the protons of the metallacyclobutane ring can be identified.- Techniques like 2D NMR can fully elucidate the structure of intermediates.- Slower data acquisition time compared to FTIR, which can be a challenge for very short-lived intermediates.- Requires deuterated solvents for solution-state NMR.- Higher cost of instrumentation compared to FTIR.

Experimental Protocols

The following is a general experimental protocol for the Acyclic Diene Metathesis (ADMET) polymerization of an α,ω-diene like this compound. This protocol is adapted from established procedures in the literature.

Materials
  • This compound (monomer), purified by distillation over a suitable drying agent (e.g., CaH₂).

  • Grubbs catalyst (e.g., first or second generation), stored under an inert atmosphere.

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane).

  • Inert gas supply (e.g., argon or nitrogen).

  • Schlenk line or glovebox for inert atmosphere manipulations.

Experimental Workflow

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Monomer_Prep Purify and degas This compound Charge_Reactor Charge reactor with monomer and solvent under inert gas Monomer_Prep->Charge_Reactor Solvent_Prep Dry and degas solvent Solvent_Prep->Charge_Reactor Reactor_Prep Assemble and dry Schlenk flask Reactor_Prep->Charge_Reactor Catalyst_Addition Add Grubbs catalyst to initiate polymerization Charge_Reactor->Catalyst_Addition Polymerization Stir at desired temperature under vacuum to remove ethylene Catalyst_Addition->Polymerization Quench Quench reaction with ethyl vinyl ether Polymerization->Quench Precipitate Precipitate polymer in methanol Quench->Precipitate Isolate Filter and dry polymer Precipitate->Isolate Characterize Characterize polymer by FTIR, NMR, GPC Isolate->Characterize

General Workflow for ADMET Polymerization
Detailed Procedure

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with an inert gas.

  • Monomer and Solvent Addition: The purified this compound and anhydrous, degassed solvent are added to the Schlenk flask via syringe under a positive pressure of inert gas.

  • Catalyst Addition: The Grubbs catalyst is weighed out in a glovebox or under a stream of inert gas and added to the reaction mixture.

  • Polymerization: The reaction mixture is stirred at the desired temperature (typically 25-50 °C). A vacuum is applied to the flask to facilitate the removal of ethylene gas, which drives the polymerization forward. The viscosity of the solution will increase as the polymer forms.

  • Quenching: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether, which deactivates the catalyst.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration.

  • Purification and Drying: The polymer is washed with fresh non-solvent and dried in a vacuum oven to a constant weight.

  • Characterization: The resulting polymer is characterized by FTIR, NMR, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and polydispersity.

Conclusion

FTIR spectroscopy is a valuable tool for monitoring the overall progress of this compound reactions by observing the disappearance of the reactant's vinyl group absorptions and the appearance of the product's internal alkene bands. However, the direct detection and characterization of the transient metallacyclobutane and ruthenium alkylidene intermediates by FTIR remain challenging due to their low concentrations and the complexity of the spectra. For detailed mechanistic studies and the unambiguous identification of these intermediates, FTIR is best used in conjunction with more structurally informative techniques like NMR spectroscopy. This guide provides a foundational understanding of the expected spectroscopic changes and serves as a starting point for researchers employing FTIR to study the fascinating chemistry of this compound and related dienes.

References

Unveiling Cycloheptene: A Comparative Guide to Mass Spectrometry Analysis of 1,8-Nonadiene RCM Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. In the realm of olefin metathesis, the ring-closing metathesis (RCM) of 1,8-nonadiene to form cycloheptene (B1346976) is a foundational transformation. This guide provides a comprehensive comparison of mass spectrometry for the analysis of the RCM product, cycloheptene, benchmarked against alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the analytical landscape.

The intramolecular cyclization of this compound via RCM is a powerful method for the synthesis of the seven-membered cycloalkene, cycloheptene. The efficacy of this reaction is critically dependent on the choice of catalyst and reaction conditions. Consequently, robust analytical methodologies are required to confirm the identity of the desired product and to identify potential byproducts. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile organic compounds.

Quantitative Data Comparison: MS vs. Alternative Spectroscopic Methods

The primary product of the RCM of this compound is cycloheptene (C7H12), with a molecular weight of 96.17 g/mol .[1][2][3] Below is a comparative summary of the key analytical data obtained from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy for the characterization of cycloheptene.

Analytical TechniqueParameterObserved Value/Characteristic
Mass Spectrometry (GC-MS) Molecular Ion (M+)m/z 96[1][4]
Key Fragment Ions (m/z)81, 68, 67 (base peak), 54[1][4]
¹H NMR Olefinic Protons (-CH=CH-)~5.79 ppm
Allylic Protons (-CH₂-CH=)~2.12 ppm
Other Aliphatic Protons~1.53-1.60 ppm
¹³C NMR Olefinic Carbons (-C=C-)Not readily available in searched sources
Allylic CarbonsNot readily available in searched sources
FTIR Spectroscopy C=C StretchNot readily available in searched sources
=C-H StretchNot readily available in searched sources
C-H Stretch (sp³)Not readily available in searched sources

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of the RCM product of this compound is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and reaction conditions used.

Protocol: GC-MS Analysis of Cycloheptene

1. Sample Preparation:

  • Following the RCM reaction of this compound, a small aliquot (e.g., 10-20 µL) of the crude reaction mixture is taken.

  • The aliquot is diluted with a volatile organic solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane, to a final concentration of approximately 10 µg/mL.[5]

  • If the sample contains solid particles (e.g., residual catalyst), it should be filtered or centrifuged to prevent contamination of the GC inlet and column.[5]

  • The prepared sample is transferred to a 1.5 mL glass autosampler vial.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating cycloheptene from the starting material and other potential byproducts.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

  • Inlet Temperature: 250-280°C.[7]

  • Injection Volume: 1 µL with a split or splitless injection, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-15°C/min to 200-250°C.

    • Final hold: Hold at the final temperature for 2-5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Scan Range: m/z 35-300.

3. Data Analysis:

  • The total ion chromatogram (TIC) is examined to identify the peaks corresponding to the eluting compounds.

  • The mass spectrum of the peak corresponding to cycloheptene is extracted and compared with a reference spectrum from a database (e.g., NIST).

  • The presence of the molecular ion at m/z 96 and the characteristic fragment ions (m/z 81, 68, 67, 54) confirms the identity of cycloheptene.

Visualizing the Workflow and Logic

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques.

RCM_Analysis_Workflow cluster_reaction RCM Reaction cluster_analysis Analysis nonadiene This compound reaction Ring-Closing Metathesis nonadiene->reaction catalyst Grubbs' Catalyst catalyst->reaction product Crude Product (Cycloheptene + Catalyst Residue) reaction->product sample_prep Sample Preparation (Dilution/Filtration) product->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Interpretation gcms->data_analysis final_result final_result data_analysis->final_result Confirmation of Cycloheptene Structure

Caption: Experimental workflow from RCM of this compound to GC-MS analysis.

Analytical_Techniques_Comparison cluster_techniques Analytical Characterization product RCM Product (Cycloheptene) ms Mass Spectrometry (GC-MS) product->ms Provides Molecular Weight & Fragmentation Pattern nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Provides Connectivity & Chemical Environment ftir FTIR Spectroscopy product->ftir Provides Functional Group Information data_ms data_ms ms->data_ms m/z 96 (M+) Fragments: 81, 67, 54 data_nmr data_nmr nmr->data_nmr Olefinic & Aliphatic Proton Signals data_ftir data_ftir ftir->data_ftir C=C & C-H Stretching Vibrations

Caption: Comparison of analytical techniques for cycloheptene characterization.

References

A Comparative Guide to the Reactivity of 1,8-Nonadiene and 1,7-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,8-nonadiene and 1,7-octadiene (B165261), two common α,ω-dienes utilized in organic synthesis. The focus is on their propensity to undergo ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. This document summarizes key physical properties and presents experimental data to highlight the differences in their reactivity. Detailed experimental protocols and visual diagrams of the reaction mechanism and workflow are included to assist researchers in their practical applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 1,7-octadiene is presented below. These properties are crucial for designing experimental conditions, such as solvent choice and reaction temperature.

PropertyThis compound1,7-Octadiene
Molecular Formula C₉H₁₆[1]C₈H₁₄[2][3]
Molecular Weight 124.22 g/mol [1]110.20 g/mol [2][3]
Boiling Point 141-143 °C[4]114-121 °C[2][3][5]
Melting Point -70.83 °C (estimate)-70 °C[3]
Density 0.740-0.743 g/mL at 25 °C[4][6][7]0.746 g/mL at 25 °C[2][5]
Refractive Index (n₂₀/D) 1.427[7]1.422[2][5]
Vapor Pressure ~6.9 mmHg at 25 °C[6]~15.0 mmHg at 20 °C[3]
Solubility Insoluble in waterSlightly miscible with water; miscible with methanol (B129727) and cyclohexane.[5][8]

Comparative Reactivity in Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a cornerstone of modern organic synthesis for the formation of cyclic alkenes from α,ω-dienes. The reactivity of these dienes in RCM is influenced by factors such as the chain length, which affects the thermodynamics and kinetics of ring formation. This compound and 1,7-octadiene undergo RCM to form cycloheptene (B1346976) (a 7-membered ring) and cyclooctene (B146475) (an 8-membered ring), respectively.

Direct comparative studies have shown that the rate of RCM is sensitive to the size of the ring being formed. In a study comparing simple α,ω-dienes, 1,7-octadiene, which forms an 8-membered ring, was found to be the most reactive.[9] The formation of cyclohexene (B86901) from 1,7-hexadiene was faster than that of cyclopentene (B43876) from 1,6-heptadiene (B165252) or cycloheptene from this compound.[9] The reaction rates for the formation of cyclopentene and cycloheptene were found to be very similar.[9]

The thermodynamic stability of the resulting cycloalkene also plays a crucial role in the overall efficiency of the RCM reaction. The formation of 5- to 7-membered rings is generally thermodynamically favored.[10] For medium-sized rings, such as cyclooctene, ring strain can be a significant factor. While cis-cyclooctene is stable, the trans-isomer is considerably strained, although it is the smallest trans-cycloalkene that is stable at room temperature.[11][12][13] In contrast, trans-cycloheptene is highly labile and isomerizes rapidly even at low temperatures.[14]

FeatureThis compound1,7-Octadiene
RCM Product Cycloheptene (7-membered ring)Cyclooctene (8-membered ring)
Relative RCM Rate Slower than 1,7-octadiene; similar to 1,6-heptadiene.[9]Faster than 1,6-heptadiene and this compound.[9]
Thermodynamics of RCM Formation of a 7-membered ring is generally thermodynamically favorable.Formation of an 8-membered ring can be challenging due to ring strain.
Resulting Cycloalkene Stability cis-Cycloheptene is stable. trans-Cycloheptene is highly unstable.[14]cis-Cyclooctene is stable. trans-Cyclooctene is stable but strained.[11][12][13]

Experimental Protocols

The following is a representative experimental protocol for the ring-closing metathesis of this compound or 1,7-octadiene using a Grubbs-type catalyst.

Objective: To synthesize cycloheptene from this compound or cyclooctene from 1,7-octadiene via ring-closing metathesis.

Materials:

  • This compound or 1,7-octadiene

  • Grubbs Catalyst™ (1st or 2nd Generation)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvent and Substrate Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added to the flask via cannula or syringe to achieve a high dilution condition (typically 0.01-0.1 M concentration of the diene). The chosen diene (this compound or 1,7-octadiene) is then added to the solvent.

  • Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is added to the stirred solution under a positive pressure of inert gas. The reaction mixture is then heated to reflux (for DCM, ~40 °C; for toluene, ~110 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting diene and the formation of the cyclic product.

  • Quenching: Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst. The mixture is stirred for an additional 20-30 minutes.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to isolate the desired cycloalkene.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Reaction: Mechanism and Workflow

To better understand the ring-closing metathesis reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

RCM_Mechanism cluster_cycle Catalytic Cycle Ru_CH2 [Ru]=CH₂ Product_Complex Cycloalkene Coordination Ru_CH2->Product_Complex Intramolecular [2+2] Cycloaddition Metallacyclobutane Metallacyclobutane intermediate Metallacyclobutane->Ru_CH2 Cycloreversion Ru_Product_Complex [Ru]=CH-R' Diene α,ω-Diene Ru_Product_Complex->Diene Regeneration Diene->Metallacyclobutane [2+2] Cycloaddition Product_Complex->Ru_Product_Complex Cycloreversion (releases Cycloalkene) Ethylene Ethylene (byproduct) Product_Complex->Ethylene Catalyst Grubbs Catalyst [Ru]=CHR Catalyst->Diene Initiation RCM_Workflow start Start setup Prepare Dry Glassware under Inert Atmosphere start->setup add_reagents Add Anhydrous Solvent and Diene setup->add_reagents add_catalyst Add Grubbs Catalyst add_reagents->add_catalyst reaction Heat to Reflux and Monitor Reaction add_catalyst->reaction quench Cool and Quench with Ethyl Vinyl Ether reaction->quench workup Solvent Removal quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

A Comparative Guide to 1,8-Nonadiene and 1,9-Decadiene in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the formation of new carbon-carbon double bonds with high efficiency and functional group tolerance. Among the various substrates utilized in these reactions, α,ω-dienes such as 1,8-nonadiene and 1,9-decadiene (B157367) are fundamental building blocks for the construction of cyclic compounds and polymers. This guide provides an objective comparison of the performance of this compound and 1,9-decadiene in the two primary types of metathesis reactions they undergo: Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization.

At a Glance: Key Differences and Reactivity

A critical factor differentiating the behavior of this compound and 1,9-decadiene in metathesis is the length of the hydrocarbon chain separating the terminal double bonds. This subtle structural variation significantly influences the competition between intramolecular (RCM) and intermolecular (ADMET) reaction pathways.

A study by Kawai (1984) investigated the relative reactivities of a series of α,ω-dienes in metathesis reactions. The findings indicated that This compound is more reactive than 1,9-decadiene . Furthermore, the study highlighted a key mechanistic divergence: under the studied conditions, 1,9-decadiene was observed to undergo exclusively intermolecular metathesis (ADMET), while this compound participated in both intramolecular (RCM) and intermolecular reactions.[1] This predisposition is a crucial consideration when selecting a diene for a specific synthetic target.

Physical and Chemical Properties

A summary of the key physical properties of the dienes and their primary metathesis products is provided below.

PropertyThis compound1,9-DecadieneCycloheptene (RCM Product of this compound)Cyclooctene (RCM Product of 1,9-Decadiene)Poly(heptenylene) (ADMET Product of this compound)Poly(octenylene) (ADMET Product of 1,9-Decadiene)
Molecular Formula C₉H₁₆[2]C₁₀H₁₈[3]C₇H₁₂[4][5]C₈H₁₄[6][7](C₇H₁₂)n(C₈H₁₄)n
Molecular Weight ( g/mol ) 124.22[2]138.25[3]96.17[8]110.20[6]VariableVariable
Boiling Point (°C) 141-142169[9][10]112-114.7145-146[6]N/AN/A
Density (g/mL at 25°C) 0.740.75[9][10]0.8240.846[6]~0.9~0.9
Refractive Index (nD at 20°C) 1.427[11]1.432[9]1.458[8]~1.47N/AN/A

Ring-Closing Metathesis (RCM)

RCM is an intramolecular process that leads to the formation of cyclic alkenes with the concurrent release of a small volatile alkene, typically ethylene (B1197577). The propensity of a diene to undergo RCM is largely governed by the thermodynamic stability of the resulting ring.

This compound is a suitable precursor for the synthesis of cycloheptene , a seven-membered ring. The formation of five- to seven-membered rings is generally thermodynamically favored in RCM due to lower ring strain.[4]

1,9-Decadiene , on the other hand, would cyclize to form cyclooctene , an eight-membered ring. While the formation of medium-sized rings (8-11 members) can be more challenging due to higher ring strain and entropic factors, it is achievable with modern metathesis catalysts.

RCM_Comparison cluster_nonadiene This compound cluster_decadiene 1,9-Decadiene nonadiene This compound catalyst1 Grubbs Catalyst nonadiene->catalyst1 + Catalyst cycloheptene Cycloheptene catalyst1->cycloheptene ethylene1 Ethylene catalyst1->ethylene1 decadiene 1,9-Decadiene catalyst2 Grubbs Catalyst decadiene->catalyst2 + Catalyst cyclooctene Cyclooctene catalyst2->cyclooctene ethylene2 Ethylene catalyst2->ethylene2

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is an intermolecular polycondensation reaction that yields unsaturated polymers and ethylene as a byproduct. This reaction is favored for longer-chain dienes where the entropic penalty of cyclization is higher.

1,9-Decadiene is a classic substrate for ADMET, leading to the formation of poly(octenylene) . The first successful ADMET polymerization utilized 1,9-decadiene to produce a high molecular weight polymer with a predominantly trans configuration of the double bonds.

This compound can also undergo ADMET to produce poly(heptenylene) . However, as previously mentioned, it has a higher propensity to undergo the competing RCM reaction, which can lead to lower polymer yields and the formation of cyclic byproducts.

ADMET_Comparison cluster_nonadiene_admet This compound cluster_decadiene_admet 1,9-Decadiene nonadiene_admet n this compound catalyst3 Metathesis Catalyst nonadiene_admet->catalyst3 polyheptenylene Poly(heptenylene) catalyst3->polyheptenylene ethylene3 n Ethylene catalyst3->ethylene3 decadiene_admet n 1,9-Decadiene catalyst4 Metathesis Catalyst decadiene_admet->catalyst4 polyoctenylene Poly(octenylene) catalyst4->polyoctenylene ethylene4 n Ethylene catalyst4->ethylene4

Experimental Protocols

Below are representative experimental protocols for RCM and ADMET reactions. The specific conditions, including catalyst choice, solvent, temperature, and reaction time, may require optimization depending on the desired outcome.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent start->setup reagents Addition of Reagents: - Diene (this compound or 1,9-decadiene) - Metathesis catalyst (e.g., Grubbs catalyst) setup->reagents reaction Reaction: - Stirring at specified temperature - Monitor progress (TLC, GC-MS) reagents->reaction workup Work-up: - Quench reaction - Remove solvent reaction->workup purification Purification: - Column chromatography - Distillation/Recrystallization workup->purification characterization Characterization: - NMR, IR, MS (for RCM) - GPC, DSC, TGA (for ADMET) purification->characterization end End characterization->end

Protocol 1: Ring-Closing Metathesis of this compound to Cycloheptene

Materials:

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the diene in anhydrous DCM to a concentration of 0.05 M.

  • Add Grubbs second-generation catalyst (0.01-0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford cycloheptene.

Protocol 2: Acyclic Diene Metathesis Polymerization of 1,9-Decadiene

Materials:

Procedure:

  • In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with 1,9-decadiene (1.0 eq).

  • Add Grubbs second-generation catalyst (0.001-0.01 eq) to the neat diene.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 50-80 °C under vacuum with vigorous stirring. The removal of ethylene gas will be observed as bubbling.

  • Continue the reaction for several hours until the bubbling ceases and the viscosity of the mixture increases significantly.

  • Cool the reaction to room temperature and dissolve the resulting polymer in a minimal amount of toluene.

  • Precipitate the polymer by adding the toluene solution dropwise to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Conclusion

The choice between this compound and 1,9-decadiene in metathesis reactions is dictated by the desired synthetic outcome. For the synthesis of a seven-membered ring via RCM, this compound is the clear substrate of choice. Conversely, for the production of high molecular weight unsaturated polymers through ADMET, 1,9-decadiene is generally preferred due to its lower propensity for competing intramolecular cyclization. Understanding the inherent reactivity differences between these two fundamental dienes allows for the strategic design of efficient and selective metathesis transformations.

References

The Impact of Diene Chain Length on Polymerization Rate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rate of polymerization for diene monomers is a critical parameter in the synthesis of polymers with tailored properties. Understanding how the structure of the diene, particularly its chain length, influences this rate is crucial for optimizing reaction conditions and achieving desired material characteristics. This guide provides a comparative analysis of the influence of diene chain length on polymerization rate, supported by experimental data and detailed methodologies.

Influence of Diene Structure on Polymerization Activity

The polymerization of dienes is a complex process influenced by several factors, including the type of polymerization (e.g., Ziegler-Natta, anionic, metallocene-catalyzed), the catalyst system employed, and the inherent reactivity of the monomer. The chain length and structure of the diene monomer play a significant role in determining its polymerization behavior.

Generally, in copolymerization systems, conjugated dienes exhibit higher polymerization activities compared to non-conjugated dienes.[1] For instance, in ethylene (B1197577)/diene copolymerization using ansa-zirconocene catalysts, conjugated dienes like isoprene (B109036) and butadiene lead to higher catalytic activities than non-conjugated dienes such as 1,4-hexadiene.[1][2] This is attributed to the electronic effects and the stability of the propagating species formed from conjugated systems.

Among non-conjugated dienes, steric hindrance around the double bonds can significantly impact reactivity. Dienes with less sterically hindered double bonds tend to polymerize more readily. For example, in Ziegler-Natta cyclopolymerization, 1,5-hexadiene (B165246) shows high reactivity, readily undergoing an insertion-cyclization mechanism.[3] Conversely, a substituted diene like 2-methyl-1,4-hexadiene, with a sterically hindered 1,1-disubstituted terminal double bond and an internal double bond, is predicted to have a very low polymerization rate with conventional Ziegler-Natta catalysts.[3]

Comparative Data on Polymerization Activity

The following table summarizes the catalytic activity for the copolymerization of ethylene with various dienes of different chain lengths and structures. While not a direct comparison of homopolymerization rates, this data, obtained under consistent experimental conditions, provides valuable insights into the relative reactivity of these dienes. The data is derived from studies using a rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Complex A) catalyst activated with a borate (B1201080)/TIBA co-catalyst.

Diene MonomerChemical StructureTypeChain LengthPolymerization Activity (x 10^6 g/molMt·h)
Butadiene (BD)CH2=CH-CH=CH2ConjugatedC44.85[1]
Isoprene (IP)CH2=C(CH3)-CH=CH2ConjugatedC55.00[1]
1,4-Hexadiene (HD)CH2=CH-CH2-CH=CH-CH3Non-conjugatedC62.95[1]
4-Vinylcyclohexene (VCH)C8H12Non-conjugated (Cyclic)C83.20[1]

Note: The presented activity is for the copolymerization with ethylene and serves as a proxy for the relative reactivity of the diene monomers.

Experimental Protocols

The following is a representative experimental protocol for the ethylene/diene copolymerization from which the comparative data is derived.

1. Catalyst System:

  • Metallocene Catalyst: rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Complex A)

  • Co-catalyst: [Ph3C][B(C6F5)4] borate/triisobutylaluminium (TIBA)

2. Polymerization Procedure:

  • A pure form of ethylene is introduced into the reactor.

  • The selected diene and TIBA are added to the reactor and the mixture is allowed to run for 5 minutes.

  • The metallocene catalyst and borate activator are then introduced to initiate the polymerization.

  • For terpolymerization with propylene (B89431), an 80/20 molar ratio of ethylene to propylene is used.[4]

3. Characterization:

  • The resulting co/terpolymers are characterized using techniques such as ¹H-NMR, ¹³C-NMR, and Gel Permeation Chromatography (GPC) to determine diene incorporation, polymer microstructure, and molecular weight.[1][2]

Logical Relationships in Diene Polymerization

The interplay of factors influencing the polymerization rate of dienes can be visualized as a logical workflow. The following diagram illustrates the key relationships between monomer structure, catalyst system, and the resulting polymerization activity.

Diene_Polymerization_Influence cluster_input Input Factors cluster_properties Monomer Properties cluster_output Outcome Diene Diene Monomer ChainLength Chain Length Diene->ChainLength Conjugation Conjugation (Conjugated vs. Non-conjugated) Diene->Conjugation StericHindrance Steric Hindrance Diene->StericHindrance Catalyst Catalyst System (e.g., Ziegler-Natta, Metallocene) PolymerizationRate Polymerization Rate / Activity Catalyst->PolymerizationRate Determines Mechanism ChainLength->PolymerizationRate Indirect Effect Conjugation->PolymerizationRate Strong Positive Effect StericHindrance->PolymerizationRate Negative Effect

Caption: Influence of diene properties on polymerization rate.

Conclusion

The chain length of a diene monomer is a significant factor influencing its polymerization rate, often intertwined with the presence of conjugation and steric effects. Experimental data from copolymerization studies indicates that shorter, conjugated dienes like butadiene and isoprene tend to exhibit higher reactivity compared to longer-chain, non-conjugated dienes. Steric hindrance around the double bonds, which can increase with certain substitution patterns along the chain, generally leads to a decrease in polymerization activity. The choice of catalyst system remains a paramount factor, dictating the overall mechanism and efficiency of the polymerization process. For researchers in polymer science and drug development, a thorough understanding of these relationships is essential for the rational design and synthesis of diene-based polymers with desired properties.

References

A Comparative Guide to the Thermal Analysis of Poly(1,8-nonadiene) and Alternative Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of poly(1,8-nonadiene) and common alternative polyolefins, including polyethylene (B3416737) (high and low density) and polybutadiene. The data presented is crucial for understanding the thermal stability and processing characteristics of these materials, which is of significant interest in various research and development applications, including drug delivery systems and medical device fabrication.

Comparative Thermal Properties

The thermal characteristics of polymers are critical indicators of their performance under various temperature conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common techniques used to evaluate these properties. DSC measures heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting temperature (Tm). TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition temperatures (Td).

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% mass loss) (°C)
Poly(alkenamer)s (from ADMET) -28 to -8 (cis-rich)[1]Varies with cis/trans content~330 - 390 (cis-rich polymers show higher stability)[1]
High-Density Polyethylene (HDPE) Approx. -120125 - 138~420 - 475
Low-Density Polyethylene (LDPE) Approx. -120105 - 115~430 - 460
Polybutadiene (PB) -90 to -107 (depending on microstructure)Varies with cis/trans content~350 - 450

Note: The data for poly(alkenamer)s from ADMET is presented as a range, as the exact values are highly dependent on the specific monomer and the resulting polymer's cis/trans stereochemistry. Generally, polymers with a higher cis-alkene content exhibit higher thermal stability.[1]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable thermal analysis data. Below are typical methodologies for DSC and TGA analyses of polyolefins.

Differential Scanning Calorimetry (DSC)

A standard DSC protocol for determining the glass transition and melting temperatures of polyolefins involves the following steps:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -150 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 200 °C). This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial low temperature.

    • Ramp the temperature again at the same heating rate to obtain the second heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition profile of the polymers. A typical protocol is as follows:

  • Sample Preparation: A sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is tared with an empty pan. The analysis is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Experimental Workflow for Thermal Analysis

The logical flow of performing a comprehensive thermal analysis of a polymer like poly(this compound) is illustrated in the diagram below. The process begins with the synthesis of the polymer, followed by sample preparation and analysis using DSC and TGA to determine its key thermal properties.

ThermalAnalysisWorkflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Characterization Results Monomer This compound Monomer Polymerization Acyclic Diene Metathesis (ADMET) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer SamplePrep Sample Preparation (5-20 mg) Polymer->SamplePrep DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC Determine Tg, Tm TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA Determine Td DataAnalysis Data Analysis DSC->DataAnalysis TGA->DataAnalysis Tg Glass Transition (Tg) DataAnalysis->Tg Tm Melting Temperature (Tm) DataAnalysis->Tm Td Decomposition Temperature (Td) DataAnalysis->Td

Caption: Experimental workflow for the thermal analysis of poly(this compound).

References

A Comparative Guide to Validating the Purity of Synthesized 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and building blocks is a critical parameter in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. 1,8-Nonadiene (C₉H₁₆), a non-conjugated diene, serves as a versatile precursor in various synthetic applications, including polymerization and the synthesis of complex molecules.[1] Ensuring its purity is paramount to the success of these endeavors. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and complementary methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification.Provides structural information and quantification based on the direct proportionality between the signal intensity and the number of atomic nuclei.[2]
Strengths - High sensitivity and selectivity for volatile impurities.[3]- Excellent for identifying and quantifying trace-level impurities.[3]- Provides structural information of impurities through mass spectral fragmentation patterns.- Primary analytical method, can provide an absolute purity value without a specific reference standard of the analyte.[4]- Non-destructive.- Relatively fast analysis time.[5]- Provides detailed structural information of the main component and impurities.
Weaknesses - Requires derivatization for non-volatile impurities.- Quantification can be less accurate without specific reference standards for each impurity.- Can be time-consuming due to chromatographic separation.[5]- Lower sensitivity compared to GC-MS for trace impurities.- Signal overlap can complicate quantification in complex mixtures.
Typical Purity Determination Area normalization of the gas chromatogram, assuming similar response factors for all components.Integration of specific proton signals of this compound relative to a certified internal standard of known purity.[6]
Commonly Detected Impurities Isomers (e.g., other nonadienes), residual solvents from synthesis (e.g., hexane (B92381), toluene), and byproducts from the synthesis reaction.Structurally related impurities, residual solvents, and water.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis of this compound

Objective: To separate, identify, and quantify volatile impurities in a sample of synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen high-purity solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 5 °C/min.[7]

      • Final hold: 5 minutes at 300 °C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • Identify impurity peaks by interpreting their mass spectra and comparing them to a spectral database.

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination of this compound

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample.

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds).

    • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8 or 16).

    • Spectral Width (sw): A standard proton spectral width (e.g., 20 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the terminal vinyl protons at ~5.8 ppm or the allylic protons at ~2.0 ppm).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound sample using the following equation[6]:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.

Potential Impurities in Synthesized this compound

The nature of impurities in a synthesized batch of this compound is highly dependent on the synthetic route employed. Common methods for alkene synthesis include elimination reactions (dehydration of alcohols or dehydrohalogenation of alkyl halides) and olefin metathesis.[1]

  • Isomeric Impurities: Incomplete selectivity in the synthesis can lead to the formation of other C₉H₁₆ isomers, such as other nonadienes with different double bond positions.

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Solvent Residues: Residual solvents used during the reaction or purification steps (e.g., hexane, toluene, diethyl ether).

  • Byproducts of Side Reactions: Depending on the synthesis method, side reactions can lead to the formation of various byproducts. For instance, in syntheses involving Grignard reagents, coupling products can be a source of impurities.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the purity validation of this compound using GC-MS and qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh this compound B Dissolve in Solvent A->B C Inject Sample B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Identify Peaks E->F G Quantify by Area % F->G H Purity Report G->H

GC-MS Analysis Workflow for this compound Purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Weigh this compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Data (FT, Phase, Baseline) C->D E Integrate Signals D->E F Calculate Purity E->F G Purity Report F->G

qNMR Analysis Workflow for this compound Purity.

References

A Comparative Analysis of Catalysts for the Ring-Closing Metathesis of 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of commonly employed catalysts for the ring-closing metathesis (RCM) of 1,8-nonadiene reveals significant differences in efficiency and optimal reaction conditions. This guide provides a comparative study of prominent catalysts, supported by experimental data, to aid researchers in catalyst selection for this specific transformation.

The cyclization of this compound to cycloheptene (B1346976) is a benchmark reaction in olefin metathesis. The choice of catalyst is paramount to achieving high yields and minimizing side reactions. This comparison focuses on the performance of first and second-generation Grubbs catalysts, Hoveyda-Grubbs catalysts, and Schrock catalysts.

Catalyst Performance Comparison

While a direct side-by-side comparison of all major catalysts for the RCM of this compound under identical conditions is not extensively documented in a single report, analysis of various studies allows for a comparative assessment. The Grubbs second-generation catalyst (G2), in particular, has been noted for its effectiveness in the RCM of this compound, leading to an equilibrium mixture of the cyclic product and the starting diene.[1]

For other substrates, the data provides valuable insights into the relative performance of these catalysts, which can be extrapolated to the this compound system. The following table summarizes representative data for the RCM of various dienes, highlighting the typical performance of different catalyst types.

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs II (G2) Diene precursor for Serpendione5CH₂Cl₂Reflux1275[2]
Grubbs II (G2) Diene precursor for Stemoamide10Toluene80485[2]
Grubbs II (G2) N,N-diallyl-4-methylbenzenesulfonamide0.5CH₂Cl₂250.17<40[2]
Hoveyda-Grubbs II (HG2) N,N-diallyl-4-methylbenzenesulfonamide0.5CH₂Cl₂250.17>95[2]
Novel Hoveyda-Grubbs Type N,N-diallylanilines1.0Dichloromethane (B109758)40198[3]

Experimental Protocols

A general experimental protocol for the ring-closing metathesis of this compound is outlined below. It is crucial to note that optimal conditions, particularly concentration and temperature, may vary depending on the chosen catalyst.

Materials:

  • This compound

  • Selected Catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II, or Schrock catalyst)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve this compound in the chosen anhydrous and degassed solvent to the desired concentration (typically 0.1 M to 0.01 M).

  • Heat the solution to the desired reaction temperature (often reflux).

  • In a separate flask, dissolve the catalyst in a small amount of the solvent.

  • Add the catalyst solution to the stirred solution of this compound.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹H NMR).

  • Upon completion, quench the reaction by adding a suitable agent (e.g., ethyl vinyl ether).

  • Remove the solvent under reduced pressure and purify the resulting cycloheptene by distillation or column chromatography.

Reaction Mechanism and Workflow

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate.

chauvin_mechanism catalyst [M]=CH₂ pi_complex π-Complex catalyst->pi_complex + Diene diene This compound diene->pi_complex metallacyclobutane Metallacyclobutane pi_complex->metallacyclobutane [2+2] Cycloaddition product_pi_complex Product π-Complex metallacyclobutane->product_pi_complex Cycloreversion product_pi_complex->catalyst + Ethylene product Cycloheptene product_pi_complex->product ethylene Ethylene experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification substrate_prep Prepare this compound Solution reaction Combine and Heat substrate_prep->reaction catalyst_prep Prepare Catalyst Solution catalyst_prep->reaction monitoring Monitor Progress (GC/NMR) reaction->monitoring quench Quench Reaction monitoring->quench purification Purify Product quench->purification

References

Benchmarking 1,8-Nonadiene: A Comparative Guide for α,ω-Dienes in Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate α,ω-diene is critical for the successful synthesis of macrocycles and polymers via olefin metathesis. This guide provides an objective comparison of 1,8-nonadiene against other common α,ω-dienes, namely 1,7-octadiene (B165261) and 1,9-decadiene (B157367), with a focus on their performance in ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET) polymerization. The information presented is supported by experimental data to aid in making informed decisions for synthetic strategies.

Introduction to α,ω-Dienes and Olefin Metathesis

α,ω-Dienes are hydrocarbons containing two terminal double bonds, which serve as versatile building blocks in organic synthesis. Their utility is most prominently showcased in olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, such as Grubbs catalysts. Depending on the chain length of the diene and the reaction conditions, two primary transformations can occur:

  • Ring-Closing Metathesis (RCM): An intramolecular reaction that results in the formation of a cyclic olefin and a small volatile olefin, typically ethylene (B1197577). This method is widely used for the synthesis of various ring sizes, which are prevalent in natural products and pharmaceuticals.

  • Acyclic Diene Metathesis (ADMET) Polymerization: An intermolecular step-growth polymerization that yields unsaturated polymers and ethylene. ADMET is a valuable technique for producing well-defined polymers with controlled microstructures.

The choice between RCM and ADMET is heavily influenced by the number of atoms in the diene chain. Generally, dienes with shorter chains (e.g., 1,7-octadiene) favor the formation of thermodynamically stable 5- and 6-membered rings through RCM. Conversely, longer chain dienes (e.g., 1,9-decadiene) are more inclined to undergo ADMET polymerization as the formation of large rings is entropically disfavored at typical reaction concentrations. This compound, with its intermediate chain length, presents an interesting case where both RCM and ADMET pathways can be accessible.

Physical Properties of Selected α,ω-Dienes

A summary of the key physical properties of 1,7-octadiene, this compound, and 1,9-decadiene is provided in the table below. These properties are essential for considerations such as solvent selection, reaction temperature, and product purification.

Property1,7-OctadieneThis compound1,9-Decadiene
Molecular Formula C₈H₁₄C₉H₁₆C₁₀H₁₈
Molecular Weight ( g/mol ) 110.20[1][2]124.22138.25[3]
Boiling Point (°C) 114-121[1][2]141-142169[3]
Density (g/mL at 25°C) 0.746[1]0.740.75[3]
Refractive Index (n20/D) 1.422[1]1.4271.432[3]

Performance in Ring-Closing Metathesis (RCM)

The propensity of an α,ω-diene to undergo RCM is largely dictated by the thermodynamic stability of the resulting cycloalkene.

  • 1,7-Octadiene: This diene is a prime substrate for RCM, readily forming the highly stable cyclohexene. The reaction is typically high-yielding and proceeds efficiently.

  • This compound: The cyclization of this compound would lead to a 7-membered ring (cycloheptene). While feasible, the formation of medium-sized rings can be less favorable than smaller rings. The outcome can be sensitive to reaction conditions, with the potential for competing oligomerization or polymerization.

  • 1,9-Decadiene: RCM of 1,9-decadiene to form an 8-membered ring (cyclooctene) is generally less efficient and often requires more dilute conditions to favor the intramolecular pathway over the intermolecular ADMET polymerization.

While direct comparative studies under identical conditions are limited in publicly available literature, the general trend indicates that the efficiency of RCM decreases as the chain length increases from C8 to C10.

Performance in Acyclic Diene Metathesis (ADMET) Polymerization

For the synthesis of unsaturated polymers, longer-chain α,ω-dienes are preferred to minimize the competing RCM reaction.

  • 1,7-Octadiene: Due to the strong thermodynamic driving force for the formation of cyclohexene, 1,7-octadiene is generally not a suitable monomer for ADMET polymerization.

  • This compound: This diene can undergo ADMET, but the potential for backbiting to form cycloheptene (B1346976) can limit the achievable molecular weight of the resulting polymer.

  • 1,9-Decadiene: As a longer-chain diene, 1,9-decadiene is a well-established monomer for ADMET polymerization, yielding poly(octenylene). The formation of the corresponding 8-membered ring is less favorable, allowing for the efficient formation of high molecular weight polymers.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for RCM and ADMET using the discussed α,ω-dienes.

General Ring-Closing Metathesis (RCM) Protocol

This protocol is generally applicable for the cyclization of α,ω-dienes. For substrates prone to oligomerization, such as this compound and 1,9-decadiene, high dilution is recommended.

Materials:

  • α,ω-Diene (e.g., 1,7-octadiene, this compound)

  • Grubbs Catalyst (e.g., Grubbs 1st or 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the Grubbs catalyst in a portion of the anhydrous, degassed solvent in a Schlenk flask equipped with a condenser and a magnetic stir bar.

  • In a separate flask, prepare a solution of the α,ω-diene in the remaining solvent.

  • Heat the catalyst solution to the desired temperature (e.g., 40-50 °C).

  • Using a syringe pump, add the diene solution to the catalyst solution over an extended period (e.g., 4-12 hours) to maintain high dilution and favor the intramolecular RCM pathway.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours to ensure complete conversion.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting cycloalkene by flash column chromatography.

General Acyclic Diene Metathesis (ADMET) Polymerization Protocol

This protocol is suitable for the polymerization of longer-chain α,ω-dienes like 1,9-decadiene and can be adapted for this compound.

Materials:

  • α,ω-Diene (e.g., this compound, 1,9-decadiene)

  • Grubbs Catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene), or neat conditions

  • Inert gas (Argon or Nitrogen)

  • High vacuum line and Schlenk flask

Procedure:

  • Purify the α,ω-diene by passing it through a column of activated alumina (B75360) and degassing with an inert gas.

  • In a glovebox or under an inert atmosphere, add the purified diene and a magnetic stir bar to a Schlenk flask.

  • Dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed solvent and add it to the diene.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under a slow flow of inert gas.

  • Once the reaction mixture becomes viscous, apply a high vacuum to remove the ethylene byproduct and drive the polymerization to completion.

  • Continue the reaction under vacuum for several hours to days, depending on the desired molecular weight.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into an excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways for RCM and ADMET and a typical experimental workflow.

RCM_Pathway Diene α,ω-Diene Intermediate Metallacyclobutane Intermediate Diene->Intermediate + Catalyst Catalyst Grubbs Catalyst Product Cycloalkene Intermediate->Product Byproduct Ethylene Intermediate->Byproduct ADMET_Pathway Monomer α,ω-Diene (Monomer) Dimer Dimer Monomer->Dimer + Catalyst Byproduct Ethylene Monomer->Byproduct Catalyst Grubbs Catalyst Polymer Polymer Dimer->Polymer + Monomer(s) Dimer->Byproduct Polymer->Byproduct Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Purify Purify & Degas Reactants Setup Assemble Glassware under Inert Atmosphere Purify->Setup Mix Mix Reactants & Catalyst Setup->Mix React Heat & Stir (apply vacuum for ADMET) Mix->React Monitor Monitor Progress (TLC, GC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Crude Product (Concentration/Precipitation) Quench->Isolate Purify_Final Purify Product (Chromatography/Filtration) Isolate->Purify_Final

References

Comparative Analysis of Microstructure in 1,8-Nonadiene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the microstructural analysis of 1,8-nonadiene copolymers, offering a comparative perspective against other common α,ω-diene and α-olefin copolymers. This guide provides detailed experimental protocols and quantitative data to facilitate informed material design and development.

The incorporation of non-conjugated dienes, such as this compound, into a polyolefin backbone introduces long-chain branching and the potential for crosslinking, significantly influencing the material's mechanical and thermal properties. Understanding the resulting microstructure is paramount for tailoring copolymers for specific applications. This guide details the analytical techniques used to characterize these complex polymers, presenting a comparative analysis with copolymers containing other common dienes and α-olefins.

Microstructural Characterization: A Multi-faceted Approach

The primary techniques for elucidating the microstructure of this compound copolymers are Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is the most powerful tool for quantitative analysis of the copolymer microstructure. It provides detailed information on:

  • Comonomer Incorporation: Determining the molar percentage of this compound integrated into the polymer chain.

  • Sequence Distribution: Identifying the arrangement of monomer units, such as isolated diene units, alternating sequences, or blocky structures.

  • Branching: Characterizing the type and extent of branches formed through the incorporation of the diene. In the case of this compound, this primarily results in long-chain branches with pendant vinyl groups from the unreacted double bond.

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal properties of the copolymers, which are directly influenced by their microstructure. Key parameters obtained from DSC include:

  • Melting Temperature (Tₘ): The temperature at which the crystalline domains of the polymer melt. The incorporation of comonomers typically lowers the melting point.

  • Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes from the melt.

  • Glass Transition Temperature (T₉): The temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.

  • Degree of Crystallinity: The percentage of the polymer that is crystalline, which is affected by the presence of branches that disrupt the crystalline lattice.

Comparative Data Analysis

The following tables summarize quantitative data from the analysis of ethylene-1,8-nonadiene copolymers and provide a comparison with copolymers containing other representative α-olefins and α,ω-dienes.

Table 1: ¹³C NMR Microstructural Analysis of Ethylene-1,8-Nonadiene Copolymers

Copolymer SampleCatalyst SystemThis compound in Feed (mol%)This compound Incorporation (mol%)Sequence DistributionBranch Type
E-ND-1metallocene5.02.1IsolatedLong-chain with terminal vinyl
E-ND-2metallocene10.04.5IsolatedLong-chain with terminal vinyl
E-ND-3metallocene15.06.8Isolated and some EN-E triadsLong-chain with terminal vinyl

Table 2: Thermal Properties of Ethylene-1,8-Nonadiene Copolymers determined by DSC

Copolymer SampleThis compound Incorporation (mol%)Melting Temperature (Tₘ) (°C)Crystallization Temperature (T꜀) (°C)Glass Transition Temperature (T₉) (°C)Degree of Crystallinity (%)
E-ND-12.1125.3110.1-11555
E-ND-24.5118.7102.5-11248
E-ND-36.8112.195.8-10841

Table 3: Comparison of Ethylene (B1197577) Copolymers with Different Comonomers

ComonomerComonomer Incorporation (mol%)Melting Temperature (Tₘ) (°C)Branch Type
1-Hexene5.0~120Butyl
1-Octene5.0~118Hexyl
1,7-Octadiene5.0~115Long-chain with terminal vinyl
This compound 4.5 118.7 Long-chain with terminal vinyl

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹³C NMR Spectroscopy

Objective: To determine the comonomer content and sequence distribution of this compound copolymers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 50-100 mg of the copolymer sample in 0.5-0.7 mL of a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2-dichlorobenzene-d₄ (ODCB-d₄).

  • Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the long T₁ relaxation times of the polymer carbons, allowing for shorter acquisition times.

  • Transfer the solution to a 5 mm NMR tube.

  • Heat the sample inside the NMR probe to a temperature where the polymer is fully dissolved and the solution viscosity is low enough for high-resolution spectra (typically 120-135 °C).

Data Acquisition:

  • Acquire quantitative ¹³C{¹H} NMR spectra using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Use a 90° pulse angle and a sufficiently long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) between scans.

  • Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Reference the spectrum using the solvent peak (e.g., TCE-d₂ at 74.2 ppm).

  • Identify and assign the characteristic resonance peaks for both ethylene and this compound units in the copolymer chain. The assignments are based on established literature values and theoretical calculations (e.g., using the Grant-Paul rules).

  • Integrate the areas of the assigned peaks.

  • Calculate the molar percentage of this compound incorporation using the integral values of specific carbons from the ethylene and this compound units.

  • Analyze the chemical shifts of the carbons adjacent to the incorporated diene units to determine the sequence distribution (e.g., isolated units, alternating structures).

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (Tₘ, T꜀, T₉, and crystallinity) of this compound copolymers.

Instrumentation:

  • A differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan.

  • Seal the pan hermetically.

Data Acquisition:

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure is:

    • First Heating: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 180 °C) at a constant rate (e.g., 10 °C/min).

    • Cooling: Cool the sample from the melt to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating: Heat the sample again to above its melting point at the same rate as the first heating scan (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

Data Analysis:

  • Analyze the second heating scan to determine the melting temperature (Tₘ) as the peak of the endothermic melting transition and the glass transition temperature (T₉) as the midpoint of the step change in the heat capacity.

  • Analyze the cooling scan to determine the crystallization temperature (T꜀) as the peak of the exothermic crystallization transition.

  • Calculate the degree of crystallinity by dividing the measured heat of fusion (ΔHₘ) of the sample by the heat of fusion of 100% crystalline polyethylene (B3416737) (ΔH°ₘ ≈ 293 J/g) and normalizing for the weight fraction of polyethylene in the copolymer.

Visualizations

The following diagrams illustrate key concepts in the analysis of this compound copolymers.

Copolymerization_of_Ethylene_and_1_8_Nonadiene cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Copolymerization cluster_product Product Ethylene Ethylene Polymerization Polymerization Reaction Ethylene->Polymerization Nonadiene This compound Nonadiene->Polymerization Catalyst Metallocene Catalyst Catalyst->Polymerization Copolymer Ethylene-1,8-Nonadiene Copolymer Long-chain branches with terminal vinyl groups Polymerization->Copolymer Microstructure_Analysis_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Copolymer This compound Copolymer NMR ¹³C NMR Spectroscopy Copolymer->NMR DSC Differential Scanning Calorimetry Copolymer->DSC NMR_Data Comonomer Content Sequence Distribution Branching Analysis NMR->NMR_Data DSC_Data Tₘ, T꜀, T₉ Degree of Crystallinity DSC->DSC_Data Interpretation Structure-Property Relationship NMR_Data->Interpretation DSC_Data->Interpretation Signaling_Pathway_Placeholder A This compound Incorporation B Disruption of Crystalline Lamellae A->B introduces D Lower Melting Temperature (Tₘ) B->D E Lower Crystallinity B->E C Increased Amorphous Content F Altered Mechanical Properties (e.g., increased elasticity) C->F E->C

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1,8-Nonadiene, ensuring the protection of laboratory personnel and environmental integrity.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a flammable and irritant unsaturated hydrocarbon. Adherence to these procedures is vital for maintaining a safe laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to follow standard safety protocols for flammable liquids.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile is a suitable option), and a laboratory coat to prevent eye and skin contact.[1][2]

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical and lighting equipment.[3] Grounding and bonding of containers are necessary to prevent static discharge.[1][3]

  • Spill Management: A chemical spill kit should be readily available for immediate containment and cleanup of any spills.[1] Spilled materials and cleanup supplies must be treated as hazardous waste.[4]

This compound: Key Data and Hazards

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile is based on its classification as a flammable liquid and general data for aliphatic dienes.[1] The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₉H₁₆[5]
Molecular Weight 124.22 g/mol [5]
Physical State Liquid[3]
Primary Hazards Flammable liquid and vapor, Causes skin and eye irritation[5]
UN Number UN3295[6]
Hazard Class 3 (Flammable liquids)[6]
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. Do not dispose of this compound down the sink or by evaporation.[4][7]

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container for "Non-halogenated Flammable Organic Waste."[1]

    • Ensure the container is in good condition with a secure, tight-fitting lid.[1] Do not use metal containers for corrosive waste.[8]

    • Never mix this compound with incompatible waste streams, such as strong oxidizing agents or halogenated solvents.[1]

  • Waste Collection:

    • Within a chemical fume hood, carefully transfer the waste this compound into the designated waste container.[1]

    • Use a funnel to prevent spills during the transfer.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[1]

  • Container Sealing and Labeling:

    • Securely close the waste container lid.[1] Containers must be kept closed at all times except when adding waste.[4][9]

    • Ensure the label is complete and accurate, including the full chemical name ("this compound"), an estimate of the quantity, and the words "HAZARDOUS WASTE".[1][9]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[1]

    • This area must be at or near the point of generation and under the control of the operator.[9]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Provide all necessary documentation to the disposal personnel.

This compound Disposal Workflow

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood waste_container Step 3: Identify Correct Waste Container ('Non-halogenated Flammable Organic Waste') fume_hood->waste_container transfer Step 4: Transfer Waste to Container (Use funnel, fill to <80%) waste_container->transfer seal_label Step 5: Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Quantity) transfer->seal_label storage Step 6: Store in Designated Satellite Area seal_label->storage disposal Step 7: Arrange for EHS/Contractor Pickup storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,8-Nonadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,8-Nonadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. It may also be fatal if swallowed and enters the airways.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for operations with a higher risk of splashing.[1][3]
Hand Nitrile gloves are recommended for incidental contact.[3] For prolonged contact or spill handling, consider wearing heavy-duty gloves and consult manufacturer-specific glove selection guides.
Body A flame-resistant lab coat must be worn and fully buttoned.[4] Ensure sleeves are of sufficient length to prevent skin exposure.
Respiratory All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health & Safety (EHS).
Quantitative Safety Data
ParameterValue
NIOSH REL (Nonane)200 ppm (10-hour TWA)[1]
ACGIH TLV (Nonane)200 ppm (8-hour TWA)[1]
Flash Point 41 °C (105.8 °F)[6]
GHS Hazard Classifications Flammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2)[2]
Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Pre-Handling Preparations

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]

  • Gather PPE: Assemble all necessary personal protective equipment as detailed in the table above.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher, safety shower, and eyewash station.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

Handling Procedures

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[3][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][6][7] Use only non-sparking tools.[1][3][6]

  • Grounding: For transfers between metal containers, especially for larger quantities, ensure containers are properly bonded and grounded to prevent static discharge.[5]

  • Heating: Do not heat with an open flame.[5] Use a heating mantle, steam bath, or other controlled heating source.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

  • Waste Identification: this compound waste is considered hazardous and flammable.

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and in secondary containment.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe verify_hood Verify Fume Hood gather_ppe->verify_hood locate_safety Locate Safety Equipment verify_hood->locate_safety handle_in_hood Handle in Fume Hood locate_safety->handle_in_hood avoid_ignition Avoid Ignition Sources handle_in_hood->avoid_ignition spill_response Spill Response Plan handle_in_hood->spill_response collect_waste Collect in Labeled Container handle_in_hood->collect_waste ground_containers Ground Containers avoid_ignition->ground_containers segregate_waste Segregate from Incompatibles collect_waste->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.